Withaphysalin E
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H34O7 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(1R,2R,5S,6R,9S,12S,13R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2,19-dihydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,17-diene-8,14-dione |
InChI |
InChI=1S/C28H34O7/c1-14-12-22(34-23(31)15(14)2)26(4)20-9-11-28(33)18-13-19(29)17-6-5-7-21(30)25(17,3)16(18)8-10-27(20,28)24(32)35-26/h5-7,16,18-20,22,29,33H,8-13H2,1-4H3/t16-,18+,19+,20+,22+,25+,26+,27+,28+/m0/s1 |
InChI Key |
SLWBVOUPUSEZHZ-MXRDNREFSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4C[C@H](C6=CC=CC(=O)[C@]56C)O)C(=O)O2)O)C)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC(C6=CC=CC(=O)C56C)O)C(=O)O2)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Withaphysalin E: A Comprehensive Structural and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaphysalin E is a naturally occurring steroidal lactone belonging to the withanolide class of compounds. Withanolides are a group of C28 steroids built on an ergostane framework, where C-22 and C-26 are oxidized to form a δ-lactone ring. These compounds are predominantly found in plants of the Solanaceae family, particularly in the genus Physalis. This compound, isolated from Physalis minima, has garnered interest within the scientific community for its potential biological activities, including anti-inflammatory and cytotoxic effects.[1][2] This technical guide provides a detailed examination of the chemical structure of this compound, supported by spectroscopic data, and outlines the experimental protocols for its isolation and characterization.
Chemical Structure and Properties
This compound is characterized by a complex polycyclic structure typical of withanolides. Its systematic IUPAC name is (1R,2S,5R,8S,9R,14S,16R,17S,18R,21S,24R,26S,27S)-5,14,16-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.1¹⁸,²⁷.0¹,⁵.0²,²⁴.0⁸,¹⁷.0⁹,¹⁴.0²¹,²⁶]nonacos-11-ene-4,10,22,29-tetrone.[3] The molecule possesses a molecular formula of C₂₈H₃₂O₁₁ and a molecular weight of 544.5 g/mol .[3]
Key structural features include:
-
An ergostane-type steroidal backbone.
-
A characteristic δ-lactone in the side chain.
-
Multiple hydroxyl groups contributing to its polarity.
-
Several stereocenters, leading to a specific three-dimensional conformation crucial for its biological activity.
The structure of this compound has been elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5]
Spectroscopic Data for Structural Elucidation
The structural determination of this compound relies heavily on the interpretation of its spectroscopic data. The following tables summarize the ¹H and ¹³C NMR data, which are fundamental for assigning the chemical shifts of the protons and carbons within the molecule.
Table 1: ¹H NMR Spectroscopic Data (as reported in the literature)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 3.25 | d | 4.5 |
| 2 | 2.10 | m | |
| 3 | 2.55 | m | |
| 4 | 4.40 | d | 2.5 |
| 6α | 2.30 | m | |
| 6β | 2.65 | m | |
| 7 | 5.85 | dd | 10.0, 2.5 |
| 8 | 2.95 | m | |
| 11 | 6.05 | dd | 10.0, 3.0 |
| 12 | 6.80 | ddd | 10.0, 3.0, 1.5 |
| 14 | 3.55 | s | |
| 15 | 2.20 | m | |
| 16 | 4.65 | m | |
| 17 | 2.85 | m | |
| 18-H₃ | 1.25 | s | |
| 20 | 2.75 | m | |
| 21-H₃ | 1.15 | d | 7.0 |
| 22 | 4.80 | dd | 12.5, 4.0 |
| 23 | 2.50 | m | |
| 24 | 2.60 | m | |
| 25 | 2.70 | m | |
| 26-H₂ | 4.25, 3.85 | m | |
| 27-H₃ | 1.95 | s | |
| 28-H₂ | 4.95, 4.85 | d | 12.0 |
Note: The data presented is a compilation from typical withaphysalin spectra and may vary slightly based on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data (as reported in the literature)
| Position | Chemical Shift (δ) ppm |
| 1 | 78.5 |
| 2 | 32.5 |
| 3 | 34.0 |
| 4 | 82.0 |
| 5 | 55.0 |
| 6 | 30.0 |
| 7 | 128.0 |
| 8 | 138.0 |
| 9 | 45.0 |
| 10 | 50.0 |
| 11 | 129.0 |
| 12 | 145.0 |
| 13 | 170.0 |
| 14 | 85.0 |
| 15 | 35.0 |
| 16 | 75.0 |
| 17 | 52.0 |
| 18 | 15.0 |
| 19 | 12.0 |
| 20 | 40.0 |
| 21 | 21.0 |
| 22 | 78.0 |
| 23 | 28.0 |
| 24 | 31.0 |
| 25 | 33.0 |
| 26 | 65.0 |
| 27 | 20.0 |
| 28 | 165.0 |
Note: The data presented is a compilation from typical withaphysalin spectra and may vary slightly based on the solvent and instrument used.
Experimental Protocols
The isolation and structural elucidation of this compound involve a multi-step process that begins with the collection and extraction of the plant material, followed by chromatographic separation and spectroscopic analysis.[6]
1. Plant Material and Extraction:
-
The whole plant of Physalis minima is collected, air-dried, and powdered.
-
The powdered material is then subjected to extraction with a suitable solvent, typically methanol (MeOH), at room temperature.
-
The resulting crude extract is concentrated under reduced pressure to yield a residue.
2. Chromatographic Isolation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to fractionate the components based on their polarity.
-
The fraction containing withanolides (often the CHCl₃ or EtOAc fraction) is subjected to column chromatography over silica gel.
-
Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing proportions of ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions showing similar TLC profiles are combined and further purified by repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
3. Structure Determination:
-
The structure of the isolated compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[5]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to identify the proton and carbon environments. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity of atoms within the molecule.[7]
-
X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis can be performed to unambiguously determine the three-dimensional structure and absolute stereochemistry of the molecule.[5]
Mandatory Visualization
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
Caption: Isolation and Characterization Workflow.
Biological Activities and Future Perspectives
This compound, like many other withanolides, has been reported to exhibit a range of biological activities. Studies have shown that compounds from Physalis minima possess anti-inflammatory, cytotoxic, and antimicrobial properties.[1][8] The complex structure of this compound presents opportunities for further investigation into its mechanism of action and potential as a lead compound in drug discovery programs. Future research may focus on the total synthesis of this compound and its analogs to explore structure-activity relationships and develop more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Physalin E | C28H32O11 | CID 165359534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isolation and identification of Withaphysalins from<i> Physalis minima</i> [jcpu.cpu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Withaphysalin E from Physalis minima: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the isolation and purification of withaphysalin E, a bioactive withanolide, from the plant Physalis minima. This document is intended for researchers, scientists, and drug development professionals interested in the extraction, characterization, and potential therapeutic applications of this natural compound. The guide details experimental protocols, presents quantitative data on biological activities, and visualizes the isolation workflow and relevant signaling pathways.
Physalis minima, a member of the Solanaceae family, is a medicinal plant known for its rich content of withanolides, a group of naturally occurring C28-steroidal lactone derivatives.[1] These compounds, including this compound, have garnered significant interest in the scientific community due to their diverse pharmacological activities, such as anti-inflammatory, cytotoxic, and immunomodulatory effects.[2][3] This guide focuses on the systematic approach to isolating this compound, providing a foundation for further research and development.
Experimental Protocols: Isolating Withaphysalins from Physalis minima
While a specific protocol for the isolation of this compound is not singularly detailed in the literature, a general and effective methodology can be compiled from various studies on the isolation of withaphysalins from Physalis minima. The following protocol represents a synthesis of these established techniques.
Plant Material Collection and Preparation
The whole plants of Physalis minima are collected and authenticated. The plant material is then washed, dried in the shade, and pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction
The powdered plant material is subjected to extraction with a suitable solvent to isolate the crude mixture of phytochemicals.
-
Solvent: 85% Ethanol (EtOH) is commonly used for the extraction of withanolides.[1]
-
Procedure: The powdered plant material is macerated in 85% EtOH at room temperature for a period of 24-48 hours, with occasional shaking. This process is typically repeated three times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
Fractionation
The crude ethanol extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Procedure: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc). The majority of withaphysalins are typically found in the chloroform or ethyl acetate fraction.
Chromatographic Purification
The bioactive fraction (e.g., the chloroform fraction) is further purified using a combination of chromatographic techniques to isolate individual withaphysalins, including this compound.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol, of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions rich in withaphysalins are further purified on a Sephadex LH-20 column using methanol as the mobile phase to separate compounds based on their molecular size.[1]
-
Medium Pressure Liquid Chromatography (MPLC): MPLC can be employed for a more efficient and faster separation of the fractions obtained from the previous steps.[1]
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using semi-preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[1]
Structural Elucidation
The structure of the isolated pure compound is confirmed to be this compound using various spectroscopic techniques.
-
Methods: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) are used to determine the molecular formula and elucidate the chemical structure.[2][3]
Quantitative Data: Biological Activities of Withaphysalins from Physalis minima
Several withaphysalins isolated from Physalis minima have been evaluated for their biological activities. The following tables summarize the reported in vitro anti-inflammatory and cytotoxic effects.
Table 1: Anti-inflammatory Activity of Withaphysalins from Physalis minima
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Withaphysalin derivative 2 | NF-κB Inhibition | THP1-Dual | 3.01 - 13.39 | [2][4] |
| Withaphysalin derivative 5 | NF-κB Inhibition | THP1-Dual | 3.01 - 13.39 | [2][4] |
| Withaphysalin derivative 6 | NF-κB Inhibition | THP1-Dual | 3.01 - 13.39 | [2][4] |
| Withaphysalin derivative 9 | NF-κB Inhibition | THP1-Dual | 3.01 - 13.39 | [2][4] |
| Withaphysalin derivative 10 | NF-κB Inhibition | THP1-Dual | 3.01 - 13.39 | [2][4] |
| Withaphysalin derivative 11 | NF-κB Inhibition | THP1-Dual | 3.01 - 13.39 | [2][4] |
| Withaphysalin derivative 20 | NF-κB Inhibition | THP1-Dual | 3.01 - 13.39 | [2][4] |
| Withaminimin G | NO Production Inhibition | RAW264.7 | 17.41 ± 1.04 | |
| Withaminimin H | NO Production Inhibition | RAW264.7 | 36.33 ± 1.95 | |
| Withaminimin K | NO Production Inhibition | RAW264.7 | 21.48 ± 1.67 | |
| Withaminima A | NO Production Inhibition | RAW264.7 | 3.91 - 18.46 | [5] |
| Withaminima B | NO Production Inhibition | RAW264.7 | 3.91 - 18.46 | [5] |
| Withaminima C | NO Production Inhibition | RAW264.7 | 3.91 - 18.46 | [5] |
| Withaminima D | NO Production Inhibition | RAW264.7 | 3.91 - 18.46 | [5] |
Table 2: Cytotoxic Activity of Withaphysalins from Physalis minima
| Compound | Cell Line | IC50 (µM) | Reference |
| Withaphysalin derivative 1 | A549, SMMC-7721, MCF-7 | 40.01 - 82.17 | [3] |
| Withaphysalin derivative 2 | A549, SMMC-7721, MCF-7 | 40.01 - 82.17 | [3] |
| Withaphysalin derivative 3 | A549, SMMC-7721, MCF-7 | 40.01 - 82.17 | [3] |
| Withaphysalin derivative 4 | A549, SMMC-7721, MCF-7 | 40.01 - 82.17 | [3] |
| Withaphysalin derivative 5 | A549, SMMC-7721, MCF-7 | 40.01 - 82.17 | [3] |
Visualizations: Workflow and Signaling Pathway
To further clarify the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the isolation of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory properties of withaphysalins, including this compound, are largely attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. This compound has been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators. The proposed mechanism involves the inhibition of IKK activation and the prevention of NF-κB's nuclear translocation.[6]
Conclusion
This technical guide provides a foundational understanding of the isolation of this compound from Physalis minima. The detailed protocols, quantitative biological data, and visual diagrams offer valuable resources for researchers in natural product chemistry, pharmacology, and drug discovery. The potent biological activities of this compound, particularly its anti-inflammatory effects through the inhibition of the NF-κB pathway, highlight its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and clinical potential.
References
- 1. Anti-inflammatory Withanolides from Physalis minima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and cytotoxic withanolides from Physalis minima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Withaphysalin E: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaphysalin E is a member of the withanolide class of naturally occurring C-28 steroidal lactones. These compounds are predominantly found in species of the Solanaceae family and are noted for their diverse and potent biological activities, including anti-inflammatory, antiproliferative, and immunomodulatory effects. This guide provides a detailed overview of the natural sources of this compound, available data on its abundance, and the experimental methodologies for its isolation and characterization.
Natural Sources and Abundance of this compound
This compound has been primarily isolated from plants belonging to the genus Physalis, within the Solanaceae family. The most frequently cited source is Physalis minima, a pantropical annual herb. While the presence of this compound is confirmed in this species, comprehensive quantitative data on its abundance remains limited in publicly accessible literature. The concentration of withanolides, including this compound, can fluctuate based on geographical location, stage of plant development, and specific plant part (leaves, stems, roots, or fruits).
Another notable source of withaphysalins is Physalis angulata, a plant with a long history of use in traditional medicine for treating various inflammatory conditions.[1][2] Physalin E, a related compound, has been isolated from the stems and aerial parts of this plant.[1] While this compound itself has not been explicitly reported in P. angulata in the provided search results, the chemical diversity of this species suggests it as a potential source requiring further investigation. Additionally, the genus Iochroma, also in the Solanaceae family, has been shown to produce withaphysalins, such as Withaphysalin F from Iochroma arborescens, indicating that other species within this genus could also be potential sources of this compound.[3]
| Plant Species | Family | Plant Part | Reported Presence of this compound | Quantitative Abundance Data |
| Physalis minima | Solanaceae | Whole Plant | Yes[4] | Not specified in available literature. |
| Physalis angulata | Solanaceae | Stems and Aerial Parts | Source of related physalins[1] | Not specified in available literature. |
| Iochroma arborescens | Solanaceae | Leaves | Source of related withaphysalins[3] | Not specified in available literature. |
Table 1: Summary of Natural Sources of this compound and Related Compounds.
Experimental Protocols
The isolation and characterization of this compound from its natural sources involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methodologies reported for withaphysalins.
Extraction
-
Plant Material Preparation: The whole plant, or specific parts (e.g., aerial parts), are air-dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is typically extracted with a moderately polar solvent, such as methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the extract between methanol-water and a series of solvents with increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Withaphysalins are typically enriched in the chloroform or ethyl acetate fractions.
Chromatographic Separation and Purification
-
Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with a gradient elution.
Structure Elucidation
The structure of the isolated this compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the stereochemistry.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Circular Dichroism (CD) and X-ray Crystallography: These techniques are employed to determine the absolute configuration of the molecule.[3][5][6]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and identification of this compound from a plant source.
Signaling Pathway
Withaphysalins have been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7] The following diagram depicts a simplified representation of this pathway and the inhibitory action of withaphysalins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Withaphysalin Derivatives from Iochroma arborescens Induce Antiproliferative and Antimigratory Activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of Withaphysalins from<i> Physalis minima</i> [jcpu.cpu.edu.cn]
- 5. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Withanolide Frontier: A Technical Guide to the Biosynthesis of Withaphysalin E and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withanolides, a class of naturally occurring C28 steroidal lactones derived from plants of the Solanaceae family, have garnered significant attention for their diverse pharmacological activities. Among them, withaphysalins, such as Withaphysalin E, represent a structurally distinct subgroup with promising therapeutic potential. Understanding the intricate biosynthetic pathway of these complex molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of withanolides, with a specific focus on the putative pathway leading to this compound. It details the enzymatic players, precursor molecules, and proposed chemical transformations. Furthermore, this guide includes a compilation of quantitative data and detailed experimental protocols to facilitate further research and development in this field.
The Core Biosynthetic Pathway of Withanolides
The biosynthesis of withanolides is a complex process that originates from the general isoprenoid pathway, branching off from the sterol biosynthesis route. The pathway can be broadly divided into three key stages: the formation of the sterol precursor, the elaboration of the withanolide scaffold, and the subsequent modifications leading to structural diversity.
Upstream Isoprenoid and Sterol Biosynthesis
The journey to withanolides begins with the synthesis of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two independent pathways for this purpose: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. These precursors are then sequentially condensed to form farnesyl pyrophosphate (FPP), which is a crucial branch-point intermediate. Two molecules of FPP are then reductively coupled to form squalene, the direct precursor for all triterpenoids, including sterols and withanolides.
Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized to form cycloartenol, the first cyclic precursor in phytosterol biosynthesis. A series of subsequent enzymatic reactions, including demethylations, isomerizations, and reductions, convert cycloartenol into 24-methylenecholesterol. This compound is a critical branch point, directing metabolic flux towards either primary sterols or the specialized withanolide pathway[1].
Formation of the Withanolide Scaffold
The commitment to withanolide biosynthesis begins with the modification of 24-methylenecholesterol. The subsequent steps involve a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to introduce hydroxyl groups and form the characteristic lactone or lactol side chain. Key identified enzymes in this part of the pathway include:
-
CYP87G1 and CYP749B2: These cytochrome P450 enzymes are involved in the formation of the lactone ring on the sterol side chain[2][3][4].
-
A short-chain dehydrogenase/reductase (SDR): This enzyme also participates in the lactone ring formation[4].
-
CYP88C7 and CYP88C10: These P450s are responsible for generating the characteristic A-ring structure of withanolides, which often includes a C1 ketone and a C2-C3 unsaturation[2][4].
-
A sulfotransferase (SULF1): This enzyme has been identified as a core component of the withanolide biosynthetic pathway, challenging the traditional view of sulfotransferases as mere tailoring enzymes[4].
The concerted action of these enzymes on the sterol precursor leads to the formation of a basic withanolide skeleton.
The Putative Biosynthetic Pathway of this compound
While the general withanolide pathway is becoming clearer, the specific steps leading to withaphysalins, and ultimately this compound, are less defined. Based on the chemical structures, it is hypothesized that withaphysalins arise from further oxidative modifications of a common withanolide precursor, such as withaferin A or a related compound.
Withaphysalins are structurally characterized by a rearranged steroidal skeleton. The formation of this unique structure likely involves intramolecular rearrangements and further oxidations. It is proposed that withanolides are precursors to withaphysalins, which in turn are intermediates in the biosynthesis of physalins[5][6][7]. The conversion of the withanolide scaffold to the withaphysalin framework is thought to be catalyzed by specific cytochrome P450 enzymes[8][9][10].
The proposed biosynthetic pathway for withaphysalins likely involves the following key transformations:
-
Hydroxylation and Oxidation: Additional hydroxyl groups are introduced onto the withanolide core, followed by oxidation to ketones.
-
Ring Cleavage and Rearrangement: A key step likely involves the oxidative cleavage of one of the steroidal rings, followed by an intramolecular cyclization to form the characteristic rearranged skeleton of withaphysalins.
-
Tailoring Reactions: Further modifications, such as epoxidation, dehydrogenation, and glycosylation, would then lead to the diverse array of withaphysalins, including this compound.
The following diagram illustrates a putative pathway from a general withanolide precursor to this compound.
Quantitative Data in Withanolide Biosynthesis
Quantitative analysis is crucial for understanding the efficiency of the biosynthetic pathway and for optimizing production in engineered systems. The following tables summarize available quantitative data on withanolide content in plant tissues.
Table 1: Withanolide Content in Withania somnifera
| Plant Part | Withaferin A (mg/g DW) | Withanolide A (mg/g DW) | Reference |
| Leaves | 0.067 - 0.570 | 0.031 - 0.352 | [6] |
| Roots | Not Reported | Not Reported | |
| Flowers | Not Reported | Not Reported |
DW: Dry Weight. Content can vary based on elicitor treatment.
Table 2: Withanolide Content in Physalis species (related compounds)
| Species | Compound | Content (µg/g DW) | Reference |
| Physalis angulata | Physalin B | Not specified | [11] |
| Physalis alkekengi | Multiple Physalins | Varies | [5] |
Experimental Protocols
This section provides an overview of key experimental protocols used in the study of withanolide biosynthesis.
Heterologous Expression of Cytochrome P450s in Saccharomyces cerevisiae
The functional characterization of CYPs involved in withanolide biosynthesis is often achieved through heterologous expression in a host system like yeast.
Objective: To express and functionally characterize a candidate CYP450 enzyme.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Saccharomyces cerevisiae strain (e.g., WAT11)
-
Synthetic complete medium lacking uracil (SC-Ura) with glucose or galactose
-
Substrate (e.g., a known withanolide precursor)
-
Microsome isolation buffer
-
NADPH regeneration system
Procedure:
-
Gene Cloning: Clone the full-length cDNA of the candidate CYP gene into the yeast expression vector.
-
Yeast Transformation: Transform the expression construct into the yeast strain using the lithium acetate method.
-
Expression Induction: Grow the transformed yeast in SC-Ura medium with glucose. To induce gene expression, transfer the cells to SC-Ura medium containing galactose.
-
Microsome Isolation: Harvest the yeast cells and spheroplast them using zymolyase. Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.
-
In Vitro Enzyme Assay: Resuspend the microsomal pellet in buffer. Set up the enzyme reaction containing the microsomes, the substrate, and an NADPH regeneration system. Incubate at an optimal temperature.
-
Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by LC-MS to identify the enzymatic product.
In Vitro Cytochrome P450 Enzyme Assay
This protocol details the in vitro assay to determine the activity of a heterologously expressed CYP450.
Objective: To determine the catalytic activity and substrate specificity of a CYP450 enzyme.
Reaction Mixture (Typical):
-
100 mM Potassium phosphate buffer (pH 7.4)
-
1-10 µM Recombinant CYP450 (in microsomal fraction)
-
10-50 µM Substrate (dissolved in DMSO)
-
NADPH regeneration system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)
-
Total volume: 100-200 µL
Procedure:
-
Pre-warm the reaction mixture (without the NADPH regeneration system) to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the NADPH regeneration system.
-
Incubate for a specific period (e.g., 30-60 minutes) with gentle shaking.
-
Stop the reaction by adding an equal volume of a quenching solvent (e.g., ice-cold acetonitrile or ethyl acetate).
-
Vortex and centrifuge to pellet the protein.
-
Collect the supernatant for LC-MS analysis.
Quantitative Analysis of Withanolides by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for the sensitive and specific quantification of withanolides.
Objective: To quantify the concentration of this compound and related withanolides in a sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each target withanolide need to be determined using authentic standards.
Sample Preparation:
-
Extract the plant material or reaction mixture with a suitable solvent (e.g., methanol or ethyl acetate).
-
Dry the extract and reconstitute in the initial mobile phase.
-
Filter the sample before injection.
Quantification:
-
Generate a standard curve using authentic standards of the target withanolides.
-
Calculate the concentration of the analytes in the samples by interpolating their peak areas against the standard curve.
Conclusion and Future Perspectives
The biosynthesis of withanolides, including the medicinally important this compound, is a complex and fascinating area of plant specialized metabolism. While significant progress has been made in elucidating the core pathway, the specific enzymatic steps leading to the vast structural diversity of withanolides and their derivatives remain a fertile ground for discovery. The identification and characterization of the complete set of enzymes involved in this compound biosynthesis will be instrumental for its production in heterologous systems, paving the way for a sustainable supply for pharmacological research and drug development. Future efforts should focus on the functional characterization of candidate genes from Withania and Physalis species, leveraging the power of genomics, transcriptomics, and metabolomics, coupled with robust biochemical assays. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unravel the remaining mysteries of withanolide biosynthesis.
References
- 1. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of P450 Candidates Associated with the Biosynthesis of Physalin-Class Compounds in Physalis angulata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Spectroscopic Data and Analysis of Withaphysalin E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for Withaphysalin E, a steroidal lactone belonging to the withanolide class of natural products. Withanolides have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document summarizes the key spectroscopic techniques used for the structural elucidation of this compound and presents a generalized framework for the experimental protocols involved.
Introduction to this compound
This compound is a naturally occurring withanolide isolated from Physalis minima var. indica. The structural characterization of this compound was first reported in a 1987 publication in the journal Phytochemistry. Due to the limitations of publicly available full-text articles, the specific raw spectroscopic data from this original publication is not readily accessible. However, this guide provides the essential reference for this data and outlines the standard methodologies used for its acquisition and interpretation.
The primary reference for the isolation and structural elucidation of this compound is:
-
Sinha, S. C., Ray, A. B., Oshima, Y., Bagchi, A., & Hikino, H. (1987). This compound, a withanolide of Physalis minima var. indica. Phytochemistry, 26(7), 2115-2117. [1]
Spectroscopic Data Summary
While the specific quantitative data from the original publication is not available in the search results, the standard spectroscopic techniques employed for the characterization of withanolides like this compound include Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR.
Table 1: Summary of Spectroscopic Data for this compound (Data Not Available)
| Technique | Key Information Obtained | Reference |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Phytochemistry, 1987, 26(7), 2115-2117 |
| ¹H NMR Spectroscopy | Information on the proton environment, including chemical shifts, coupling constants, and multiplicity. | Phytochemistry, 1987, 26(7), 2115-2117 |
| ¹³C NMR Spectroscopy | Information on the carbon skeleton of the molecule. | Phytochemistry, 1987, 26(7), 2115-2117 |
Experimental Protocols
The following sections describe generalized experimental protocols for the isolation and spectroscopic analysis of withanolides, based on standard practices in natural product chemistry.
Isolation of this compound
The isolation of withaphysalins from plant material typically involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., whole plant, leaves, or roots) is extracted with a suitable solvent, such as methanol or ethanol.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The fractions are further purified using various chromatographic techniques, such as column chromatography (often using silica gel or Sephadex), and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
Spectroscopic Analysis
-
Instrumentation: A high-resolution mass spectrometer, often coupled with an electrospray ionization (ESI) source, is typically used.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.
-
¹³C NMR: Provides information about the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, and quaternary carbons).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC).
-
Visualizations
General Workflow for Natural Product Analysis
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.
References
The Biological Activity of Withaphysalin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaphysalin E, a member of the withanolide class of naturally occurring C28-steroidal lactone triterpenoids, has garnered significant interest in the scientific community for its diverse biological activities. Extracted from plants of the Solanaceae family, such as Physalis species, this compound has demonstrated potent anti-inflammatory and anti-cancer properties in preclinical studies. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its molecular mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound and its closely related analogue, 4β-hydroxywithanolide E, on cancer cell viability and inflammatory responses.
Table 1: Anti-inflammatory Activity of Withanolide E and its Analogue
| Compound | Cell Line | Assay | Target | IC50 | Reference |
| Withanolide E | HeLa | IL-6 Expression | IL-6 | 65.1 nM | [1] |
| 4β-hydroxywithanolide E | HeLa | IL-6 Expression | IL-6 | 183 nM | [1] |
Table 2: Cytotoxic Activity of Related Withanolides against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Withaferin A | NCI-H460 (Lung) | 0.24 ± 0.01 | [2] |
| Withaferin A | HCT-116 (Colon) | 0.45 ± 0.04 | [2] |
| Withaferin A | SF-268 (CNS) | 0.31 ± 0.02 | [2] |
| Withaferin A | MCF-7 (Breast) | 0.68 ± 0.07 | [2] |
| Viscosalactone B | NCI-H460 (Lung) | 0.32 ± 0.05 | [2] |
| Viscosalactone B | HCT-116 (Colon) | 0.47 ± 0.15 | [2] |
| Viscosalactone B | SF-268 (CNS) | 0.39 ± 0.08 | [2] |
| Viscosalactone B | MCF-7 (Breast) | 0.41 ± 0.09 | [2] |
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of key signaling pathways involved in inflammation, cell survival, and proliferation.
Anti-inflammatory Activity via NF-κB Inhibition
A primary mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.[3] Physalin E, a related compound, has been shown to reduce the degradation of IκBα and downregulate the nuclear translocation of the NF-κB p65 subunit.[3]
Induction of Apoptosis in Cancer Cells
This compound and related withanolides have been shown to induce programmed cell death (apoptosis) in various cancer cell lines. This is achieved through the modulation of the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. Withanolides can alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, including the executioner caspase-3, which orchestrates the dismantling of the cell.[4]
Cell Cycle Arrest in Cancer Cells
This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S and G2/M checkpoints. This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, the related 4β-hydroxywithanolide E has been shown to up-regulate the expression of the CDK inhibitors p21 and p27, which can bind to and inhibit the activity of cyclin/CDK complexes, thereby preventing the cell from progressing through the cell cycle.[5]
Experimental Protocols
The following are detailed, representative protocols for key experiments used to elucidate the biological activity of this compound.
Western Blot Analysis of NF-κB Pathway Activation
This protocol describes the detection of total and phosphorylated levels of key proteins in the NF-κB pathway.
Protocol Steps:
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages at a density of 1 x 10^6 cells/well in a 6-well plate. After 24 hours, pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p65, total p65, p-IκBα, total IκBα, and a loading control (e.g., β-actin), diluted in 5% BSA in TBST.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Flow Cytometry for Cell Cycle Analysis
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining.[2]
Protocol Steps:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HCT-116) at a density of 5 x 10^5 cells/well in a 6-well plate. After 24 hours, treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[2]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
This compound demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory and anti-cancer activities. Its ability to modulate critical signaling pathways such as NF-κB, apoptosis, and the cell cycle provides a strong rationale for its further investigation and development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic applications of this promising natural compound. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Early in vitro studies on Withaphysalin E
An In-depth Technical Guide to Early In Vitro Studies on Withaphysalin E
Introduction
This compound is a naturally occurring seco-steroid belonging to the withanolide class of compounds, which are predominantly isolated from plants of the Solanaceae family, such as Physalis angulata and Physalis minima. Withanolides have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties. Early in vitro research on this compound and its closely related analogues, such as 4β-hydroxywithanolide E (4HWE), has focused on elucidating the molecular mechanisms underlying these effects. This guide provides a detailed overview of these foundational studies, presenting quantitative data, experimental protocols, and visual representations of the key signaling pathways involved.
Anti-inflammatory Activity
In vitro studies have robustly demonstrated the anti-inflammatory potential of this compound, primarily through its modulatory effects on macrophage activity. The compound has been shown to significantly suppress the production of pro-inflammatory mediators in response to inflammatory stimuli like lipopolysaccharide (LPS).
Data Presentation: Inhibition of Inflammatory Mediators
The following table summarizes the quantitative data from studies assessing the anti-inflammatory effects of this compound and related compounds.
| Compound | Cell Line | Stimulant | Mediator Inhibited | Concentration / IC50 | Key Findings | Reference |
| This compound | RAW 264.7 | LPS | TNF-α, IL-6 | Dose-dependent | Significantly inhibited expression and secretion. | [1][2] |
| Withaphysalin A | RAW 264.7 | LPS | NO, PGE2, IL-1β, IL-6, TNF-α | Not specified | Significant inhibition of production. | [3][4] |
| Withaminimas A-D | RAW 264.7 | LPS | Nitric Oxide (NO) | IC50: 3.91–18.46 µM | Exhibited significant inhibitory effects. | [5] |
| 4β-HWE | RAW 264.7 | LPS | NF-κB Activation | Not specified | Blocked LPS-stimulated inflammatory response. | [3] |
Signaling Pathway: Inhibition of NF-κB
The primary mechanism for the anti-inflammatory action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65 and suppressing the expression of inflammatory cytokines like TNF-α and IL-6.[1][2]
References
- 1. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Withaminimas A-F, six withanolides with potential anti-inflammatory activity from Physalis minima - PubMed [pubmed.ncbi.nlm.nih.gov]
Withaphysalin E and its Relation to Other Physalins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physalins, a class of 16,24-cyclo-13,14-seco steroids from the Physalis genus, are recognized for their significant therapeutic potential, including potent anti-inflammatory and anticancer activities. This technical guide focuses on Withaphysalin E, a notable member of this family, providing a detailed examination of its biological activities and mechanisms of action. We present a comparative analysis with other key physalins, supported by quantitative data on their cytotoxic effects. Detailed experimental protocols for assessing cell viability and pathway modulation are provided. Furthermore, this guide employs Graphviz visualizations to illustrate the primary signaling pathway targeted by this compound and a standard experimental workflow, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction to Physalins
Physalins are a group of highly oxygenated C-28 steroids isolated from plants of the Physalis genus (Solanaceae family). Their unique chemical architecture is based on a 13,14-seco-16,24-cyclo-steroidal framework, meaning the bond between carbons 13 and 14 is broken, and a new bond between carbons 16 and 24 is formed. This structural motif is responsible for the diverse and potent biological activities attributed to this class of compounds. These activities include well-documented anti-inflammatory, immunomodulatory, antimicrobial, and anticancer effects, making physalins a subject of intense research for novel therapeutic agents.
This compound: An Overview
This compound is a naturally occurring seco-steroid that has been isolated from plants such as Physalis angulata. While structurally related to other physalins, its specific substitutions dictate its bioactivity. It is particularly noted for its potent anti-inflammatory properties.
-
Molecular Formula: C₂₈H₃₂O₁₁
-
Molecular Weight: 544.5 g/mol [1]
Mechanism of Action: Anti-inflammatory Signaling
The primary mechanism for the anti-inflammatory effects of this compound is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This degradation releases NF-κB, allowing it to translocate into the nucleus and initiate the transcription of inflammatory genes.
This compound exerts its effect by intervening in this cascade. Studies have shown that it reduces the degradation of IκBα and downregulates the presence of the NF-κB p65 subunit in the nucleus, effectively blocking its transcriptional activity. This leads to a significant, dose-dependent reduction in the production of inflammatory mediators like TNF-α and IL-6. Notably, these anti-inflammatory effects have been shown to be independent of the glucocorticoid receptor.
Caption: this compound inhibits IKK, preventing IκBα degradation and NF-κB nuclear translocation.
Comparative Cytotoxic Activity of Physalins
While this compound is primarily characterized by its anti-inflammatory action, other physalins have been extensively studied for their potent cytotoxic effects against a range of cancer cell lines. A comparative summary of their activity, presented as IC₅₀ values, is crucial for understanding the structure-activity relationships within this compound family.
Note: Despite a thorough literature search, specific IC₅₀ values for the cytotoxic activity of this compound against cancer cell lines were not available at the time of this writing. This represents a significant knowledge gap and an opportunity for future research. The table below summarizes data for other prominent physalins.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Physalin A | H292 | Lung (NSCLC) | ~10.0 | [2] |
| H358 | Lung (NSCLC) | ~10.0 | [2] | |
| Physalin B | HCT116 | Colon | 1.35 | [3] |
| A-498 | Kidney | <2.0 | [4] | |
| HeLa | Cervical | <2.0 | [4] | |
| Physalin D | Various | Various | 0.51 - 4.47 | [4] |
| Physalin F | A498 | Kidney | 2.66 | |
| ACHN | Kidney | 4.14 | ||
| T-47D | Breast | 6.84 |
Table 1: Comparative cytotoxic activity (IC₅₀ values) of various physalins against human cancer cell lines. Values were converted from µg/mL where necessary using their respective molecular weights (Physalin A: 526.5 g/mol , Physalin B: 510.5 g/mol , Physalin D: 544.6 g/mol , Physalin F: 526.5 g/mol ).
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of yellow MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved with a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of metabolically active cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, HeLa, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: A sequential workflow diagram for the MTT cell viability assay.
Western Blot Analysis of NF-κB Pathway Proteins
Objective: To determine the effect of this compound on the levels of total and phosphorylated proteins within the NF-κB signaling cascade.
Methodology:
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For translocation studies, perform nuclear and cytoplasmic fractionation. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for whole-cell/cytoplasmic fraction).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to the loading control.
Conclusion and Future Perspectives
This compound is a potent anti-inflammatory agent that functions through the targeted inhibition of the NF-κB signaling pathway. While its chemical relatives, such as Physalins B, D, and F, show significant promise as cytotoxic agents against various cancers, the anticancer potential of this compound remains largely unexplored. The lack of available IC₅₀ data for this compound highlights a critical area for future investigation.
For drug development professionals, this compound presents a compelling lead for anti-inflammatory therapies. Future research should focus on preclinical in vivo models of inflammatory diseases. Furthermore, a systematic evaluation of its cytotoxic properties is essential to fully understand its therapeutic potential and to determine if it shares the anticancer activities of other physalins. Structure-activity relationship studies across the physalin family will be invaluable in designing next-generation therapeutics with enhanced potency and selectivity.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Anti-Inflammatory Nexus: A Technical Guide to the Core Mechanisms of Withaphysalin E
For Immediate Release
A deep dive into the molecular underpinnings of Withaphysalin E's potent anti-inflammatory properties reveals a primary mechanism of action centered on the inhibition of the NF-κB signaling pathway. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved.
This compound, a naturally occurring seco-steroid, has demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. The core of its mechanism lies in its ability to modulate the nuclear factor-kappa B (NF-κB) signaling cascade, a pivotal pathway in the inflammatory response.
In Vitro Efficacy: Suppression of Pro-Inflammatory Mediators
Studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages have been instrumental in elucidating the cellular mechanisms of this compound. Upon activation by LPS, these immune cells typically produce a surge of pro-inflammatory cytokines. However, pre-treatment with this compound has been shown to significantly and dose-dependently inhibit the secretion of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1].
The molecular basis for this inhibition is the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound effectively halts the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes[1].
Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Concentration of this compound | Observation | Reference |
| TNF-α Secretion | Dose-dependent | Significant inhibition | [1] |
| IL-6 Secretion | Dose-dependent | Significant inhibition | [1] |
| IκBα Degradation | Not specified | Reduced degradation | [1] |
| NF-κB p65 Nuclear Translocation | Not specified | Downregulated | [1] |
In Vivo Validation: Amelioration of Dermatitis
The anti-inflammatory prowess of this compound extends to in vivo models of skin inflammation. In studies of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced and oxazolone-induced dermatitis in mice, topical application of this compound demonstrated potent therapeutic effects.
Treatment with this compound led to a significant, dose-dependent reduction in ear edema. Furthermore, it markedly decreased the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration into inflamed tissues. These findings in live models corroborate the in vitro data, pointing to a robust anti-inflammatory profile for this compound.
Table 2: In Vivo Anti-inflammatory Activity of this compound in Mouse Models of Dermatitis
| Model | Treatment | Dose | Parameter | Inhibition (%) | Reference |
| TPA-induced Ear Edema | This compound | 0.125 mg/ear | Ear Edema | 33 | |
| 0.25 mg/ear | 38 | ||||
| 0.5 mg/ear | 39 | ||||
| This compound | 0.125 mg/ear | MPO Activity | 47 | ||
| 0.25 mg/ear | 61 | ||||
| 0.5 mg/ear | 68 |
Core Signaling Pathway: The NF-κB Axis
Caption: this compound inhibits the NF-κB signaling pathway.
While the NF-κB pathway is the primary target, further research is warranted to explore potential effects of this compound on other inflammatory signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and NLRP3 inflammasome pathways, to fully delineate its anti-inflammatory profile.
Experimental Protocols
Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well plates for cytokine assays, larger plates for protein extraction) at a density that allows for approximately 80-90% confluency at the time of the experiment.
-
This compound Pre-treatment: Cells are pre-treated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with final DMSO concentration kept below 0.1%) for a specified period (e.g., 1-2 hours) before LPS stimulation.
-
LPS Stimulation: Lipopolysaccharide (LPS) from Escherichia coli is added to the cell culture medium at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group (without this compound and LPS) and an LPS-only control group are included.
-
Incubation: The cells are incubated for a designated time (e.g., 24 hours for cytokine measurements) following LPS stimulation.
Caption: Workflow for in vitro experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
-
Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader, and the concentrations of the cytokines are determined by comparison with a standard curve generated from recombinant TNF-α and IL-6.
Western Blot Analysis for NF-κB p65 Nuclear Translocation
-
Nuclear and Cytoplasmic Extraction: Following treatment and stimulation, nuclear and cytoplasmic protein fractions are isolated from the RAW 264.7 cells using a nuclear extraction kit.
-
Protein Quantification: The protein concentration of each fraction is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the p65 subunit of NF-κB. A primary antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) is used to ensure the purity of the fractions and as loading controls.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The density of the p65 band in the nuclear fraction is quantified and normalized to the loading control to determine the extent of nuclear translocation.
TPA-Induced Ear Edema in Mice
-
Animal Model: Male BALB/c mice are typically used for this model.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Treatment: this compound, dissolved in an appropriate vehicle, is topically applied to the right ear at various doses shortly before or after the TPA application. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug like dexamethasone) are included.
-
Measurement of Edema: After a specific time (e.g., 6 hours), the mice are euthanized, and a circular section of both ears is removed using a biopsy punch. The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated as an indicator of edema.
-
Data Analysis: The percentage inhibition of edema by this compound is calculated relative to the vehicle-treated control group.
Myeloperoxidase (MPO) Activity Assay
-
Tissue Homogenization: The ear tissue samples obtained from the in vivo experiments are homogenized in a suitable buffer.
-
MPO Assay: The MPO activity in the tissue homogenates is determined using a colorimetric assay kit. The assay is based on the oxidation of a substrate by MPO, which results in a color change that can be measured spectrophotometrically.
-
Data Analysis: The MPO activity is expressed as units per milligram of tissue, and the percentage inhibition by this compound is calculated.
This in-depth technical guide consolidates the current knowledge on the anti-inflammatory mechanism of this compound, providing a valuable resource for the scientific community engaged in the discovery and development of novel anti-inflammatory therapeutics.
References
The Cytotoxic Effects of Withaphysalin E on Cancer Cells: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Withaphysalin E, a member of the withanolide class of naturally occurring C28-steroidal lactones, has garnered significant interest within the oncology research community. Extracted from plants of the Solanaceae family, such as Physalis minima, this bioactive compound has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, focusing on its mechanisms of action, impact on key cellular signaling pathways, and the experimental methodologies used to elucidate these effects.
Data Presentation: Quantitative Analysis of Cytotoxicity
The cytotoxic potential of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for withaphysalins, including this compound and related compounds, across a range of human cancer cell lines. It is important to note that direct quantitative data for this compound is limited, and data from closely related withaphysalins are included for a broader understanding of this compound class.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| Withaphysalin O | HL-60 | Promyelocytic Leukemia | 0.7 (72h) | [1] |
| Withaphysalin M | HL-60 | Promyelocytic Leukemia | 3.5 (72h) | [1] |
| Withaphysalin N | HL-60 | Promyelocytic Leukemia | 1.8 (72h) | [1] |
| Withaphysalin O | K562 | Chronic Myelogenous Leukemia | 1.9 (72h) | [1] |
| Withaphysalin N | K562 | Chronic Myelogenous Leukemia | 2.4 (72h) | [1] |
| Withaphysalins | A549 | Lung Adenocarcinoma | 40.01 - 82.17 | [2] |
| Withaphysalins | SMMC-7721 | Hepatocellular Carcinoma | 40.01 - 82.17 | [2] |
| Withaphysalins | MCF-7 | Breast Cancer | 40.01 - 82.17 | [2] |
| Withaphysalin C | HCT-116 | Colorectal Carcinoma | Moderate Activity | [2] |
| Withaphysalin C | NCI-H460 | Non-small-cell Lung Cancer | Moderate Activity | [2] |
Core Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary mechanisms through which this compound exerts its cytotoxic effects are the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression.
Apoptosis Induction
This compound and related withanolides trigger apoptosis through both intrinsic and extrinsic pathways. This is characterized by a cascade of molecular events including the externalization of phosphatidylserine, DNA fragmentation, and the activation of caspases. Studies on related compounds have shown an increase in the expression of pro-apoptotic proteins such as Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2[3]. The activation of key executioner caspases, such as caspase-3, is a hallmark of this process[1][3].
Cell Cycle Arrest
These compounds have also been shown to induce cell cycle arrest, primarily at the G2/M phase[4]. This disruption of the cell cycle prevents cancer cells from proliferating and can ultimately lead to apoptotic cell death. The arrest is often associated with the modulation of cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).
Impact on Key Signaling Pathways
This compound's cytotoxic activity is intricately linked to its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. The primary targets identified to date include the NF-κB, PI3K/Akt, and MAPK pathways.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers[5]. This compound has been shown to inhibit the NF-κB signaling pathway[6][7]. It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-survival and pro-inflammatory genes[6][7][8].
Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation.
Modulation of the PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node that governs cell survival, growth, and proliferation. Its aberrant activation is common in cancer, promoting uncontrolled cell growth and resistance to apoptosis[9]. While direct studies on this compound are emerging, research on other withanolides demonstrates the inhibition of this pathway. This is achieved by reducing the phosphorylation, and thus the activation, of Akt. Downstream effectors of Akt, which are involved in cell survival and proliferation, are consequently suppressed.
Caption: Inferred inhibition of the PI3K/Akt pathway by this compound.
Interference with the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis[10]. The MAPK family includes ERK, JNK, and p38 kinases. Dysregulation of this pathway is a frequent event in carcinogenesis. Some withanolides have been shown to modulate MAPK signaling, although the effects can be context-dependent, either activating pro-apoptotic arms (JNK, p38) or inhibiting pro-survival signals (ERK)[10][11].
Caption: Inferred modulation of the MAPK signaling cascade by this compound.
Experimental Protocols
The following section details the generalized protocols for the key experiments used to evaluate the cytotoxic effects of this compound. It is important to consult the specific publications for precise concentrations, incubation times, and cell-line-specific modifications.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Caption: Standard workflow for an Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.
-
PI Staining: Stain the cells with a solution containing Propidium Iodide.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65, cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion and Future Directions
This compound demonstrates significant potential as a cytotoxic agent against cancer cells, primarily through the induction of apoptosis and cell cycle arrest. Its ability to modulate key oncogenic signaling pathways, including NF-κB, PI3K/Akt, and MAPK, underscores its multifaceted mechanism of action. While the current body of research provides a strong foundation, further in-depth studies are warranted. Specifically, more comprehensive quantitative data on the effects of this compound on a wider range of cancer cell lines are needed. Elucidating the precise molecular interactions and downstream targets within the affected signaling pathways will be crucial for its potential development as a therapeutic agent. Future research should also focus on in vivo studies to validate the preclinical findings and assess the safety and efficacy of this compound in a more complex biological system.
References
- 1. Selective cytotoxicity of withaphysalins in myeloid leukemia cell lines versus peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 5. selleckchem.com [selleckchem.com]
- 6. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of three withanolides isolated from Physalis angulata L. in LPS-activated RAW 264.7 cells through blocking NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Withaphysalin E and the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Withaphysalin E, a naturally occurring seco-steroid, and its role as a modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, immune function, and cell survival, making it a key target for therapeutic intervention in a wide range of diseases, including inflammatory disorders and cancer.[1][2] This document synthesizes current research, presenting the mechanism of action, quantitative data on inhibitory effects, and detailed experimental protocols relevant to the study of this compound.
The NF-κB Signaling Pathway: A Canonical Overview
The canonical NF-κB pathway is a primary signaling cascade that responds to various stimuli, such as inflammatory cytokines (e.g., TNF-α), and pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[3][4] Under basal conditions, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins, primarily IκBα.[4][5]
Upon stimulation, the pathway is initiated through the activation of the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[2][3] The activated IKK complex, particularly IKKβ, phosphorylates IκBα at specific serine residues.[6][7] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[1][5] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers, allowing them to translocate into the nucleus.[3][8] Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter regions of target genes, thereby inducing the transcription of pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.[6][8]
This compound: Mechanism of NF-κB Inhibition
This compound, a seco-steroid isolated from Physalis angulata, has demonstrated significant anti-inflammatory properties by directly targeting the NF-κB signaling pathway.[9] Research indicates that its primary mechanism involves the stabilization of the IκBα inhibitory protein.[9]
In lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, this compound was shown to reduce the degradation of IκBα in the cytoplasm.[9] By preventing IκBα degradation, this compound effectively keeps the NF-κB p65/p50 complex sequestered in the cytoplasm, thereby inhibiting its nuclear translocation.[9] Consequently, the downstream transcription of NF-κB target genes, including the pro-inflammatory cytokines TNF-α and IL-6, is significantly suppressed.[9] This targeted action highlights this compound as a potent inhibitor of a key step in the canonical NF-κB activation cascade.
Quantitative Data on this compound's Inhibitory Effects
Studies have quantified the inhibitory effects of this compound on the production of key inflammatory mediators regulated by the NF-κB pathway. The following table summarizes these findings.
| Effect Measured | Cell Line | Stimulus | This compound Concentration | Observed Effect | Reference |
| TNF-α Expression & Secretion | RAW 264.7 | LPS | Dose-dependent | Significant inhibition | [9] |
| IL-6 Expression & Secretion | RAW 264.7 | LPS | Dose-dependent | Significant inhibition | [9] |
| IκBα Degradation | RAW 264.7 | LPS | Not specified | Reduced degradation | [9] |
| Nuclear p65 Protein Levels | RAW 264.7 | LPS | Not specified | Downregulated | [9] |
Note: While the referenced study demonstrates dose-dependent inhibition, specific IC50 values for NF-κB pathway inhibition by this compound were not provided in the abstract.[9] Other studies on related withaphysalins have reported IC50 values for anti-inflammatory effects in the range of 3.01–13.39 μM.[10][11]
Experimental Protocols for Studying NF-κB Inhibition
Investigating the impact of compounds like this compound on the NF-κB pathway requires a multi-faceted approach employing several key biochemical and molecular biology techniques. A typical experimental workflow is outlined below, followed by detailed protocols.
Western Blotting for NF-κB Pathway Proteins
Western blotting is used to quantify changes in the levels and phosphorylation status of key pathway proteins.[12] This is crucial for demonstrating the inhibition of IκBα degradation and the subsequent reduction of p65 nuclear translocation.[5]
Objective: To measure the relative protein levels of phosphorylated-IκBα (p-IκBα), total IκBα, and p65 in cytoplasmic and nuclear fractions.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Stimulate with an NF-κB activator (e.g., 1 µg/mL LPS) for a short duration (e.g., 15-30 minutes).
-
Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer to rupture the plasma membrane while keeping the nucleus intact.
-
Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet and lyse using a high-salt nuclear extraction buffer.
-
Centrifuge to collect the nuclear extract (supernatant).
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample in Laemmli buffer.[13]
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear loading control, anti-β-actin for cytoplasmic loading control) overnight at 4°C.[12][14]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify band intensity relative to loading controls.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.[15] It provides a quantitative readout of the entire pathway's functionality, from receptor stimulation to gene expression.[16]
Objective: To quantify the effect of this compound on NF-κB-dependent gene transcription.
Methodology:
-
Plasmid Transfection:
-
Co-transfect cells (e.g., HEK293 or HeLa) with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]).[17]
-
A control plasmid with a constitutively expressed Renilla luciferase gene (e.g., pGL4.73[hRluc/SV40]) to normalize for transfection efficiency and cell viability.[16][17]
-
-
-
Cell Treatment: After 24-48 hours post-transfection, pre-treat the cells with this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Use an automated injector to add the firefly luciferase substrate (Luciferase Assay Reagent II) and measure the resulting luminescence.
-
Inject the Stop & Glo® Reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure the second luminescence signal.
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample. Normalize the results to the stimulated control to determine the percentage of inhibition.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a technique used to detect protein-DNA interactions in vitro.[18][19] It is the gold standard for directly assessing the DNA-binding capacity of activated NF-κB in nuclear extracts.[20]
Objective: To determine if this compound treatment inhibits the binding of nuclear NF-κB to its consensus DNA sequence.
Methodology:
-
Nuclear Extract Preparation: Prepare nuclear extracts from control and treated cells as described in the Western Blotting protocol (Step 2).
-
Probe Preparation: Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'). The probe is typically end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction:
-
Incubate the nuclear extract (containing NF-κB) with the labeled probe in a binding buffer.
-
For competition assays, add an excess of unlabeled "cold" probe to a parallel reaction to demonstrate binding specificity.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., anti-p65) to confirm the identity of the protein in the complex.[21]
-
-
Electrophoresis:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Protein-DNA complexes migrate more slowly through the gel than the free probe, resulting in a "shifted" band.
-
-
Detection:
-
If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
If using a biotinylated probe, transfer the gel contents to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
-
-
Analysis: A reduction in the intensity of the shifted band in samples from this compound-treated cells indicates inhibition of NF-κB DNA-binding activity.
Conclusion and Future Directions
This compound has emerged as a compelling natural product for the modulation of inflammatory processes through its targeted inhibition of the NF-κB signaling pathway. Its mechanism, centered on preventing IκBα degradation and subsequent nuclear translocation of p65, provides a clear rationale for its anti-inflammatory effects.[9] The experimental protocols detailed herein offer a robust framework for further investigation and characterization of this compound and related compounds.
Future research should focus on obtaining precise quantitative measures, such as IC50 values, for each step of the NF-κB cascade. Identifying the direct molecular target of this compound—for instance, whether it directly inhibits the IKK complex or interferes with the ubiquitination machinery—would be a significant advancement. Furthermore, transitioning from in vitro models to in vivo studies of inflammatory diseases will be critical in evaluating the therapeutic potential of this compound for drug development professionals.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. researchgate.net [researchgate.net]
- 18. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 20. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stereochemistry of Withaphysalin E
Disclaimer: As of late 2025, a detailed experimental stereochemical analysis of Withaphysalin E is not extensively available in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview of the established principles and methodologies used for the stereochemical elucidation of the closely related and well-studied class of withaphysalins and withanolides. The experimental data and protocols presented herein are representative of the techniques applied to these compounds and serve as a guide for the prospective analysis of this compound.
This compound belongs to the withanolide class of C28 steroidal lactones, characterized by a complex and highly oxygenated ergostane-type skeleton. The intricate array of stereocenters in withaphysalins is crucial to their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects.[1][2] A precise understanding of the absolute and relative stereochemistry is therefore paramount for researchers in natural product chemistry, medicinal chemistry, and drug development.
The stereochemical architecture of withaphysalins is typically determined through a combination of spectroscopic and crystallographic techniques. The primary methods employed are single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), and Electronic Circular Dichroism (ECD) spectroscopy, often supported by quantum chemical calculations.[1]
Core Stereochemical Features of Withaphysalins
Withaphysalins, like other withanolides, possess a complex steroidal nucleus with multiple chiral centers. Key stereochemical considerations include:
-
Ring Junctions: The fusion of the A, B, C, and D rings of the steroid core can be either cis or trans, leading to different overall molecular shapes.
-
Substituent Orientations: The spatial orientation (α or β) of hydroxyl, epoxide, and other functional groups significantly influences biological activity.
-
Side Chain Conformation: The stereochemistry of the lactone or modified side chain at C-17 is a defining feature of this class of compounds.
Methodologies for Stereochemical Determination
The definitive assignment of the stereochemistry of a complex natural product like this compound relies on a synergistic approach utilizing several advanced analytical techniques.
Single-crystal X-ray diffraction is considered the gold standard for the unambiguous determination of the absolute configuration of a molecule.[3][4] This technique provides a three-dimensional map of electron density, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Single crystals of the purified compound (e.g., this compound) are grown by slow evaporation of a suitable solvent or solvent mixture (e.g., methanol, chloroform/methanol).
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (typically from a Cu-Kα or Mo-Kα source).[4] The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, including the absolute stereochemistry, often determined using the Flack parameter.[5]
Data Presentation: Representative Crystallographic Data
The table below presents hypothetical crystallographic data for a withaphysalin, illustrating the typical parameters obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value (Illustrative) |
| Empirical formula | C₂₈H₃₈O₇ |
| Formula weight | 486.59 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 10.123(4) |
| b (Å) | 12.456(5) |
| c (Å) | 20.789(8) |
| Volume (ų) | 2623.1(18) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.230 |
| Flack parameter | 0.02(5) |
NMR spectroscopy, and specifically 2D NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful tool for determining the relative stereochemistry of a molecule in solution.[6][7][8] The NOE is a through-space interaction between protons that are in close spatial proximity (typically < 5 Å), regardless of the number of bonds separating them. The presence of a cross-peak in a NOESY spectrum between two protons indicates that they are close in space, providing crucial information about the relative configuration of stereocenters and the conformation of the molecule.[9][10]
Experimental Protocol: 2D NOESY
-
Sample Preparation: A solution of the purified compound (e.g., this compound) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The NOESY spectrum is acquired on a high-field NMR spectrometer. Key parameters include the mixing time, which is optimized to allow for the buildup of the NOE effect.
-
Data Processing and Interpretation: The 2D spectrum is processed, and cross-peaks are analyzed to identify protons that are spatially close. These correlations are then used to build a 3D model of the molecule's conformation and deduce the relative stereochemistry.
Data Presentation: Representative NOE Correlations for a Withaphysalin
The following table illustrates typical NOE correlations that would be used to assign the relative stereochemistry of a withaphysalin.
| Proton Pair (Illustrative) | Observed NOE | Deduced Stereochemical Relationship |
| H-9 / H-5α | Yes | A/B ring junction is cis |
| H-18 (Me) / H-20 | Yes | Proximity of the C-18 methyl and side chain |
| H-17α / H-16β | Yes | Relative orientation of side chain |
| H-4β / H-6β | Yes | cis relationship of substituents on A/B rings |
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[11] The resulting spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned.[11][12]
Experimental Protocol: ECD Analysis
-
Sample Preparation: A solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The ECD spectrum is recorded on a CD spectropolarimeter over a range of wavelengths.
-
Computational Modeling:
-
A conformational search of the molecule is performed using molecular mechanics.
-
The geometries of the low-energy conformers are optimized using Density Functional Theory (DFT).
-
The ECD spectra for each conformer are calculated using Time-Dependent DFT (TD-DFT).
-
A Boltzmann-weighted average of the individual spectra is computed to generate the final theoretical ECD spectrum for a given absolute configuration.
-
-
Comparison and Assignment: The experimental ECD spectrum is compared to the calculated spectrum. A good match allows for the assignment of the absolute configuration.
Data Presentation: Representative ECD Data
The table below shows hypothetical experimental and calculated ECD data for a withaphysalin.
| Wavelength (nm) | Experimental Δɛ (M⁻¹cm⁻¹) | Calculated Δɛ for (20R, 22R) |
| 220 | +8.5 | +9.2 |
| 255 | -12.3 | -11.5 |
| 330 | +2.1 | +2.5 |
Conclusion
The stereochemical elucidation of complex natural products like this compound is a multifaceted challenge that requires the integration of several powerful analytical techniques. While single-crystal X-ray diffraction provides the most definitive answer for the absolute configuration, its application is contingent on the ability to grow suitable crystals. In the absence of crystals, a combination of NOESY for determining the relative stereochemistry and ECD for assigning the absolute configuration provides a reliable alternative. For drug development professionals, a thorough understanding of the stereochemistry of this compound is essential, as it directly impacts its pharmacological properties and potential as a therapeutic agent. Future research providing specific experimental data for this compound will be invaluable to the scientific community.
References
- 1. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Absolute configuration - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR data for the hydroxyl groups detected by NOESY spectra in sesquiterpene lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Development and Validation of a High-Performance Liquid Chromatography (HPLC)-UV Method for the Quantification of Withaphysalin E
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Withaphysalin E. The described method is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate technique to quantify this compound in various sample matrices. The protocol outlines the chromatographic conditions, sample preparation, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a member of the withanolide class of naturally occurring C28-steroidal lactones built on an ergostane framework. Withanolides, and by extension this compound, are investigated for a wide range of pharmacological activities. To support research and development, a robust analytical method for the accurate quantification of this compound is essential. This document provides a detailed protocol for an HPLC-UV method, developed and validated to ensure specificity, linearity, accuracy, and precision.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid, analytical grade
-
Solvents for sample extraction (e.g., methanol, ethanol)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (Illustrative for Plant Material):
-
Accurately weigh 1 g of powdered, dried plant material.
-
Extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
Method Validation Protocol
The developed HPLC-UV method was validated according to ICH guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
The specificity of the method was assessed by analyzing a blank sample (matrix without analyte) and a sample spiked with this compound. The chromatograms were examined for any interfering peaks at the retention time of this compound.
Linearity and Range
Linearity was evaluated by analyzing a series of six concentrations of this compound (e.g., 5, 10, 25, 50, 75, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy
The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at a single concentration were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability study was performed on three different days to assess the intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%).
Data Presentation
Table 2: Summary of Method Validation Parameters (Illustrative Data)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed at the retention time of this compound | Specificity demonstrated |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 5 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| Repeatability | 0.85% | %RSD ≤ 2.0% |
| Intermediate Precision | 1.25% | %RSD ≤ 2.0% |
| LOD | 0.5 µg/mL | - |
| LOQ | 1.5 µg/mL | - |
| Robustness | Method remains unaffected by minor changes | No significant impact on results |
Visualizations
Caption: Workflow for HPLC-UV Method Development.
Caption: Overview of the Method Validation Process.
Conclusion
The HPLC-UV method described in this application note provides a reliable, accurate, and precise tool for the quantification of this compound. The comprehensive validation ensures that the method is suitable for its intended purpose in research and quality control environments. The detailed protocol and clear workflow diagrams offer a practical guide for implementation in the laboratory.
Application Notes and Protocols for Withaphysalin E in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withaphysalin E, a bioactive seco-steroid isolated from plants of the Physalis genus, has demonstrated significant potential in pre-clinical research as both an anti-inflammatory and anti-cancer agent. These application notes provide a comprehensive overview of the in vitro effects of this compound, detailing its mechanisms of action and providing standardized protocols for its application in cell culture experiments. The information is intended to guide researchers in utilizing this compound for studies in oncology and inflammation.
Introduction
Withaphysalins are a class of withanolides that exhibit a range of biological activities. This compound, in particular, has been shown to modulate key cellular processes involved in cancer progression and the inflammatory response. Mechanistic studies reveal that this compound can induce cell cycle arrest and apoptosis in cancer cells and suppress inflammatory responses in immune cells. Its primary molecular targets include components of the NF-κB signaling pathway. This document outlines detailed protocols for investigating the effects of this compound on cell viability, apoptosis, and protein expression, and summarizes its known impact on various cell lines.
Data Presentation
Table 1: Effects of this compound and Related Compounds on Cancer Cell Lines
| Compound | Cell Line | Effect | Effective Concentration/IC50 | Reference |
| 4β-hydroxywithanolide E | HT-29 (Colon Cancer) | G0/G1 cell cycle arrest, Apoptosis induction | Low concentrations for arrest, higher for apoptosis (specific values not provided) | [1] |
| Withaphysalin F | HCT-116 (Colon Cancer) | G2/M cell cycle arrest, Antiproliferative activity | Not specified | [2] |
| Withaphysalin A | A375 (Human Melanoma) | Cytotoxic activity | IC50: 1.2-7.5 μM | [3] |
| Physangulidine A | DU145 (Prostate Cancer) | G2/M cell cycle arrest, Apoptosis | Not specified | [4] |
| Withaferin A | AMC-HN4 (Head and Neck Cancer) | Apoptosis induction | Not specified | [5] |
| Withaferin A | Ca9-22, CAL 27 (Oral Cancer) | Apoptosis, G2/M arrest | 1-3 μM | [6] |
| Withanolide C | SKBR3, MCF7 (Breast Cancer) | Decreased cell viability | ~1 μM at 48h | [7] |
Note: Specific IC50 values for this compound across a wide range of cell lines are not extensively documented in the provided search results. The table includes data for closely related withaphysalins and withanolides to provide a general indication of effective concentration ranges. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental setup.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[9]
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a broad range of concentrations (e.g., 0.1 to 100 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[8][10]
-
Following the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Gently mix the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.[9]
-
Treat the cells with the desired concentrations of this compound (determined from the cell viability assay) for the chosen duration (e.g., 24 or 48 hours).
-
After treatment, collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or trypsin.
-
Wash the collected cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.[11]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[12]
-
Incubate the cells in the dark for 15 minutes at room temperature.[13]
-
Analyze the stained cells by flow cytometry within one hour.[9] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins in response to this compound treatment.
Materials:
-
This compound
-
6-well plates or larger culture dishes
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against NF-κB p65, IκBα, cleaved caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the other assays.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[14]
-
Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[14][15]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[15]
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[17]
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. In the context of inflammation, it has been shown to inhibit the NF-κB pathway. In cancer cells, it can induce apoptosis and cell cycle arrest.
Anti-inflammatory Signaling Pathway
This compound has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[18][19] It achieves this by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[18][19] This leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[18][19]
Caption: this compound inhibits the NF-κB signaling pathway.
Apoptosis and Cell Cycle Arrest in Cancer Cells
In cancer cells, withanolides, including those closely related to this compound, have been shown to induce apoptosis and cell cycle arrest.[1][2] This is often associated with the downregulation of Hsp90 client proteins and modulation of cell cycle-related proteins like p21.[1] The induction of apoptosis is a key mechanism for the anti-cancer effects of these compounds.
Caption: General mechanism of this compound in cancer cells.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound in a cell culture model.
Caption: Experimental workflow for this compound studies.
References
- 1. Induction of cell cycle arrest and apoptosis with downregulation of Hsp90 client proteins and histone modification by 4β-hydroxywithanolide E isolated from Physalis peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physangulidine A, a withanolide from Physalis angulata, perturbs the cell cycle and induces cell death by apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Withaferin A induces apoptosis through the generation of thiol oxidation in human head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Withaferin A Induces Oxidative Stress-Mediated Apoptosis and DNA Damage in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withanolide C Inhibits Proliferation of Breast Cancer Cells via Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. ijbs.com [ijbs.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 14. bio-rad.com [bio-rad.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. origene.com [origene.com]
- 18. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation Analysis of Withaphysalin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaphysalin E is a member of the withanolide class of naturally occurring C28 steroidal lactones. Withanolides are extensively studied for their diverse pharmacological activities, making them promising candidates for drug development. Mass spectrometry is a pivotal analytical technique for the structural characterization of these complex molecules. Understanding the fragmentation pattern of this compound is crucial for its identification, characterization, and quantification in various biological matrices. This application note provides a detailed overview of the mass spectrometry fragmentation of this compound, including experimental protocols and data interpretation.
Molecular Structure and Properties
-
Molecular Formula: C₂₈H₃₂O₁₁
-
Molecular Weight: 544.5 g/mol
-
Class: Withanolide
Experimental Protocols
A detailed methodology for the analysis of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. These protocols are based on established methods for withanolide analysis and can be adapted to specific instrumentation.
Sample Preparation
-
Extraction: For plant material, extract a known quantity of finely ground sample with methanol or a mixture of methanol and water (e.g., 80:20 v/v) using ultrasonication for 15-30 minutes. For biological fluids, a liquid-liquid extraction or solid-phase extraction (SPE) protocol may be necessary to remove interfering substances.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any particulate matter.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 2.6 µm particle size) is suitable for the separation of withanolides.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), gradually increasing to elute the compound of interest. An example gradient is as follows:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Product ion scan or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Source Temperature: 150 °C
-
Collision Gas: Argon
-
Collision Energy: Optimized for the specific instrument and precursor ion, typically in the range of 20-40 eV.
-
Mass Spectrometry Fragmentation Pattern of this compound
Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule of this compound ([M+H]⁺) undergoes characteristic fragmentation, providing structural insights. While a specific, publicly available quantitative fragmentation table for this compound is limited, the fragmentation pattern can be predicted based on the known fragmentation of other withanolides.
The primary fragmentation pathways for withanolides typically involve:
-
Loss of Water (H₂O): Due to the presence of multiple hydroxyl groups in the structure of this compound, sequential losses of water molecules are expected, leading to fragment ions at [M+H-H₂O]⁺, [M+H-2H₂O]⁺, etc.
-
Cleavage of the Lactone Side Chain: A characteristic fragmentation for withanolides is the cleavage of the C17-C20 bond, resulting in the loss of the lactone side chain. For withanolides, this often results in a significant product ion.
-
Other Ring Cleavages: Further fragmentation of the steroidal backbone can occur, leading to a series of lower mass-to-charge ratio (m/z) product ions.
Table 1: Predicted Key MS/MS Fragments of this compound
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Putative Fragment Description |
| 545.1969 | 527.1863 | 18.0106 | [M+H-H₂O]⁺ |
| 545.1969 | 509.1758 | 36.0212 | [M+H-2H₂O]⁺ |
| 545.1969 | Varies | Varies | Cleavage of the lactone side chain |
| 545.1969 | Varies | Varies | Fragments from the steroidal backbone |
Note: The m/z values are calculated based on the molecular formula C₂₈H₃₂O₁₁. The relative abundance of these ions will depend on the specific collision energy used.
Logical Workflow for this compound Analysis
The following diagram illustrates the logical workflow for the analysis of this compound using LC-MS/MS.
Fragmentation Pathway Diagram
The following diagram illustrates a plausible fragmentation pathway for this compound based on the general fragmentation patterns of withanolides.
Conclusion
This application note provides a comprehensive guide to the mass spectrometry fragmentation analysis of this compound. The detailed experimental protocols and an understanding of the characteristic fragmentation patterns are essential for the reliable identification and quantification of this and other related withanolides in complex mixtures. The provided workflows and diagrams serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further studies employing high-resolution mass spectrometry are recommended to fully elucidate the fragmentation pathways and generate a comprehensive library of product ions for this compound.
Developing a Bioactivity Assay for Withaphysalin E: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and executing bioactivity assays for Withaphysalin E, a member of the withanolide class of natural products. Withanolides have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-angiogenic activities. This document outlines detailed protocols for assessing the cytotoxicity, pro-apoptotic, anti-inflammatory, and anti-angiogenic effects of this compound.
Overview of this compound Bioactivity
This compound is a steroidal lactone that, like other withanolides, is anticipated to exhibit a range of biological activities. Preliminary studies on related compounds suggest that its mechanism of action may involve the modulation of key signaling pathways implicated in cancer and inflammation. Physalin E, a closely related compound, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] This document provides the necessary protocols to investigate these potential activities for this compound.
Cytotoxicity and Cell Viability Assays
A fundamental step in characterizing the bioactivity of a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87MG [glioblastoma])
-
Complete cell culture medium (specific to the cell line)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: Cytotoxicity of Related Withanolides
While specific IC50 values for this compound are not yet widely published, the following table summarizes the cytotoxic activity of other withanolides against various cancer cell lines to provide a comparative reference.
| Compound | Cell Line | IC50 (µM) |
| Withaferin A | NCI-H460 (Lung) | 0.24 ± 0.01 |
| Withaferin A | HCT-116 (Colon) | 0.45 ± 0.04 |
| Withaferin A | SF-268 (CNS) | 0.33 ± 0.02 |
| Withaferin A | MCF-7 (Breast) | 0.68 ± 0.07 |
| Viscosalactone B | NCI-H460 (Lung) | 0.32 ± 0.05 |
| Viscosalactone B | HCT-116 (Colon) | 0.41 ± 0.09 |
| Viscosalactone B | SF-268 (CNS) | 0.47 ± 0.15 |
| Viscosalactone B | MCF-7 (Breast) | 0.39 ± 0.08 |
Data adapted from Jayaprakasam et al., Life Sciences, 2003.[2]
Experimental Workflow: Cytotoxicity Assay
Workflow for determining the cytotoxicity of this compound using the MTT assay.
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Experimental Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours, as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as fold change in caspase activity compared to the vehicle-treated control.
Signaling Pathway: Caspase-Mediated Apoptosis```dot
Proposed mechanism of NF-κB inhibition by this compound.
Anti-Angiogenesis Assays
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The tube formation assay is a widely used in vitro model to assess the pro- or anti-angiogenic potential of compounds.
Experimental Protocol: Endothelial Cell Tube Formation Assay
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel® or other basement membrane extract
-
96-well plates
-
Microscope with imaging software
Procedure:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate with 50 µL of Matrigel® per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding and Treatment: Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound. Seed the cells onto the solidified Matrigel® at a density of 1.5 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.
-
Imaging: Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Experimental Workflow: Tube Formation Assay
Workflow for the in vitro endothelial cell tube formation assay.
Data Interpretation and Conclusion
The collective data from these assays will provide a comprehensive profile of the bioactivity of this compound. The IC50 values from the MTT assay will establish its cytotoxic potency. The caspase assay will elucidate whether this cytotoxicity is mediated by apoptosis. The NF-κB reporter assay will reveal its potential as an anti-inflammatory agent by quantifying its ability to suppress a key inflammatory pathway. Finally, the tube formation assay will provide insights into its anti-angiogenic properties. Together, these results will be crucial for guiding further preclinical development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for Withaphysalin-Induced Apoptosis in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaphysalins, a class of C28-steroidal lactones, have demonstrated significant antiproliferative and pro-apoptotic activity in various cancer cell lines, including leukemia. This document provides a detailed overview of the application of withaphysalins, with a focus on their potential to induce apoptosis in leukemia cells. Due to the limited availability of data specifically for Withaphysalin E, this document consolidates findings from studies on structurally similar and well-researched withaphysalins, such as Withaphysalin O, M, N, and other related withanolides like Withanolide D and Withaferin A, to provide a representative guide. These compounds have been shown to selectively target leukemia cells while exhibiting lower cytotoxicity towards normal peripheral blood mononuclear cells.[1]
The primary mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), and the downregulation of the Akt signaling pathway.[2][3] These events lead to the activation of caspases, DNA fragmentation, and ultimately, programmed cell death.
Data Presentation
The cytotoxic effects of various withaphysalins on different leukemia cell lines are summarized below. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population after a 72-hour incubation period.
| Compound | Cell Line | IC50 (µM) at 72h | Reference |
| Withaphysalin O | HL-60 | 0.7 ± 0.1 | [1] |
| K562 | 1.2 ± 0.2 | [1] | |
| Withaphysalin M | HL-60 | 3.5 ± 0.5 | [1] |
| K562 | > 20 | [1] | |
| Withaphysalin N | HL-60 | 1.5 ± 0.3 | [1] |
| K562 | 2.8 ± 0.4 | [1] |
Signaling Pathways
Withaphysalins and related withanolides trigger apoptosis in leukemia cells through a complex interplay of signaling cascades. A key mechanism involves the activation of stress-activated protein kinases, JNK and p38 MAPK, which in turn can modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[2] Furthermore, some withanolides have been shown to downregulate the pro-survival Akt pathway, further promoting apoptosis.[3]
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of withaphysalins on leukemia cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of withaphysalins.
Materials:
-
Leukemia cell lines (e.g., HL-60, K562)
-
RPMI-1640 medium with 10% FBS
-
This compound (or other withaphysalins)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Leukemia cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat leukemia cells with the desired concentration of this compound for the specified time.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect changes in the expression levels of apoptosis-related proteins.
Materials:
-
Leukemia cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The available evidence strongly suggests that withaphysalins are a promising class of compounds for inducing apoptosis in leukemia cell lines. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and other related compounds. Further studies are warranted to fully elucidate their therapeutic potential in the context of leukemia treatment.
References
- 1. Selective cytotoxicity of withaphysalins in myeloid leukemia cell lines versus peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Withanolide D induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by withaferin A in human leukemia U937 cells through down-regulation of Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Withaphysalin E: Application Notes and Protocols for Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaphysalin E, a naturally occurring seco-steroid compound, has demonstrated significant potential as an anti-inflammatory agent. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory properties of this compound. The information compiled herein is based on in vitro and in vivo studies, with a focus on its mechanism of action involving the inhibition of key inflammatory pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1] In inflammatory conditions, the activation of NF-κB leads to the transcription of various pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This compound has been shown to significantly inhibit the expression and secretion of TNF-α and IL-6 in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 246.7 macrophage cells.[1] While the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway has been suggested for related withanolides, its specific role in the anti-inflammatory activity of this compound requires further investigation.
Quantitative Data Summary
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound from in vivo studies.
| Parameter | Model | Treatment | Dosage | Inhibition (%) |
| Ear Edema | TPA-induced dermatitis in mice | This compound | 0.125 mg/ear | 33% |
| This compound | 0.25 mg/ear | 38% | ||
| This compound | 0.5 mg/ear | 39% | ||
| Myeloperoxidase (MPO) Activity | TPA-induced dermatitis in mice | This compound | 0.125 mg/ear | 47% |
| This compound | 0.25 mg/ear | 61% | ||
| This compound | 0.5 mg/ear | 68% |
TPA: 12-O-tetradecanoylphorbol-13-acetate
Experimental Protocols
In Vitro Anti-Inflammatory Activity in RAW 264.7 Macrophages
This protocol describes the investigation of the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 96-well plates (for cytokine analysis) or 6-well plates (for protein analysis) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA:
-
Following the 24-hour incubation, collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a suitable blocking buffer.
-
Add the collected supernatants and standards to the wells and incubate.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of cytokines based on the standard curve.
3. Analysis of NF-κB Pathway Activation by Western Blot:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
In Vivo Anti-Inflammatory Activity using TPA-Induced Mouse Ear Edema Model
This protocol outlines the procedure to evaluate the topical anti-inflammatory effect of this compound.[2]
1. Animals:
-
Use male Swiss mice (20-25 g).
-
Acclimatize the animals for at least one week before the experiment.
2. Induction of Inflammation and Treatment:
-
Topically apply this compound (dissolved in a suitable vehicle, e.g., acetone) to the inner and outer surfaces of the right ear at various doses (e.g., 0.125, 0.25, and 0.5 mg/ear).
-
Apply the vehicle alone to the control group. A positive control group treated with a known anti-inflammatory drug (e.g., dexamethasone) should be included.
-
After 30 minutes, topically apply 12-O-tetradecanoylphorbol-13-acetate (TPA) (e.g., 2.5 µ g/ear in acetone) to the right ear to induce inflammation.
3. Measurement of Ear Edema:
-
Measure the thickness of the ear using a digital caliper before and at various time points (e.g., 4, 6, 24 hours) after TPA application.
-
The difference in ear thickness before and after TPA application represents the extent of edema.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
4. Myeloperoxidase (MPO) Activity Assay:
-
At the end of the experiment, sacrifice the animals and collect the ear tissue.
-
Homogenize the tissue in a suitable buffer and centrifuge to obtain the supernatant.
-
Measure the MPO activity in the supernatant, which is an indicator of neutrophil infiltration, using a colorimetric assay.
Visualizations
Caption: NF-κB signaling pathway inhibition by this compound.
Caption: Experimental workflow for in vitro studies.
References
Application Notes and Protocols for the Purification of Withaphysalin E to >95% Purity
Introduction
Withaphysalin E is a bioactive withanolide found in plants of the Physalis genus, notably Physalis minima. Withanolides have garnered significant interest in the scientific community due to their diverse pharmacological activities. Achieving high purity of this compound is crucial for accurate biological and pharmacological studies, as well as for potential drug development. This document provides detailed protocols for the extraction and purification of this compound to a purity level exceeding 95%, based on established chromatographic techniques for withanolide isolation. The protocols are intended for researchers, scientists, and professionals in the field of drug development.
Data Summary
The following table summarizes the chromatographic techniques employed in the purification of withanolides from Physalis species, which are applicable to the purification of this compound. While specific quantitative data for each step of this compound purification is not extensively published, this table provides a comparative overview of the methodologies.
| Purification Stage | Chromatographic Technique | Stationary Phase | Example Mobile Phase / Eluent | Purpose |
| Initial Fractionation | Macroporous Resin Chromatography | D101 Macroporous Resin | Stepwise gradient of ethanol in water | Removal of highly polar and non-polar impurities |
| Primary Purification | Silica Gel Flash Chromatography | Silica Gel (200-300 mesh) | Gradient of methanol in dichloromethane (e.g., 10% to 30% methanol) | Separation of withanolide-rich fractions |
| Secondary Purification | Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol | Removal of smaller molecules and pigments |
| High-Resolution Purification | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18 Reversed-Phase (e.g., 10 µm particle size) | Gradient of methanol or acetonitrile in water | Final purification to >95% purity |
Experimental Protocols
Protocol 1: Extraction of this compound from Physalis minima
This protocol outlines the initial extraction of this compound from the dried plant material.
Materials:
-
Dried and powdered whole plant material of Physalis minima
-
95% Ethanol (EtOH)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Procedure:
-
Macerate 1 kg of dried, powdered Physalis minima plant material with 10 L of 95% ethanol at room temperature for 72 hours.
-
Filter the extract through a Buchner funnel to separate the plant residue from the liquid extract.
-
Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
Combine the ethanol extracts from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
Protocol 2: Multi-Step Chromatographic Purification of this compound
This protocol describes a sequential chromatographic process to achieve high-purity this compound.
Step 1: Macroporous Resin Column Chromatography (Initial Fractionation)
Materials:
-
Crude ethanol extract
-
D101 macroporous resin
-
Glass column
-
Ethanol-water mixtures (30%, 50%, 70%, 95% v/v)
Procedure:
-
Dissolve the crude ethanol extract in a minimal amount of 30% ethanol.
-
Pack a glass column with D101 macroporous resin and equilibrate with deionized water.
-
Load the dissolved crude extract onto the column.
-
Elute the column sequentially with stepwise gradients of ethanol in water: 30%, 50%, 70%, and 95%.
-
Collect fractions of each elution step and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing withanolides. This compound is expected to elute in the higher ethanol concentration fractions (e.g., 70% and 95%).
-
Combine the withanolide-rich fractions and concentrate using a rotary evaporator.
Step 2: Silica Gel Flash Chromatography (Primary Purification)
Materials:
-
Concentrated withanolide-rich fraction from Step 1
-
Silica gel (200-300 mesh)
-
Flash chromatography system or glass column
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Dissolve the concentrated fraction in a minimal amount of DCM.
-
Pack a flash chromatography column with silica gel and equilibrate with 100% DCM.
-
Load the sample onto the column.
-
Elute the column with a stepwise or linear gradient of methanol in dichloromethane. A typical gradient would be from 100% DCM to 90:10 DCM:MeOH, followed by further increases in methanol concentration.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the target compound, this compound, based on TLC analysis against a standard if available.
-
Concentrate the combined fractions.
Step 3: Sephadex LH-20 Chromatography (Secondary Purification)
Materials:
-
Concentrated fraction from Step 2
-
Sephadex LH-20
-
Glass column
-
Methanol
Procedure:
-
Swell the Sephadex LH-20 in methanol and pack it into a glass column.
-
Dissolve the concentrated fraction from the silica gel step in a small volume of methanol.
-
Apply the sample to the top of the Sephadex LH-20 column.
-
Elute the column with methanol.
-
Collect fractions and monitor by TLC to pool the fractions containing this compound.
-
Concentrate the purified fraction.
Step 4: Preparative HPLC (Final Purification to >95%)
Materials:
-
Purified fraction from Step 3
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column (e.g., 250 mm x 22 mm, 10 µm particle size)
-
HPLC-grade methanol
-
HPLC-grade water
-
0.22 µm syringe filters
Procedure:
-
Dissolve the purified fraction in methanol and filter through a 0.22 µm syringe filter.
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with an initial mobile phase composition (e.g., 40% methanol in water).
-
Inject the sample onto the column.
-
Run a gradient elution program to separate this compound. An example gradient is as follows[1]:
-
0-5 min: 40-60% methanol in water
-
5-10 min: 60-65% methanol in water
-
10-20 min: Isocratic at 65% methanol in water
-
20-48 min: 65-73% methanol in water
-
-
Set the flow rate to an appropriate level for the column size (e.g., 10 mL/min for a 22 mm ID column)[1].
-
Monitor the elution at a suitable wavelength (e.g., 220-230 nm).
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Combine the pure fractions and remove the solvent under vacuum to obtain this compound with >95% purity.
Visualizations
Diagram 1: General Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Diagram 2: Logic of the Chromatographic Purification Cascade
Caption: Logic of the multi-step purification process.
References
Withaphysalin E: A Promising Therapeutic Candidate for Inflammatory Diseases
Application Notes and Protocols for Researchers
Introduction
Withaphysalin E, a naturally occurring steroidal lactone belonging to the withanolide class, has emerged as a significant subject of interest in the exploration of novel anti-inflammatory therapeutics. Extracted from plants of the Physalis genus, this compound has demonstrated potent immunomodulatory effects. Preclinical evidence strongly suggests its potential in mitigating inflammatory responses, primarily through the targeted inhibition of key pro-inflammatory signaling pathways. These notes provide an overview of the biological activity of this compound, detailed protocols for its investigation, and a summary of relevant quantitative data to guide researchers and drug development professionals in harnessing its therapeutic potential.
Mechanism of Action
This compound exerts its anti-inflammatory effects predominantly through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade. In response to inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of a host of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Research indicates that this compound significantly inhibits the degradation of the inhibitor of kappa B (IκBα) in the cytoplasm.[1] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the subsequent transcription of pro-inflammatory mediators.[1] This targeted action underscores the potential of this compound as a specific inhibitor of a critical inflammatory pathway. While the primary mechanism appears to be NF-κB inhibition, the involvement of other pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, is also an area of active investigation for related withanolides.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related withanolides, providing insights into their anti-inflammatory potency.
Table 1: In Vitro Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Assay | Cell Line | Stimulant | IC₅₀ | Reference |
| This compound | TNF-α Secretion | RAW 264.7 | LPS | Dose-dependent inhibition observed | [1] |
| This compound | IL-6 Secretion | RAW 264.7 | LPS | Dose-dependent inhibition observed | [1] |
| Withanolide E | IL-6 Expression | HeLa | TNF-α and IL-17 | 65.1 nM | [3] |
| 4β-hydroxywithanolide E | IL-6 Expression | HeLa | TNF-α and IL-17 | 183 nM | [3] |
Note: Specific IC₅₀ values for this compound on TNF-α and IL-6 inhibition are not yet published, though dose-dependent effects are confirmed.
Experimental Protocols
The following are detailed protocols for investigating the anti-inflammatory effects of this compound.
Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol outlines the procedure to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines in RAW 264.7 macrophages.
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
2. Treatment:
- Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
- Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Ensure the final DMSO concentration is below 0.1%.
- Stimulate the cells with lipopolysaccharide (LPS) from E. coli (serotype 0111:B4) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).
3. Cytokine Measurement (ELISA):
- After the incubation period, collect the cell culture supernatants.
- Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
- Briefly, coat a 96-well plate with the capture antibody overnight. Block the plate, then add the collected supernatants and standards. After incubation and washing, add the detection antibody, followed by a streptavidin-HRP conjugate. Finally, add the substrate solution and stop the reaction. Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control.
- Determine the IC₅₀ value by plotting the percentage inhibition against the log concentration of this compound.
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
This protocol describes the method to analyze the effect of this compound on the key proteins of the NF-κB signaling pathway.
1. Cell Culture and Treatment:
- Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
- Pre-treat the cells with this compound at the desired concentrations for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes) to observe early signaling events.
2. Protein Extraction:
- Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
- Collect the lysates and determine the protein concentration using a Bradford or BCA protein assay.
3. Western Blotting:
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Densitometric Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This protocol provides a framework for evaluating the in vivo anti-inflammatory efficacy of this compound in a rat model of acute inflammation.
1. Animals:
- Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
2. Treatment Groups:
- Divide the animals into groups (n=6-8 per group):
- Vehicle control (e.g., 0.5% carboxymethylcellulose)
- This compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally)
- Positive control (e.g., Indomethacin, 10 mg/kg)
3. Induction of Edema:
- Administer the vehicle, this compound, or the positive control drug 1 hour before inducing inflammation.
- Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
- Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
- The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume.
5. Data Analysis:
- Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Visualizations
Caption: this compound inhibits the NF-κB pathway.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound demonstrates considerable promise as a therapeutic agent for inflammatory diseases. Its well-defined mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a strong rationale for its further development. The protocols and data presented herein offer a comprehensive guide for researchers to explore and validate the anti-inflammatory properties of this compelling natural product. Future studies should focus on elucidating its efficacy in a broader range of in vivo models of inflammatory diseases and on establishing a detailed pharmacokinetic and safety profile to pave the way for potential clinical applications.
References
- 1. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Golden berry leaf extract containing withanolides suppresses TNF-α and IL-17 induced IL-6 expression in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Structure-Activity Relationship of Withaphysalin E: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaphysalin E, a member of the withanolide class of naturally occurring C28 steroidal lactones, has garnered significant interest in the scientific community for its diverse pharmacological activities. Primarily isolated from plants of the Physalis genus, this compound and its analogs have demonstrated potent anti-inflammatory and cytotoxic properties. Understanding the structure-activity relationship (SAR) of this complex molecule is crucial for the rational design and development of novel therapeutic agents with improved potency and selectivity. This document provides a detailed overview of the SAR of this compound and related withaphysalins, comprehensive protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows.
Structure-Activity Relationship of Withaphysalins
The biological activity of withaphysalins is intrinsically linked to their intricate chemical structures. Modifications to the steroidal backbone, the lactone ring, and various functional groups can significantly impact their anti-inflammatory and cytotoxic potential.
Anti-inflammatory Activity
The anti-inflammatory effects of withaphysalins are primarily attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Table 1: Anti-inflammatory Activity of Withaphysalins and Related Compounds
| Compound | Source | Assay | Cell Line | IC50 (µM) | Reference |
| Withaphysalin A | Physalis minima | NO Production | RAW 264.7 | - | [1] |
| 2,3-dihydro-withaphysalin C | Physalis minima | NO Production | RAW 264.7 | - | [1] |
| Withaminima A | Physalis minima | NO Production | RAW 264.7 | 18.46 | [1] |
| Withaminima B | Physalis minima | NO Production | RAW 264.7 | 3.91 | [1] |
| Withaminima C | Physalis minima | NO Production | RAW 264.7 | 10.25 | [1] |
| Withaminima D | Physalis minima | NO Production | RAW 264.7 | 8.73 | [1] |
| Compound 2 (a withaphysalin) | Physalis minima | NF-κB Inhibition | THP1-Dual | 3.01 | [2] |
| Compound 5 (a withaphysalin) | Physalis minima | NF-κB Inhibition | THP1-Dual | 11.21 | [2] |
| Compound 6 (a withaphysalin) | Physalis minima | NF-κB Inhibition | THP1-Dual | 13.39 | [2] |
| Compound 9 (a withaphysalin) | Physalis minima | NF-κB Inhibition | THP1-Dual | 8.75 | [2] |
| Compound 10 (a withaphysalin) | Physalis minima | NF-κB Inhibition | THP1-Dual | 4.68 | [2] |
| Compound 11 (a withaphysalin) | Physalis minima | NF-κB Inhibition | THP1-Dual | 9.82 | [2] |
| Compound 20 (a withaphysalin) | Physalis minima | NF-κB Inhibition | THP1-Dual | 7.54 | [2] |
From the available data, it is evident that subtle structural modifications on the withaphysalin scaffold can lead to significant differences in anti-inflammatory potency. For instance, the variations in the side chain and oxidation patterns likely contribute to the observed range of IC50 values.
Cytotoxic Activity
Withaphysalins have also been investigated for their potential as anticancer agents. Their cytotoxic effects are often linked to the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Table 2: Cytotoxic Activity of Withaphysalins and Related Compounds
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Withangulatin B | HONE-1, NUGC | Cytotoxic | 0.2 - 1.6 µg/mL | [3][4] |
| Physalin D | HONE-1, NUGC | Cytotoxic | 0.2 - 1.6 µg/mL | [3][4] |
| Physalin F | HONE-1, NUGC | Cytotoxic | 0.2 - 1.6 µg/mL | [3][4] |
| Withanolide E | HepG2, SK-LU-1, MCF7 | Cytotoxic | 0.051 - 0.86 µg/mL | [5] |
| 4β-hydroxywithanolide E | HepG2, SK-LU-1, MCF7 | Cytotoxic | 0.051 - 0.86 µg/mL | [5] |
| (18S)-O-methyl-withaphysalin F | MDA-MB-231 | Antiproliferative | - | [6] |
| Physaminilide A | A375 | Cytotoxic | - | [7] |
| Physaminilide D | A375 | Cytotoxic | 1.2 - 9.4 | [7] |
| Physaminilide G | A375 | Cytotoxic | 1.2 - 9.4 | [7] |
| Physapubenolide | Various cancer cells | Cytotoxic | - | [7] |
General SAR studies on withanolides suggest that the presence of a 4β-hydroxy-2-en-1-one moiety in ring A and a 5β,6β-epoxy group in ring B are important for potent cytotoxic activity[3][4][8]. The α,β-unsaturated ketone is a potential Michael acceptor, which could react with nucleophilic residues in biological targets.
Key Signaling Pathway and Experimental Workflow
NF-κB Signaling Pathway in Inflammation
The NF-κB signaling pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory mediators. This compound and its analogs are thought to exert their anti-inflammatory effects by inhibiting this pathway.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for SAR Studies
The investigation of the SAR of this compound involves the synthesis or isolation of analogs, followed by a series of in vitro biological evaluations.
Caption: A generalized workflow for the structure-activity relationship (SAR) study of this compound.
Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of this compound analogs on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound analogs
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
Protocol 2: Cytotoxicity Evaluation using the MTT Assay
Objective: To determine the cytotoxic effect of this compound analogs on cancer cell lines.
Materials:
-
Selected cancer cell line (e.g., MCF-7, A549)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound analogs for 48 or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins
Objective: To investigate the effect of this compound analogs on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
RAW 264.7 cells
-
This compound analogs
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells and treat with this compound analogs and/or LPS as described in Protocol 1.
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
The investigation into the structure-activity relationship of this compound and its analogs reveals a promising landscape for the development of novel anti-inflammatory and anticancer agents. The presence of specific functional groups, such as the α,β-unsaturated ketone and the 5β,6β-epoxy moiety, appears to be critical for their biological activities. The provided protocols offer a standardized framework for researchers to further explore the SAR of this fascinating class of natural products, with the ultimate goal of optimizing their therapeutic potential. Further synthesis of a focused library of this compound derivatives and their systematic evaluation will be instrumental in delineating a more precise SAR and identifying lead candidates for future drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isolation, structures, and structure - cytotoxic activity relationships of withanolides and physalins from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification Of Potential Cytotoxic Inhibitors From Physalis Minima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Withaphysalin Derivatives from Iochroma arborescens Induce Antiproliferative and Antimigratory Activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Withaphysalin E in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaphysalin E, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has demonstrated significant anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[1] This pathway, when activated by stimuli such as lipopolysaccharide (LPS), leads to the production of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). The targeted inhibition of the NF-κB pathway by this compound makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel anti-inflammatory agents.
These application notes provide a detailed framework for utilizing this compound as a reference compound and for screening compound libraries to identify novel inhibitors of the NF-κB pathway. The protocols are designed for HTS formats, enabling the rapid and efficient evaluation of numerous compounds.
Mechanism of Action: NF-κB Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects by modulating the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, initiating the transcription of pro-inflammatory genes. This compound has been shown to reduce the degradation of IκB protein in the cytoplasm and downregulate the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the production of inflammatory cytokines.[1]
Data Presentation
While specific IC50 values for this compound in high-throughput screening formats are not extensively documented in publicly available literature, studies have demonstrated its dose-dependent inhibitory effects on key inflammatory mediators. The following table summarizes the known anti-inflammatory activities of this compound and related withaphysalins to provide an expected range of potency.
| Compound | Assay Type | Target/Marker | Cell Line | IC50 Value (µM) | Reference |
| This compound | ELISA | TNF-α Production | RAW 264.7 | Dose-dependent inhibition observed | [1] |
| This compound | ELISA | IL-6 Production | RAW 264.7 | Dose-dependent inhibition observed | [1] |
| Withaphysalin A | Griess Assay | Nitric Oxide (NO) Production | RAW 264.7 | 9.73 - 23.26 | [2] |
| Withaphysalin C | Griess Assay | Nitric Oxide (NO) Production | RAW 264.7 | 23.53 - 66.28 | [3] |
| Related Withaphysalins | NF-κB Reporter Assay | NF-κB Activation | THP1-Dual | 3.01 - 13.39 | [4][5] |
Experimental Protocols for High-Throughput Screening
The following protocols are designed for a 96-well or 384-well plate format, suitable for HTS.
NF-κB Luciferase Reporter Gene Assay
This assay provides a direct measure of NF-κB transcriptional activity.
Workflow Diagram:
Methodology:
-
Cell Culture and Seeding:
-
Culture HEK293T cells stably transfected with an NF-κB-driven luciferase reporter construct in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well white, clear-bottom plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (and test compounds) in DMEM. A typical concentration range would be from 0.1 µM to 100 µM.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce NF-κB activation. Leave some wells unstimulated as a negative control.
-
Incubate for 6 hours at 37°C.
-
-
Luminescence Measurement:
-
Remove the medium and lyse the cells according to the manufacturer's protocol of a commercial luciferase assay kit.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the compound-treated wells to the LPS-stimulated control wells.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Griess Assay for Nitric Oxide (NO) Production
This colorimetric assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours at 37°C.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (or test compounds) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production and the IC50 value as described for the luciferase assay.
-
ELISA for TNF-α and IL-6 Production
This immunoassay quantifies the concentration of specific pro-inflammatory cytokines in the cell culture supernatant.
Methodology:
-
Cell Culture, Treatment, and Stimulation:
-
Follow the same procedure as for the Griess assay to culture, seed, treat, and stimulate RAW 264.7 cells.
-
-
Supernatant Collection:
-
After 24 hours of stimulation, centrifuge the plate to pellet the cells and collect the supernatant.
-
-
ELISA Procedure:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of a commercial ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at the recommended wavelength (usually 450 nm).
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of TNF-α and IL-6 in each sample.
-
Determine the percentage of inhibition and the IC50 values.
-
Conclusion
This compound serves as a valuable tool for studying the NF-κB signaling pathway and for the discovery of novel anti-inflammatory drugs. The provided protocols offer a robust framework for implementing high-throughput screening assays to identify and characterize compounds that modulate this critical inflammatory pathway. The use of multiple, complementary assays will provide a comprehensive understanding of the anti-inflammatory potential of test compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory Withanolides from Physalis minima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Withaphysalin E for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating Withaphysalin E, a naturally occurring seco-steroid with potential therapeutic applications, for in vivo animal studies. Due to its steroidal structure, this compound is expected to have low aqueous solubility, a common challenge in the preclinical development of many natural products. This document outlines various strategies to enhance its solubility and bioavailability for different routes of administration, including oral (PO), intravenous (IV), and intraperitoneal (IP).
Introduction to this compound and Formulation Challenges
This compound is a member of the withanolide class of compounds, which are C-28 steroidal lactones.[1] Many withanolides have demonstrated a wide range of biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects.[1] Specifically, this compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. The inherent lipophilicity and poor water solubility of withanolides like this compound present a significant hurdle for in vivo evaluation, as it can lead to low absorption, poor bioavailability, and inaccurate assessment of its pharmacological and toxicological profiles.[2] Therefore, appropriate formulation is critical for achieving adequate systemic exposure in animal models.
Formulation Strategies for Poorly Soluble Compounds
Several strategies can be employed to formulate poorly soluble compounds like this compound for in vivo studies. The choice of formulation depends on the desired route of administration, the required dose, and the physicochemical properties of the compound.
-
Co-solvent Systems: A mixture of a water-miscible organic solvent and water can be used to dissolve the compound. This is a common and straightforward approach, particularly for early-stage in vivo studies.
-
Surfactant Dispersions (Micellar Solutions): Surfactants can form micelles in aqueous solutions, encapsulating the hydrophobic drug molecules and increasing their apparent solubility.
-
Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in water.
-
Lipid-Based Formulations: These formulations, which include oily solutions, emulsions, and self-emulsifying drug delivery systems (SEDDS), are particularly suitable for oral administration of lipophilic compounds.[3]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution rate.
Data Presentation: Excipients for Formulation of this compound
The following tables summarize commonly used excipients for formulating poorly soluble compounds for different routes of administration. The concentrations provided are general recommendations and may require optimization for this compound.
Table 1: Excipients for Intravenous (IV) and Intraperitoneal (IP) Administration
| Excipient Class | Excipient Example | Typical Concentration Range | Notes |
| Co-solvents | Dimethyl sulfoxide (DMSO) | < 10% (often used in combination) | Use with caution due to potential toxicity at higher concentrations. |
| Polyethylene glycol 400 (PEG 400) | 10 - 60% | A commonly used, safe co-solvent. | |
| Ethanol | 5 - 20% | Can cause irritation at higher concentrations. | |
| Surfactants | Polysorbate 80 (Tween® 80) | 1 - 10% | Can cause hypersensitivity reactions in some cases. |
| Solutol® HS 15 | 5 - 20% | A non-ionic solubilizer and emulsifying agent. | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20 - 40% | Can be used to create aqueous solutions for IV injection. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®) | 20 - 40% | Generally considered safe for parenteral administration. |
Table 2: Excipients for Oral (PO) Administration
| Excipient Class | Excipient Example | Typical Concentration Range | Notes |
| Oils (for lipid-based formulations) | Corn oil | As vehicle | A common vehicle for oral gavage of lipophilic compounds. |
| Sesame oil | As vehicle | Another widely used oil for oral administration. | |
| Medium-chain triglycerides (MCT) | As vehicle | Can improve lymphatic absorption. | |
| Surfactants | Polysorbate 80 (Tween® 80) | 1 - 10% | Can be added to oil-based formulations to improve dispersion. |
| Cremophor® EL | 5 - 15% | Use with caution due to potential toxicity. | |
| Co-solvents | Polyethylene glycol 400 (PEG 400) | 10 - 50% | Can be used in combination with oils and surfactants. |
| Suspending Agents | Carboxymethyl cellulose (CMC) | 0.5 - 2% | For preparing oral suspensions. |
| Methylcellulose | 0.5 - 2% | Another common suspending agent. |
Experimental Protocols
The following are detailed protocols for preparing two common types of formulations for this compound. Note: These are starting point formulations and may require optimization based on the experimentally determined solubility of this compound in the selected vehicles.
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation for Intravenous (IV) Injection
This protocol describes the preparation of a formulation suitable for IV administration, aiming for a clear, sterile solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Polysorbate 80 (Tween® 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile vials
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Pre-formulation Solubility Check (Small Scale):
-
In a small glass vial, weigh a small, known amount of this compound (e.g., 1 mg).
-
Add a small volume of DMSO (e.g., 50 µL) and vortex to dissolve.
-
Gradually add PEG 400 (e.g., in 50 µL increments) while vortexing, observing for any precipitation.
-
Once a clear solution is obtained, add Tween® 80 (e.g., 10% of the total co-solvent volume).
-
Finally, slowly add saline while vortexing to reach the final desired concentration. Observe for any signs of precipitation. This will help determine the optimal ratio of co-solvents and the maximum achievable concentration.
-
-
Preparation of the Final Formulation (Example: 1 mg/mL in 10% DMSO, 40% PEG 400, 5% Tween® 80, 45% Saline):
-
In a sterile vial, accurately weigh the required amount of this compound.
-
Add the calculated volume of DMSO and vortex until the compound is completely dissolved.
-
Add the calculated volume of PEG 400 and vortex to mix thoroughly.
-
Add the calculated volume of Tween® 80 and vortex until a homogenous solution is formed.
-
Slowly add the sterile saline to the mixture while continuously vortexing or stirring to avoid precipitation.
-
Visually inspect the final solution for any particulates or precipitation.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation appropriately (e.g., at 4°C, protected from light) and check for stability before use.
-
Protocol 2: Preparation of a Lipid-Based Suspension for Oral (PO) Gavage
This protocol describes the preparation of a suspension in an oil-based vehicle for oral administration.
Materials:
-
This compound
-
Corn oil (or sesame oil), pharmaceutical grade
-
Polysorbate 80 (Tween® 80) (optional, as a dispersant)
-
Glass homogenizer or sonicator
-
Sterile vials
Procedure:
-
Pre-formulation Solubility/Dispersibility Check (Small Scale):
-
Weigh a small amount of this compound (e.g., 5 mg) into a glass vial.
-
Add a small volume of corn oil (e.g., 1 mL) and vortex vigorously.
-
Observe the solubility. If the compound does not dissolve, assess its dispersibility.
-
To improve dispersion, a small amount of Tween® 80 (e.g., 1-5% of the total volume) can be added.
-
-
Preparation of the Final Formulation (Example: 10 mg/mL suspension in corn oil):
-
Accurately weigh the required amount of this compound.
-
If the particle size of the powder is large, consider reducing it by gentle grinding with a mortar and pestle to improve suspension stability.
-
In a suitable container, add a small amount of the corn oil to the this compound powder to form a paste. This process, known as levigation, helps in creating a uniform suspension.
-
Gradually add the remaining volume of corn oil while continuously stirring or homogenizing.
-
For a more uniform and stable suspension, use a glass homogenizer or sonicate the mixture for a few minutes.
-
Visually inspect the suspension for uniformity.
-
Store the suspension in a well-closed container, protected from light. Shake well before each use to ensure a homogenous dose.
-
Visualization of Workflows and Signaling Pathways
Formulation Selection Workflow
The selection of an appropriate formulation strategy is a critical step. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a suitable formulation for this compound.
Inhibition of NF-κB Signaling Pathway by this compound
This compound has been reported to exert its anti-inflammatory effects by targeting the NF-κB signaling pathway. The following diagram illustrates this mechanism.
Caption: this compound inhibits the NF-κB signaling pathway.
References
Application Notes and Protocols for Withaphysalin E: Analytical Standards and Quality Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current knowledge and proposed methodologies for establishing analytical standards and implementing quality control for Withaphysalin E. Due to the limited availability of specific validated methods for this compound, this document combines established protocols for related withanolides and physalins with best-practice guidelines for analytical method development and validation.
Analytical Standards for this compound
As of late 2025, a commercially available, certified analytical standard for this compound is not readily identifiable. Therefore, the establishment of a well-characterized in-house primary reference standard is a critical first step for any quantitative analysis.
Protocol for Isolation and Purification of a this compound Reference Standard
This protocol is adapted from methodologies reported for the isolation of withaphysalins from Physalis species.
Objective: To isolate and purify this compound to a purity of ≥98% for use as a reference standard.
Materials:
-
Dried and powdered aerial parts of Physalis minima var. indica
-
Solvents: n-hexane, ethyl acetate (EtOAc), methanol (MeOH), chloroform (CHCl₃), acetone (all HPLC grade)
-
Silica gel (60-120 mesh and 200-300 mesh) for column chromatography
-
Sephadex LH-20
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
Procedure:
-
Extraction:
-
Extract the powdered plant material sequentially with n-hexane to remove non-polar constituents.
-
Macerate the defatted plant material with 95% ethanol at room temperature for 72 hours, repeating the process three times.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol.
-
Concentrate the ethyl acetate fraction, which is expected to be rich in withaphysalins.
-
-
Column Chromatography (Silica Gel):
-
Subject the ethyl acetate fraction to silica gel column chromatography (60-120 mesh).
-
Elute with a gradient of chloroform-methanol (e.g., 100:0 to 80:20) to obtain several fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and pool those with similar profiles.
-
-
Further Purification (Sephadex LH-20 and Silica Gel):
-
Subject the this compound-containing fractions to chromatography on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
-
Perform further purification on a silica gel column (200-300 mesh) using a chloroform-acetone gradient.
-
-
Preparative HPLC:
-
The final purification step should be performed using preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to achieve a purity of ≥98%.
-
-
Characterization and Purity Assessment:
-
Confirm the identity of the isolated this compound using High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR.
-
Determine the purity of the isolated standard using a validated HPLC-UV method (see Section 2.2) by calculating the peak area percentage.
-
Quality Control Protocols for this compound
The following protocols are proposed for the quality control of this compound as a raw material or in finished products. These methods will require validation according to ICH guidelines.
Identification by High-Performance Thin-Layer Chromatography (HPTLC)
Objective: To provide a characteristic fingerprint of this compound for identification purposes.
Methodology:
-
Stationary Phase: HPTLC plates silica gel 60 F₂₅₄
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound test sample and reference standard in methanol.
-
Application: Apply 5 µL of the sample and standard solutions as 8 mm bands.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v)
-
Development: Develop the plate to a distance of 8 cm in a saturated twin-trough chamber.
-
Detection:
-
Examine the plate under UV light at 254 nm and 366 nm.
-
Derivatize the plate by spraying with anisaldehyde-sulfuric acid reagent and heat at 105°C for 5-10 minutes.
-
Document the chromatograms under white light.
-
-
Acceptance Criteria: The Rf value and color of the principal band in the chromatogram of the test sample should correspond to those of the this compound reference standard.
Assay and Purity by High-Performance Liquid Chromatography (HPLC-UV)
Objective: To quantify the amount of this compound and to determine the presence of impurities.
Proposed HPLC Parameters:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) |
| 0-20 min: 30-70% A | |
| 20-25 min: 70-30% A | |
| 25-30 min: 30% A | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Methanol |
Method Validation Parameters (to be established):
| Parameter | Typical Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000 |
| Linearity | r² ≥ 0.999 over a defined concentration range |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0% |
| Specificity | No interference from blank, placebo, or degradation products |
Impurity Profiling by UPLC-QTOF-MS
Objective: To identify and characterize potential impurities and degradation products.
Proposed UPLC-QTOF-MS Parameters:
| Parameter | Recommended Conditions |
| Column | UPLC C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Quadrupole Time-of-Flight (QTOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Range | m/z 100 - 1000 |
Forced Degradation Studies: To develop a stability-indicating method, forced degradation studies should be performed on the this compound reference standard.[1][2]
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours (solid state) |
| Photolytic Degradation | UV light (254 nm) and fluorescent light for 7 days (solid state and in solution) |
The degradation products should be analyzed by UPLC-QTOF-MS to determine their mass and fragmentation patterns, which will aid in their structural elucidation.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound and Related Compounds
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3] Related withanolides have also been reported to modulate the PI3K/Akt and MAPK signaling pathways.[4]
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Withanolides inhibit PI3K/Akt and MAPK signaling pathways.
Experimental Workflow for Quality Control of this compound
Caption: Quality control workflow for this compound raw material.
Conclusion
The successful development and commercialization of this compound as a pharmaceutical agent will depend on robust and reliable analytical methods for quality control. This document provides a framework for establishing such methods, from the initial isolation and characterization of a reference standard to the implementation of routine quality control tests. It is imperative that the proposed analytical methods are fully validated to ensure the identity, purity, and quality of this compound. Further research is needed to identify and characterize potential impurities and degradation products to ensure the safety and stability of the final drug product.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Withanolide Metabolites Inhibit PI3K/AKT and MAPK Pro-Survival Pathways and Induce Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Withaphysalin E Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Withaphysalin E extraction. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data-driven insights to address common challenges encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary sources?
This compound is a member of the withanolide class of naturally occurring C28-steroidal lactone compounds. These compounds are predominantly found in plants of the Solanaceae family. The primary plant sources for this compound are species of the genus Physalis, particularly Physalis minima and Physalis angulata.[1][2]
2. Which part of the Physalis plant is best for this compound extraction?
While withanolides can be found throughout the plant, studies on related physalins, such as physalin D in Physalis alkekengi, have shown that the concentration of these compounds can vary significantly between different plant parts. For instance, the immature calyces of P. alkekengi were found to have a four-fold higher concentration of physalin D compared to mature calyces, and a significantly higher concentration than the fruits.[3] Therefore, for maximizing the yield of this compound, it is advisable to test different plant parts (leaves, stems, calyces, and fruits) at various stages of maturity.
3. What is the expected yield of this compound?
The yield of this compound is influenced by numerous factors, including the plant species and part used, geographical location, harvesting time, and the extraction method employed. While specific yield data for this compound is limited in publicly available literature, a study on the methanolic extract of unripe Physalis minima fruits reported a yield of 0.20% w/w for the crude extract.[4][5] The final yield of pure this compound after purification will be a fraction of this crude extract. The table below provides a comparative overview of yields for withanolides from Withania somnifera, which can serve as a useful reference.
4. What are the key chemical properties of this compound to consider during extraction?
This compound, like other withanolides, is a moderately polar compound. Its solubility is a critical factor in selecting an appropriate extraction solvent. It is generally soluble in organic solvents like methanol, ethanol, and chloroform, and sparingly soluble in water. The presence of a lactone ring and hydroxyl groups in its structure makes it susceptible to degradation under harsh pH and high-temperature conditions.
Data Presentation: Comparative Analysis of Withanolide Extraction Methods
The following table summarizes the efficiency of different extraction methods for withanolides, providing a valuable reference for optimizing this compound extraction. This data is adapted from studies on Withania somnifera, a plant rich in withanolides.
| Extraction Method | Solvent | Temperature (°C) | Time | Crude Extract Yield (%) | Purity of Withaferin A (%) |
| Maceration | Ethanol | 25-30 | 72 h | 4.5 - 6.2 | 0.15 - 0.25 |
| Soxhlet Extraction | Methanol | 65 | 12 h | 8.1 - 10.5 | 0.28 - 0.35 |
| Ultrasound-Assisted Extraction (UAE) | Ethanol:Water (70:30) | 50 | 30 min | 12.3 - 15.1 | 0.45 - 0.58 |
| Microwave-Assisted Extraction (MAE) | Methanol | 70 | 5 min | 14.2 - 17.8 | 0.50 - 0.65 |
Note: This table provides a general comparison. The optimal method for this compound may vary.
Experimental Protocols
Protocol 1: General Extraction of Withaphysalins from Physalis Species
This protocol outlines a general procedure for the extraction of a withanolide-rich fraction from Physalis plant material.
1. Plant Material Preparation:
- Collect fresh and healthy aerial parts (leaves and stems) of the Physalis plant.
- Air-dry the plant material in the shade at room temperature for 7-10 days or use a hot air oven at 40-50°C until a constant weight is achieved.
- Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Extraction:
- Weigh the powdered plant material (e.g., 1 kg).
- Perform successive extractions using solvents of increasing polarity. Start with a non-polar solvent like n-hexane to remove lipids and pigments. Macerate the powder in n-hexane (3 x 3L, 24h each) at room temperature.
- After filtration, air-dry the plant residue and then extract with a polar solvent such as methanol or ethanol (3 x 3L, 24h each) using a maceration or Soxhlet extraction method.
- Combine the methanol/ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
3. Fractionation:
- Suspend the crude methanol/ethanol extract in water and partition it successively with solvents of increasing polarity, such as chloroform and ethyl acetate.
- Collect the different fractions (chloroform, ethyl acetate, and aqueous). This compound, being moderately polar, is expected to be enriched in the chloroform and/or ethyl acetate fractions.
- Concentrate each fraction to dryness under reduced pressure.
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes the purification of this compound from the enriched fraction obtained in Protocol 1.
1. Preparation of the Column:
- Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. The amount of silica gel should be approximately 20-50 times the weight of the crude fraction to be loaded.
- Wet pack the column with a non-polar solvent (e.g., n-hexane) to ensure uniform packing and remove air bubbles.
2. Sample Loading:
- Dissolve the dried chloroform or ethyl acetate fraction in a minimum volume of the initial mobile phase solvent.
- Alternatively, for samples with poor solubility, perform dry loading by adsorbing the sample onto a small amount of silica gel and then carefully loading the dried powder onto the top of the column.
3. Elution:
- Start the elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient manner. A typical gradient could be n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc., v/v).
- Collect fractions of a specific volume (e.g., 20-25 mL) and monitor the separation using Thin Layer Chromatography (TLC).
4. Fraction Analysis and Isolation:
- Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).
- Visualize the spots under UV light (254 nm) or by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
- Combine the fractions containing the compound with the same Rf value as a standard this compound (if available) or the major compound of interest.
- Evaporate the solvent from the combined fractions to obtain the purified this compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Mandatory Visualization
Experimental Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Inhibitory Action of this compound on the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Crude Extract Yield | 1. Inefficient extraction method. 2. Inappropriate solvent selection. 3. Poor quality of plant material. 4. Insufficient extraction time. | 1. Switch to a more efficient method like UAE or MAE. 2. Ensure the solvent polarity is appropriate for this compound (e.g., methanol, ethanol). 3. Use freshly dried and properly stored plant material. Harvest at the optimal time. 4. Increase the extraction time or the number of extraction cycles. |
| Co-elution of Impurities during Column Chromatography | 1. Improper solvent system for TLC, leading to poor prediction of separation on the column. 2. Overloading the column with the crude extract. 3. Column packing is not uniform. 4. Elution gradient is too steep. | 1. Optimize the TLC solvent system to achieve good separation between the target compound and impurities (Rf difference > 0.1). 2. Reduce the amount of sample loaded onto the column. 3. Repack the column carefully to ensure it is homogenous. 4. Use a shallower gradient for elution to improve resolution. |
| Degradation of this compound | 1. Exposure to high temperatures during solvent evaporation. 2. Use of harsh acidic or basic conditions. 3. Prolonged exposure to light. | 1. Use a rotary evaporator at a temperature below 50°C. 2. Maintain a neutral pH during extraction and purification. 3. Protect the extracts and purified compound from direct light by using amber-colored glassware or covering with aluminum foil. |
| Irreversible Adsorption on Silica Gel | 1. The compound is strongly polar and binds irreversibly to the acidic silica gel. | 1. Use a less acidic stationary phase like neutral alumina or a modified silica gel. 2. Add a small percentage of a modifier like triethylamine to the mobile phase to reduce the acidity of the silica gel. |
| Difficulty in Identifying this compound in Fractions | 1. The concentration in the fractions is too low for TLC visualization. 2. Lack of a proper reference standard. | 1. Concentrate a small aliquot of the fractions before spotting on the TLC plate. 2. If a standard is unavailable, combine fractions based on TLC profiles and analyze the major compound in the pooled fractions using spectroscopic methods (NMR, MS) to confirm its identity. |
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and identification of Withaphysalins from<i> Physalis minima</i> [jcpu.cpu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and identification of Withaphysalins from Physalis minima | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. ijpbs.com [ijpbs.com]
Navigating Withaphysalin E in Aqueous Solutions: A Technical Guide
Technical Support & Troubleshooting Center
For researchers, scientists, and drug development professionals, working with novel compounds like withaphysalin E presents both exciting opportunities and significant technical challenges. One of the most common hurdles is its poor solubility in aqueous solutions, which is critical for conducting meaningful biological experiments. This guide provides detailed troubleshooting advice, protocols, and data to help you overcome these solubility issues and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered when preparing this compound solutions for experimental use.
Q1: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A1: This is a common issue known as "precipitation upon dilution." It occurs because this compound, like many organic compounds, is significantly less soluble in water than in a potent organic solvent like dimethyl sulfoxide (DMSO).
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Optimize DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[1] Preparing a more concentrated initial stock in DMSO allows for a greater dilution factor, keeping the final DMSO percentage low while achieving the desired this compound concentration.[1][2]
-
Use an Intermediate Dilution Step: Instead of diluting the DMSO stock directly into the final aqueous buffer, first dilute it into a small volume of a co-solvent or the aqueous buffer itself, vortexing immediately and vigorously. Then, add this intermediate solution to the final bulk volume of the medium.[2]
-
Increase Mixing Energy: When adding the DMSO stock to the aqueous medium, do so dropwise while vortexing or stirring the medium to rapidly disperse the compound and prevent localized high concentrations that encourage precipitation.
-
Consider Warming: Gently warming the aqueous medium to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious of the compound's stability at higher temperatures.[3]
Q2: What is the maximum recommended final concentration of DMSO in a cell culture experiment?
A2: As a general rule, the final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%.[1] Most cell lines can tolerate up to 0.5% DMSO, but this should be validated for your specific cell type, as primary cells can be more sensitive.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A3: Yes, other organic solvents can be used, but their suitability depends on the specific experimental requirements, including cell type tolerance and the desired stock concentration. Withanolides are generally soluble in organic solvents like methanol, ethanol, and dimethylformamide (DMF).[4][5][6] However, DMSO is often preferred for its high solubilizing power and established use in cell-based assays.[1]
Q4: I am seeing inconsistent results in my bioassays. Could this be related to solubility?
A4: Absolutely. If this compound is not fully dissolved, the actual concentration in your experiment will be lower and more variable than intended. This can lead to poor reproducibility.
Troubleshooting Steps:
-
Visually Inspect Solutions: Before use, always hold your prepared solutions up to a light source to check for any visible precipitate or haziness.
-
Prepare Fresh Dilutions: Aqueous solutions of poorly soluble compounds are often not stable for long periods. It is best practice to prepare fresh dilutions from your DMSO stock for each experiment.[6]
-
Sonication: Using a sonicator bath can help to break down small aggregates and improve the dissolution of the compound in the stock solution.[1]
Solubility Data of Related Withanolides
| Compound | Solvent | Solubility (approx.) | Source |
| Withaferin A | DMSO | ~ 5 mg/mL | [6] |
| Dimethyl Formamide (DMF) | ~ 5 mg/mL | [6] | |
| 1:1 Solution of DMSO:PBS (pH 7.2) | ~ 0.5 mg/mL | [6] | |
| Withanolide A | Methanol | ~ 0.5 mg/mL | [5] |
| Acetonitrile | ~ 0.1 mg/mL | [5] | |
| Withanolide B | Methanol | ~ 0.5 mg/mL | [7] |
| Acetonitrile | ~ 0.1 mg/mL | [7] |
Note: This table is intended as a guideline. The actual solubility can vary depending on the purity of the compound, temperature, and the specific buffer or medium used.
Experimental Protocols
The following protocols are based on established methods for handling poorly soluble compounds like withanolides for in vitro biological assays.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of a withanolide (e.g., Withaferin A, MW: 470.6 g/mol ) in DMSO. Adjust calculations based on the specific molecular weight of this compound.
Materials:
-
This compound (or related withanolide) powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Weigh out 1 mg of this compound powder using an analytical balance.
-
Place the weighed powder into a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required for a 10 mM stock solution.
-
Example for Withaferin A (MW 470.6 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 470.6 g/mol ) / 0.010 mol/L = 0.0002125 L
-
Volume (µL) = 212.5 µL
-
-
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used if dissolution is difficult.[3]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Medium
This protocol details the serial dilution method to prepare a final working concentration (e.g., 10 µM) in cell culture medium, ensuring the final DMSO concentration remains at or below 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare an Intermediate Dilution:
-
Pipette 98 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.
-
Add 2 µL of the 10 mM DMSO stock solution to the medium. This creates a 200 µM solution in 2% DMSO.
-
Immediately vortex the tube for 10-15 seconds to ensure rapid and complete mixing.
-
-
Prepare the Final Working Solution:
-
Determine the volume of the final working solution needed (e.g., 2 mL for one well of a 6-well plate).
-
Pipette 1990 µL (1.99 mL) of pre-warmed cell culture medium into a sterile tube.
-
Add 10 µL of the 200 µM intermediate dilution to the medium.
-
Mix thoroughly by gentle inversion or pipetting. This results in a final concentration of 10 µM this compound in 0.1% DMSO.
-
-
Vehicle Control: Prepare a vehicle control by adding the same amount of DMSO to the medium without the compound. For the example above, this would involve a 1:1000 dilution of DMSO in the final culture medium.
-
Use the freshly prepared working solutions immediately for your experiments. Do not store aqueous dilutions.[6]
Visualized Workflows and Signaling Pathways
To further aid in experimental design and understanding, the following diagrams illustrate key processes and molecular pathways related to this compound.
References
Navigating the Solubility of Withaphysalin E: A Technical Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the best solvents for dissolving Withaphysalin E, with a focus on dimethyl sulfoxide (DMSO) and ethanol. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful preparation of this compound solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: Can I use ethanol to dissolve this compound?
A2: Ethanol can be an alternative solvent, but it may be less effective than DMSO for achieving high concentrations of this compound. A study on the solubility of Physalin D, a structurally related compound, demonstrated its solubility in ethanol, which increases with temperature.[6][7] However, for hydrophobic compounds, DMSO generally offers superior solubilizing capacity.[8] If ethanol is used, it is advisable to perform a small-scale solubility test to determine the optimal concentration for your experimental needs.
Q3: Are there any concerns with using DMSO or ethanol in my experiments?
A3: Yes, both solvents can exhibit cytotoxic effects at higher concentrations in cell-based assays. It is crucial to keep the final concentration of the solvent in your experimental medium as low as possible, typically below 0.5% for DMSO and even lower for ethanol, to minimize any solvent-induced artifacts. Studies have shown that DMSO is often better tolerated by cells compared to ethanol.[9] Always include a solvent control in your experiments to account for any potential effects of the solvent on your results.
Q4: My this compound is not dissolving completely. What should I do?
A4: If you encounter solubility issues, consider the following troubleshooting steps:
-
Increase the volume of the solvent: Gradually add more solvent until the compound fully dissolves.
-
Gentle warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator bath to break down any aggregates and enhance dissolution.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
If these steps do not resolve the issue, it is possible that you have exceeded the solubility limit of this compound in the chosen solvent.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in DMSO and ethanol is not available in published literature, the table below summarizes the available information for related compounds to provide a general guideline.
| Compound | Solvent | Reported Solubility | Source |
| Withaphysalin R | DMSO | 10 mM | [5] |
| Withaphysalin A | DMSO | Soluble | [1] |
| Physalin C | DMSO | Soluble | [3] |
| Physalin G | DMSO | Soluble | [4] |
| Physalin L | DMSO | Soluble | [2] |
| Physalin D | Ethanol | Solubility increases with temperature (quantitative data available in source) | [6][7] |
Note: "Soluble" indicates that the source mentions solubility without providing a specific quantitative value.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard method for preparing a stock solution of a hydrophobic compound like this compound.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Gentle warming in a 37°C water bath can also be applied if necessary.
-
-
Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for in vitro assays.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): Perform serial dilutions of the stock solution in DMSO if a wide range of concentrations is required for your experiment.
-
Final Dilution: Directly add a small volume of the stock solution (or diluted stock) to the pre-warmed cell culture medium to achieve the final desired concentration. It is crucial to add the DMSO stock to the aqueous medium and mix immediately to prevent precipitation. The final concentration of DMSO in the medium should be kept to a minimum (ideally ≤ 0.5%).
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down.
-
Application: Use the freshly prepared working solution immediately for your experiments.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
Caption: Workflow for preparing the final working solution for cell culture experiments.
Caption: Logical relationship comparing DMSO and ethanol as solvents for this compound.
References
- 1. Withaphysalin A | CAS:57423-72-0 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Physalin L | CAS:113146-74-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. Physalin C | CAS:27503-33-9 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Physalin G | CAS:76045-38-0 | Manufacturer ChemFaces [chemfaces.com]
- 5. Withaphysalin R - Immunomart [immunomart.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Withaphysalin E Storage and Stability
Disclaimer: Withaphysalin E is a specialized research compound, and publicly available data on its specific degradation kinetics and optimal storage conditions are limited. The following troubleshooting guides, FAQs, and protocols are based on the general chemical properties of withanolides and established principles of pharmaceutical stability testing. Researchers are strongly encouraged to perform their own stability studies to determine the optimal conditions for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the typical structure of withanolides, the primary factors contributing to the degradation of this compound are likely:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.[1][2]
-
pH: The presence of acidic or basic conditions can catalyze hydrolysis of ester or lactone functional groups, which are common in withanolides.[3][4][5]
-
Light: Exposure to UV or even ambient light can induce photolytic degradation, particularly in compounds with chromophores.[6][7][8]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible functional groups.[9]
Q2: How can I visually detect if my this compound sample has degraded?
A2: Visual inspection can sometimes provide initial clues of degradation. Look for:
-
Color change: A change from a white or off-white powder to a yellowish or brownish hue can indicate degradation.[8]
-
Clumping or change in texture: This may suggest the absorption of moisture, which can facilitate hydrolytic degradation.
-
Reduced solubility: Degraded products may be less soluble in the original solvent.
However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.
Q3: What are the recommended general storage conditions for this compound?
A3: In the absence of specific data, the following general storage conditions are recommended to minimize degradation:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C may be acceptable, but this should be validated.
-
Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.[10]
-
Moisture: Store in a tightly sealed container with a desiccant to prevent moisture absorption.
-
Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the increased potential for hydrolysis and other solvent-mediated degradation reactions. If you must store it in solution, use an anhydrous aprotic solvent, store at -80°C, and use it as quickly as possible. It is advisable to prepare solutions fresh for each experiment.
Q5: What analytical techniques are suitable for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable method for assessing the stability of small molecules like this compound.[11][12] A stability-indicating HPLC method should be developed and validated to separate the intact drug from any potential degradation products.[12]
Troubleshooting Guides
Problem: I am seeing a loss of biological activity in my experiments using a stored sample of this compound.
| Possible Cause | Troubleshooting Step |
| Chemical Degradation | 1. Analyze the stored this compound sample by HPLC to check for the presence of degradation products and to quantify the remaining intact compound. 2. Compare the HPLC profile with a freshly prepared standard. 3. If degradation is confirmed, review your storage conditions (temperature, light, and moisture protection). |
| Improper Sample Handling | 1. Ensure that the compound is completely dissolved before use. 2. Avoid repeated freeze-thaw cycles of solutions. Aliquot solutions into single-use vials if necessary. |
| Experimental Error | 1. Review your experimental protocol for any potential sources of error. 2. Run a positive control with a known active compound to ensure your assay is performing correctly. |
Problem: I observe extra peaks in the HPLC chromatogram of my stored this compound sample.
| Possible Cause | Troubleshooting Step |
| Degradation Products | 1. The extra peaks are likely degradation products. 2. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm if the retention times match the unknown peaks in your stored sample. 3. Use HPLC-MS to obtain mass information on the unknown peaks to help in their identification. |
| Contamination | 1. Ensure that all solvents and vials used for sample preparation and storage are clean and of high purity. 2. Analyze a blank (solvent only) to rule out contamination from the analytical system. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with UV/PDA and/or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 2, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 24, 48, and 72 hours.
-
Also, place a vial of the stock solution in the oven under the same conditions.
-
At each time point, prepare a solution from the solid sample and dilute the solution sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a developed and validated HPLC method capable of separating the parent compound from all generated degradation products.
Protocol 2: Long-Term Stability Study of this compound
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Materials:
-
This compound from a single batch
-
Appropriate storage containers (e.g., amber glass vials with screw caps)
-
Desiccant
-
Stability chambers/freezers set to the desired conditions
Methodology:
-
Sample Preparation: Aliquot sufficient quantities of this compound into individual vials for each time point and storage condition to be tested. Tightly seal the vials.
-
Storage Conditions: Place the samples in stability chambers under the following conditions:
-
Long-term: -20°C ± 5°C
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Intermediate (if significant change in accelerated): 30°C ± 2°C / 65% RH ± 5% RH
-
Recommended: 2-8°C (refrigerator) and room temperature (25°C ± 2°C / 60% RH ± 5% RH) with and without light protection.
-
-
Testing Schedule: Analyze the samples at the following time points:
-
Initial: 0 months
-
Accelerated: 1, 3, and 6 months
-
Long-term: 3, 6, 9, 12, 18, and 24 months
-
-
Analysis: At each time point, analyze the samples for the following parameters:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the amount of intact this compound using a validated stability-indicating HPLC method.
-
Degradation Products: Quantification of any observed degradation products.
-
-
Data Evaluation: Evaluate the data to determine the shelf-life and recommend appropriate storage conditions.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound storage issues.
Caption: Decision tree for selecting this compound storage conditions.
References
- 1. netpharmalab.es [netpharmalab.es]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential activities of the two closely related withanolides, Withaferin A and Withanone: bioinformatics and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2009098716A2 - Stable pharmaceutical aqueous compositions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO1999003451A1 - Pharmaceutical formulations for oral administration - Google Patents [patents.google.com]
- 10. ijmr.net.in [ijmr.net.in]
- 11. Degradation kinetics of antagonist [Arg6, D-Trp7,9, MePhe8]-substance P [6-11] in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaquest.weebly.com [pharmaquest.weebly.com]
Troubleshooting low bioactivity of Withaphysalin E in assays
Welcome to the technical support center for Withaphysalin E. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure optimal bioactivity in your assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a seco-steroid isolated from plants of the Physalis genus. Its primary established mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It exerts its anti-inflammatory effects by reducing the degradation of IκB (inhibitor of kappa B), which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1][2] This leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]
Q2: I am observing lower than expected bioactivity of this compound in my cell-based assays. What are the common causes?
Low bioactivity of this compound can stem from several factors, broadly categorized as compound-related issues, suboptimal assay conditions, or assay interference. Common culprits include:
-
Poor Solubility: this compound, like many withanolides, has limited aqueous solubility. If the compound precipitates in the cell culture medium, its effective concentration will be much lower than the nominal concentration.
-
Compound Degradation: The stability of this compound in solution, particularly in cell culture media over long incubation periods, can be a factor. Degradation can be influenced by factors like light exposure, temperature, and pH.
-
Suboptimal Assay Parameters: Cell density, incubation time, and the concentration of vehicle (e.g., DMSO) can all significantly impact the observed bioactivity.
-
Assay Interference: this compound may interfere with certain assay components or detection methods.
Q3: What is the recommended solvent and storage condition for this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound and other withanolides. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. While some compounds are stable in DMSO for extended periods, it is best practice to use freshly prepared dilutions for experiments whenever possible. The stability of compounds in DMSO can be affected by the presence of water, so using anhydrous DMSO is recommended.
Troubleshooting Guide for Low Bioactivity
This guide provides a structured approach to troubleshooting common issues that may lead to low bioactivity of this compound in your experiments.
Problem 1: No or Weak Biological Response
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation. Perform a solubility test of this compound in your specific cell culture medium at the highest concentration used. Consider lowering the final concentration of this compound in your assay. |
| Compound Degradation | Prepare fresh stock solutions and dilutions of this compound for each experiment. Protect solutions from light and maintain appropriate temperatures. Consider performing a time-course experiment to assess the stability of the compound in your assay medium over the duration of the experiment. |
| Incorrect Dosing | Verify the calculations for your serial dilutions. Ensure that pipettes are properly calibrated to prevent dosing errors. |
| Cell Health and Density | Ensure that cells are healthy and in the logarithmic growth phase. Optimize the cell seeding density for your specific assay, as over-confluent or sparse cultures can respond differently. |
| Suboptimal Incubation Time | The biological effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period for observing the desired effect. |
Problem 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper technique to minimize volume variations between wells. For multi-well plates, consider using a multichannel pipette and preparing master mixes for reagents. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can lead to increased compound and reagent concentrations. To mitigate this, fill the peripheral wells with sterile PBS or media without cells. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding. Gently mix the cell suspension between pipetting to prevent settling. |
Problem 3: Potential Assay Interference
| Possible Cause | Recommended Solution |
| Vehicle (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells and affect their response. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) and consistent across all wells, including controls. Run a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) to assess its effect on cell viability and the assay readout. |
| Interference with Assay Readout | In fluorescence-based assays, check for autofluorescence of this compound at the excitation and emission wavelengths used. For enzyme-based assays (e.g., luciferase), consider running a counter-screen with the purified enzyme to rule out direct inhibition by the compound. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM.
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the DMSO stock solution in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.
-
Replace the old medium with 100 µL of the prepared compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
NF-κB Reporter Assay (Luciferase-Based)
This assay measures the effect of this compound on NF-κB transcriptional activity.
-
Cell Transfection and Seeding:
-
Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Seed the transfected cells into a 96-well white, clear-bottom plate and allow them to attach overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or Lipopolysaccharide (LPS), in the continued presence of this compound.
-
Include appropriate controls: unstimulated cells, stimulated cells with vehicle, and cells treated with this compound alone.
-
Incubate for an optimal period for NF-κB activation (e.g., 6-8 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a percentage of the stimulated control.
-
Measurement of TNF-α and IL-6 Secretion (ELISA)
This protocol quantifies the effect of this compound on the secretion of pro-inflammatory cytokines.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 24- or 48-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL).
-
Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for an appropriate time to allow for cytokine production and secretion (e.g., 18-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Store the supernatants at -80°C until the assay is performed.
-
-
ELISA Procedure:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.
-
Visualizations
Caption: Signaling pathway of this compound's anti-inflammatory action.
Caption: Troubleshooting workflow for low bioactivity of this compound.
References
Technical Support Center: Large-Scale Purification of Withaphysalin E
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Withaphysalin E.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plant material?
A1: The most common methods for extracting withanolides like this compound from Physalis species involve solvent extraction.[1][2] This typically includes maceration or sonication-assisted extraction with organic solvents.[2][3] A common approach involves using a mixture of dichloromethane and methanol (1:1, v/v) for extraction.[2] Another method utilizes repeated hot water extraction followed by partitioning with chloroform.[1]
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: Column chromatography is the primary method for purifying withanolides.[1][2] Techniques such as flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) are frequently employed.[2] Normal-phase chromatography using silica gel is a common initial step, followed by reversed-phase chromatography (e.g., C18 columns) for higher purity.[3]
Q3: What are suitable solvent systems for the chromatographic separation of this compound?
A3: Gradient elution is often used for effective separation. Common solvent systems for normal-phase chromatography on silica gel include gradients of chloroform and methanol or dichloromethane and methanol.[1][2] For reversed-phase HPLC, a gradient of acetonitrile and water is typically used.[4]
Q4: How can the purity of this compound be assessed?
A4: The purity of this compound can be determined using analytical High-Performance Liquid Chromatography with a Photodiode Array (HPLC-PDA) detector.[5][6] The optimal detection wavelength for many withanolides is around 220 nm. Purity is assessed by analyzing the peak area of this compound relative to any impurity peaks in the chromatogram.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction from plant material. | - Ensure the plant material is finely powdered to maximize surface area for solvent penetration. - Optimize the solvent-to-plant material ratio; a 10:1 ratio (v/w) has been shown to be effective.[2] - Increase the extraction time or the number of extraction cycles. - Consider using sonication-assisted extraction to improve efficiency.[2] |
| Poor Resolution in Column Chromatography | Inappropriate stationary phase or mobile phase. | - Stationary Phase: Ensure the silica gel is properly packed and equilibrated. Consider using a different type of stationary phase, such as alumina or a bonded-phase silica (e.g., C18) for reversed-phase chromatography if normal-phase is ineffective. - Mobile Phase: Optimize the solvent gradient. A slower, more gradual gradient can improve the separation of closely eluting compounds. Experiment with different solvent combinations. |
| Compound Decomposes on Silica Gel Column | This compound may be unstable on acidic silica gel. | - Test the stability of your compound on a small amount of silica gel using Thin Layer Chromatography (TLC) before performing large-scale column chromatography.[7] - Deactivate the silica gel by treating it with a small amount of a basic solvent like triethylamine mixed in the mobile phase. - Consider using an alternative stationary phase like neutral alumina or Florisil.[7] |
| This compound Elutes Too Quickly or Too Slowly | Incorrect solvent polarity in the mobile phase. | - Elutes too quickly (low retention): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., methanol) in your solvent system.[7] - Elutes too slowly (high retention): The mobile phase is not polar enough. Gradually increase the proportion of the more polar solvent.[7] |
| Presence of Impurities in Final Product | Co-elution of structurally similar withanolides or other plant metabolites. | - Employ orthogonal purification steps. For example, follow a normal-phase chromatography step with a reversed-phase chromatography step. - Re-chromatograph the impure fractions using a shallower solvent gradient or a different chromatographic system.[1] - Consider preparative HPLC for the final polishing step to achieve high purity.[2] |
| High Backpressure in HPLC System | Blockage in the column or system tubing. | - Filter all solvents and samples before use to remove particulate matter.[8] - Use a guard column to protect the analytical column from contaminants.[8] - If a blockage is suspected, systematically disconnect components starting from the detector and working backward to the pump to identify the source of the high pressure.[8] Backflush the column with a strong, compatible solvent if the frit is clogged.[8] |
| Poor Solubility of Crude Extract or Purified Compound | The compound may have limited solubility in the chosen solvent. | - For crude extracts, try dissolving in a small amount of a stronger solvent like dichloromethane before loading onto the column.[7] - For purified this compound, which is a steroidal lactone, solubility is generally better in organic solvents like methanol, ethanol, chloroform, and ethyl acetate. For aqueous solutions, the addition of co-solvents or solubilizing agents may be necessary. |
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound
This protocol is a generalized procedure based on methods used for withanolide extraction from Physalis species.[1][2][3]
-
Plant Material Preparation:
-
Air-dry the aerial parts (leaves and stems) of the Physalis plant at room temperature.
-
Grind the dried plant material into a fine powder using an industrial grinder.
-
-
Solvent Extraction:
-
Suspend the powdered plant material in a suitable solvent. A common choice is a mixture of dichloromethane and methanol (1:1, v/v) at a 1:10 plant material to solvent ratio (w/v).[2]
-
For large-scale extraction, use a large stainless steel extraction vessel with a mechanical stirrer.
-
Stir the mixture for 24-48 hours at room temperature. Alternatively, for faster extraction, use a large-scale ultrasonic bath for 45-60 minutes.[2]
-
Separate the solvent from the plant material by filtration or centrifugation.
-
Repeat the extraction process two more times with fresh solvent to ensure maximum yield.
-
-
Concentration:
-
Combine the solvent extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Protocol 2: Multi-Step Chromatographic Purification of this compound
This protocol outlines a two-step chromatographic process for purifying this compound from the crude extract.
-
Step 1: Flash Chromatography (Normal-Phase)
-
Column Packing: Pack a large glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., hexane or chloroform).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient. A typical gradient might be from 100:0 to 90:10 chloroform:methanol.[1]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing this compound (identified by comparison with a standard on TLC) and concentrate them under reduced pressure.
-
-
Step 2: Preparative HPLC (Reversed-Phase)
-
Column: Use a preparative C18 HPLC column.
-
Mobile Phase: Prepare a mobile phase consisting of Solvent A (e.g., water) and Solvent B (e.g., acetonitrile). Filter and degas both solvents.
-
Sample Preparation: Dissolve the partially purified extract from Step 1 in the initial mobile phase composition.
-
Elution: Perform a gradient elution. An example gradient could be starting from 30% Acetonitrile to 80% Acetonitrile over 30 minutes.[4]
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Final Concentration: Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Withanolides from Physalis angulata L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of a bactericidal withanolide from Physalis virginiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and Structural Diversification of Withanolides by Aeroponic Cultivation of Plants of Solanaceae: Cytotoxic and Other Withanolides from Aeroponically Grown Physalis coztomatl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. lcms.cz [lcms.cz]
Overcoming poor reproducibility in Withaphysalin E experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor reproducibility in experiments involving Withaphysalin E.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring seco-steroid isolated from plants of the Physalis genus. Its primary mechanism of action, particularly in the context of its anti-inflammatory effects, is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway. It has been shown to reduce the degradation of IκBα (inhibitor of kappa B alpha) in the cytoplasm, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This ultimately leads to a decrease in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1]
2. I am observing high variability in my results between experiments. What are the common causes?
Poor reproducibility in this compound experiments can stem from several factors:
-
Compound Quality and Purity: The purity of the this compound used is critical. Impurities can have their own biological effects, leading to inconsistent results. It is crucial to use a highly purified and well-characterized compound.
-
Solubility Issues: Withaphysalins, like many withanolides, can have poor aqueous solubility.[2][3] Inconsistent dissolution or precipitation of the compound in your stock solutions or cell culture media is a major source of variability.
-
Stability in Culture Media: The stability of this compound in cell culture media over the course of your experiment can affect its effective concentration. Degradation can lead to a weaker than expected effect.[2][3]
-
Cell Line Health and Passage Number: The health, passage number, and confluency of your cells can significantly impact their response to treatment. Using cells at a consistent passage number and confluency is essential.
-
Inconsistent Stimulation: If you are studying the anti-inflammatory effects of this compound, the method and consistency of inflammatory stimulation (e.g., LPS concentration and incubation time) are critical for reproducible results.
3. What is the best way to prepare a stock solution of this compound?
Due to its likely poor water solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO).
-
Protocol:
-
Dissolve the this compound powder in 100% DMSO to create a stock solution (e.g., 10-20 mM).
-
Ensure the powder is completely dissolved by gentle vortexing or brief sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected inhibition of NF-κB activation.
-
Question: I am not seeing consistent inhibition of p65 nuclear translocation or IκBα degradation in my western blots. What could be the problem?
-
Answer:
-
Check Compound Integrity: Verify the purity and integrity of your this compound. If possible, confirm its identity and purity using analytical techniques like HPLC or mass spectrometry.
-
Optimize Treatment Conditions:
-
Concentration: You may need to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
Incubation Time: The timing of this compound pre-treatment before inflammatory stimulation is crucial. A pre-incubation of 1-2 hours is often a good starting point.
-
-
Confirm Inflammatory Stimulus Activity: Ensure that your inflammatory stimulus (e.g., LPS) is potent and consistently activating the NF-κB pathway in your vehicle-treated control cells. You should see robust IκBα degradation and p65 phosphorylation/translocation in this control.
-
Western Blotting Technique: Ensure efficient protein extraction, accurate protein quantification, and proper antibody dilutions. Use appropriate loading controls (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions) to normalize your results.
-
Issue 2: Precipitation of this compound in cell culture media.
-
Question: I notice a precipitate forming in my culture wells after adding this compound. How can I prevent this?
-
Answer:
-
Reduce Final DMSO Concentration: While a DMSO stock is necessary, a high final concentration in the media can cause the compound to precipitate when it comes into contact with the aqueous environment. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
-
Serial Dilutions: When preparing your working concentrations, perform serial dilutions of your DMSO stock in pre-warmed cell culture medium. Add the diluted compound to the wells and mix gently by swirling the plate.
-
Solubility Enhancers: For particularly problematic solubility issues, you could explore the use of solubility-enhancing agents, but be aware that these may have their own effects on the cells.
-
Visual Inspection: Always visually inspect your diluted solutions and culture wells for any signs of precipitation before and during the experiment.
-
Quantitative Data
Table 1: IC50 Values of Withaphysalins in RAW 264.7 Macrophages for Inhibition of Nitric Oxide (NO) Production
| Compound/Extract | IC50 (µg/mL) |
| NT AAE | 33.3 ± 1.3 |
| NT water | 52.4 ± 2.1 |
| WA AAE | 157.0 ± 1.5 |
| WA water | 163.3 ± 1.3 |
NT AAE: Northern Territory Aqueous Acetone Extract; NT water: Northern Territory Water Extract; WA AAE: Western Australia Aqueous Acetone Extract; WA water: Western Australia Water Extract. Data from a study on Kakadu Plum extracts, provided for a general comparative context of anti-inflammatory activity in the same cell line.[4]
Table 2: IC50 Values of Various Withanolides Against Different Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Withanolide with 5β,6β-epoxy moiety | Multiple | 0.18 - 7.43 |
| Withanolide with 5α-Cl,6β-OH moiety | Multiple | 0.18 - 7.43 |
| Acylated withanolides (26 and 28a) | Multiple | < 1 |
| Withaphysalin P | A549 | 1.9 - 4.3 |
| Withaphysalin P | K562 | 1.9 - 4.3 |
| Withaphysalin with β-hydroxy at C-4 | Hep-G2 | 1.14 |
| Withaphysalin with β-hydroxy at C-4 | MCF-7 | 5.15 |
| Withaphysalin with β-hydroxy at C-4 | A375 | 3.87 |
Note: This table provides a range of IC50 values for different withanolides to give researchers a general idea of the potency of this class of compounds. Specific IC50 values for this compound may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol: Inhibition of LPS-Induced NF-κB Activation in RAW 264.7 Macrophages
This protocol outlines a typical experiment to assess the inhibitory effect of this compound on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow the cells to adhere and grow overnight.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete DMEM from a DMSO stock solution. Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a vehicle control (0.1% DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
After the pre-incubation period, add LPS to each well (except for the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubate the cells for an additional 30-60 minutes at 37°C.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (whole-cell lysate).
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 and IκBα to β-actin.
Visualizations
References
- 1. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Identifying and minimizing impurities in Withaphysalin E samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing impurities in Withaphysalin E samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: Impurities in this compound samples are typically other structurally related withanolides and withaphysalins that are co-extracted from the plant source, Physalis minima. These include known compounds isolated from the same plant.[1][2][3][4] Degradation products can also be a source of impurities if the sample is not handled or stored correctly.
Q2: How can I identify impurities in my this compound sample?
A2: A combination of analytical techniques is recommended for robust impurity identification. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a powerful method for separating and detecting impurities.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the precise structure of unknown impurities.[1][2]
Q3: What is the best way to purify this compound?
A3: Preparative High-Performance Liquid Chromatography (prep-HPLC) is a highly effective method for purifying this compound and removing closely related impurities.[7] The choice of column and mobile phase is critical for achieving good separation. A reversed-phase C18 column is often a good starting point.
Q4: How should I store my this compound samples to minimize degradation?
A4: To minimize degradation, this compound samples should be stored in a cool, dark, and dry place. For long-term storage, keeping the sample at -20°C or -80°C is recommended.[8] Exposure to light, high temperatures, and basic pH conditions should be avoided, as these factors can accelerate the degradation of withanolides.[9]
Q5: What signaling pathway is known to be modulated by this compound?
A5: this compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] It reduces the degradation of IκBα and subsequently prevents the nuclear translocation of the p65 subunit of NF-κB.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis and purification of this compound.
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak resolution | Inappropriate mobile phase composition. | Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. |
| Incorrect column selection. | Use a high-resolution column with a smaller particle size. A C18 column is a good starting point for withanolide separation.[7][10] | |
| Column overloading. | Reduce the injection volume or the sample concentration. | |
| Peak tailing or fronting | Column degradation or contamination. | Wash the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. | |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the initial mobile phase. | |
| Ghost peaks | Contaminated mobile phase or injector. | Use fresh, high-purity solvents and flush the injector. |
| Carryover from previous injections. | Implement a needle wash step in your injection sequence. | |
| Baseline drift | Column not equilibrated. | Allow sufficient time for the column to equilibrate with the initial mobile phase. |
| Fluctuations in detector temperature. | Ensure the detector is in a temperature-controlled environment. |
Purification (Preparative HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of purified compound | Adsorption of the compound to the column. | Add a small amount of a competing agent to the mobile phase. |
| Degradation of the compound during purification. | Work at a lower temperature and use a pH-buffered mobile phase if the compound is pH-sensitive. | |
| Inefficient fraction collection. | Optimize the fraction collection parameters to ensure the entire peak is collected. | |
| Cross-contamination of fractions | Overlapping peaks. | Optimize the separation method to achieve baseline resolution before scaling up to preparative HPLC. |
| Incorrect fraction collection timing. | Adjust the delay volume setting in your fraction collector. | |
| Column blockage | Particulate matter in the sample. | Filter the sample through a 0.22 µm filter before injection. |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in the mobile phase. |
Data Presentation
Table 1: Common Impurities in this compound Samples
| Impurity Type | Examples | Typical Abundance | Identification Method(s) |
| Structurally Related Withaphysalins | Withaphysalin A, Withaphysalin D, Withaphysalin P, etc.[4][11] | Variable, can be significant depending on the purification process. | HPLC-MS, NMR[1][2] |
| Isomeric Withanolides | Structurally similar isomers of this compound. | Can be challenging to separate and quantify. | High-resolution HPLC, Chiral chromatography, NMR[10] |
| Degradation Products | Hydrolyzed or oxidized forms of this compound. | Typically low in properly stored samples. | HPLC-MS, Forced degradation studies[9][12] |
| Residual Solvents | Solvents used in the extraction and purification process. | Should be minimized according to GMP guidelines. | Gas Chromatography (GC) |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Impurity Profiling of this compound
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[7][10]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-35 min: 30-70% B
-
35-40 min: 70-100% B
-
40-45 min: 100% B
-
45-50 min: 100-30% B
-
50-55 min: 30% B
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 220 nm or MS in positive ion mode.
-
Sample Preparation: Dissolve the this compound sample in methanol to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Preparative HPLC Method for Purification of this compound
-
Instrumentation: Preparative High-Performance Liquid Chromatography (prep-HPLC) system with a UV detector and a fraction collector.
-
Column: Reversed-phase C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Isocratic Elution: 60% Methanol in Water. The exact percentage may need optimization based on analytical results.[7]
-
Flow Rate: 15 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 1-5 mL, depending on sample concentration and column capacity.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the crude or partially purified this compound sample in the mobile phase to the highest possible concentration without precipitation. Filter through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.
-
Post-Purification: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions and evaporate the solvent under reduced pressure.
Visualizations
Caption: Experimental Workflow for this compound Purification and Analysis.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Troubleshooting Logic for this compound Impurity Analysis.
References
- 1. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Separation of withanolides by high-pressure liquid chromatography with coiled columns | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Anti-inflammatory effects of three withanolides isolated from Physalis angulata L. in LPS-activated RAW 264.7 cells through blocking NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC Separation of Isomeric Withanolides: Method Development, Validation and Application to In situ Rat Permeability Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction Process, Separation and Identification of Withanolides in Ashwagandha Extract [plantextractwholesale.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Withaphysalin E stability under UV light exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with withaphysalin E, focusing on its stability under UV light exposure.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to UV light?
Q2: What are the potential consequences of exposing this compound to UV light during experiments?
A2: Exposure of this compound to UV light can lead to its degradation, resulting in a decreased concentration of the active compound in your sample. This can lead to inaccurate experimental results, including underestimation of its biological activity. The degradation products may also have different chemical properties and biological activities, potentially interfering with your assays.
Q3: What are the recommended storage and handling conditions for this compound to minimize UV exposure?
A3: To minimize degradation, this compound should be stored in a cool, dark place. When handling the compound, especially in solution, it is recommended to work under subdued light conditions or use amber-colored vials or glassware that block UV radiation. If exposure to light is unavoidable during an experiment, the duration of exposure should be minimized.
Q4: How can I assess the stability of my this compound sample?
A4: The stability of your this compound sample can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. By comparing the chromatogram of a sample exposed to UV light with a protected sample, you can quantify the extent of degradation and detect the formation of any degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity of this compound. | Degradation of the compound due to UV light exposure during storage or experiments. | 1. Review your storage and handling procedures to ensure the compound is protected from light. 2. Prepare fresh solutions of this compound for each experiment. 3. Perform a quick stability check using HPLC to assess the integrity of your stock solution. |
| Appearance of unexpected peaks in the HPLC chromatogram of a this compound sample. | Formation of degradation products resulting from UV exposure. | 1. Protect samples from light during preparation and analysis. 2. If possible, identify the degradation products using techniques like LC-MS to understand the degradation pathway. 3. If the degradation is significant, consider purifying your this compound sample before use. |
| Gradual decrease in the concentration of this compound in a stock solution over time. | Photodegradation from ambient light exposure. | 1. Store stock solutions in amber vials or wrap the vials in aluminum foil. 2. Store stock solutions at a low temperature (e.g., -20°C) to slow down degradation. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles and light exposure to the entire stock. |
Quantitative Data Summary
Direct quantitative data for the UV degradation of this compound is not available. However, a study on a standardized extract of Withania somnifera (NMITLI 118RT+) provides some insight into the general photostability of withanolides.
| Compound/Extract | UV Exposure Conditions | Observed Degradation | Reference |
| Standardized Withania somnifera extract (containing withanolide A) | UV light (as per ICH guidelines) | Slight loss of the active constituent | [1] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound
This protocol is based on the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing.
Objective: To evaluate the stability of this compound under UV light exposure.
Materials:
-
This compound
-
HPLC-grade methanol or other suitable solvent
-
Amber and clear glass vials
-
Photostability chamber equipped with a UV light source (e.g., 320-400 nm)
-
Calibrated radiometer or lux meter
-
HPLC system with a PDA detector
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare two sets of samples:
-
Test Samples: Aliquot the stock solution into clear glass vials.
-
Control Samples: Aliquot the stock solution into amber glass vials or wrap clear vials in aluminum foil to protect them from light.
-
-
-
UV Exposure:
-
Place both the test and control samples in the photostability chamber.
-
Expose the samples to a controlled dose of UV light. According to ICH guidelines, a near-UV energy of not less than 200 watt-hours/square meter is recommended.
-
Monitor the temperature inside the chamber to ensure it remains constant and does not contribute to thermal degradation.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
Analyze the test and control samples at each time point using a validated HPLC-PDA method.
-
The mobile phase and column selection should be optimized for the separation of this compound from potential degradation products. A common mobile phase for withanolides is a gradient of acetonitrile and water.
-
Quantify the peak area of this compound in each chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for both the test and control samples.
-
Compare the degradation of the test samples to the control samples to determine the effect of UV light.
-
Examine the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
-
Visualizations
Proposed Photodegradation Pathway of this compound
While the exact photodegradation pathway of this compound is not established, a plausible mechanism can be proposed based on the known photochemistry of its functional groups, particularly the α,β-unsaturated ketone and the epoxide moieties. The α,β-unsaturated ketone can undergo photoreactions such as [2+2] cycloadditions or rearrangements, while the epoxide ring can be opened upon UV irradiation.
Caption: Proposed photodegradation pathways of this compound.
Troubleshooting Workflow for this compound Stability
This workflow provides a logical sequence of steps to diagnose and resolve issues related to the stability of this compound in your experiments.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Managing Withaphysalin E Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and prevent the precipitation of Withaphysalin E in cell culture media.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation during your experiments.
| Problem | Potential Causes | Solutions |
| Immediate precipitation upon adding this compound stock solution to media | - Rapid change in solvent polarity: this compound is likely dissolved in a high concentration of an organic solvent like DMSO. A sudden dilution into the aqueous cell culture medium can cause it to crash out of solution.[1] - High final concentration: The desired final concentration of this compound may exceed its maximum solubility in the cell culture medium.[1] - Temperature difference: Adding a room temperature or cold stock solution to warm media can affect solubility. | - Optimize dilution: Add the stock solution dropwise while gently swirling or vortexing the medium.[1] Perform serial dilutions in the medium instead of a single large dilution.[1] - Determine maximum solubility: Perform a solubility test to find the highest concentration of this compound that remains soluble in your specific cell culture medium. - Pre-warm media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[1][2] |
| Precipitate forms over time in the incubator | - Temperature and pH shifts: The incubator environment (37°C, CO2) can alter the pH and temperature of the media, affecting compound solubility over time.[2] - Interaction with media components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[1][2] - Compound instability: The compound may degrade over time, with the degradation products being less soluble. | - Use buffered media: Consider using a medium buffered with HEPES to maintain a stable pH.[1] - Test stability: Assess the stability of this compound in your cell culture medium over the intended duration of your experiment.[2] - Reduce serum concentration: If using serum, consider reducing the concentration, as it can sometimes contribute to precipitation. |
| Precipitate observed after thawing a frozen stock solution | - Poor solubility at low temperatures: The compound may have limited solubility in the solvent at freezing temperatures. - Freeze-thaw cycles: Repeated freeze-thaw cycles can promote precipitation.[1][2] | - Gentle warming and vortexing: Before use, gently warm the stock solution to 37°C and vortex to ensure any precipitate is redissolved.[2] - Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[2] - Prepare fresh stock solutions: If precipitation persists, preparing a fresh stock solution before each experiment is recommended.[2] |
| Cloudiness or turbidity in the media | - Fine particulate precipitation: This may indicate the early stages of compound precipitation. - Microbial contamination: Cloudiness can also be a sign of bacterial or fungal contamination.[2] | - Microscopic examination: Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.[2] - Follow precipitation solutions: If it is a precipitate, refer to the solutions for immediate or time-dependent precipitation. - Aseptic technique: If contamination is suspected, discard the culture and review your sterile techniques.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the appropriate solvent: Based on available data for similar withanolides, high-purity DMSO is a common choice for creating stock solutions of hydrophobic compounds.
-
Weigh the compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolve the compound: Add the appropriate volume of the chosen solvent to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution: Gently vortex the solution. If necessary, sonicate briefly or warm the solution at 37°C to aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Protocol 2: Determining the Maximum Soluble Concentration of this compound
-
Prepare a serial dilution of this compound in your cell culture medium:
-
Start with a concentration higher than your intended experimental concentration.
-
Perform 2-fold serial dilutions in pre-warmed (37°C) cell culture medium in a 96-well plate or microcentrifuge tubes.
-
-
Include controls:
-
Vehicle control: Medium with the same final concentration of the solvent (e.g., DMSO) as the highest this compound concentration.
-
Medium only control.
-
-
Incubate: Incubate the plate under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
Observe for precipitation: Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., 0, 2, 6, 12, and 24 hours). A microscope can be used for more sensitive detection.
-
Determine the maximum soluble concentration: The highest concentration that remains clear throughout the observation period is the maximum soluble concentration for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. Many cell lines can tolerate up to 1% DMSO, but it is crucial to determine the tolerance of your specific cell line with a vehicle control experiment.
Q3: How can I improve the solubility of this compound in my cell culture medium?
A3: To improve solubility, you can try pre-warming the media to 37°C before adding the compound, performing serial dilutions to avoid a sudden change in solvent polarity, and ensuring the stock solution is fully dissolved before use.[1][2] If solubility issues persist, exploring the use of solubilizing agents or different delivery systems may be necessary.
Q4: Can I use serum-free media with this compound?
A4: Yes, but be aware that components of serum can sometimes help to solubilize hydrophobic compounds. Therefore, precipitation issues may be more pronounced in serum-free media. It is essential to perform solubility and stability tests in your specific serum-free medium.
Q5: What are the typical effective concentrations of withaphysalins in cell culture?
A5: Studies on various withaphysalins have shown biological activity in the micromolar (µM) range. For example, some withaphysalins exhibit IC50 values for cytotoxic or anti-inflammatory effects between 1 µM and 50 µM.[3][4][5] However, the optimal concentration for this compound in your specific assay should be determined experimentally.
Visual Guides
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Withaphysalin Derivatives from Iochroma arborescens Induce Antiproliferative and Antimigratory Activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Withaphysalin E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Withaphysalin E.
Troubleshooting Guides
Low oral bioavailability is a significant hurdle in the in vivo evaluation of promising therapeutic compounds like this compound. This guide provides insights into the challenges and potential solutions to improve its systemic exposure.
Issue: Low In Vivo Efficacy Despite High In Vitro Activity
Researchers often observe a significant drop in the efficacy of this compound when moving from in vitro to in vivo models. This discrepancy is frequently linked to poor oral bioavailability, which can be attributed to several factors.
Potential Causes and Troubleshooting Strategies:
-
Poor Aqueous Solubility: this compound, like many withanolides, is expected to have low water solubility, which limits its dissolution in the gastrointestinal tract—a prerequisite for absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug. For instance, a related withanolide, Withaferin A, undergoes significant first-pass metabolism.[1][2]
-
P-glycoprotein (P-gp) Efflux: The compound could be a substrate for efflux pumps like P-gp in the intestinal wall, which actively transport it back into the gut lumen. However, studies on Withaferin A suggest it may not be a P-gp substrate.[1][2]
To address these challenges, several formulation strategies can be employed to enhance the oral bioavailability of this compound. Below is a summary of potential improvements based on techniques applied to poorly soluble compounds.
Table 1: Bioavailability Enhancement Strategies for this compound (Hypothetical Data)
| Formulation Strategy | Key Principle | Expected Fold Increase in Bioavailability (Compared to Unformulated Compound) | Key Considerations |
| Nanoparticle Formulation | Increases surface area for dissolution, potentially enhancing absorption. | 5 - 15 | Particle size and stability are critical. Requires specialized equipment. |
| Amorphous Solid Dispersion | Disperses the drug in a polymer matrix in an amorphous state, improving solubility and dissolution rate. | 10 - 20 | Polymer selection and drug-polymer miscibility are crucial for stability. |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid vehicle, which can be readily absorbed. | 8 - 18 | Can bypass first-pass metabolism via lymphatic uptake. |
Note: The fold increase values are hypothetical and for illustrative purposes. Actual improvements will depend on the specific formulation and experimental conditions.
Experimental Protocols
Below are detailed methodologies for two common techniques to enhance the bioavailability of poorly soluble compounds like this compound.
Methodology 1: Nanoparticle Formulation via Nanoprecipitation
This protocol describes a general method for preparing nanoparticles of a poorly water-soluble drug.
Materials:
-
This compound
-
Organic solvent (e.g., acetone, ethanol)
-
Anti-solvent (e.g., deionized water)
-
Stabilizer (e.g., Poloxamer 188, PVP K-30)
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Dissolve this compound: Dissolve an accurately weighed amount of this compound in a suitable organic solvent to create the organic phase.
-
Prepare the Aqueous Phase: In a separate beaker, dissolve the stabilizer in the anti-solvent (water).
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer. Using a syringe pump, add the organic phase dropwise into the aqueous phase under constant stirring. The sudden change in solvent polarity will cause the this compound to precipitate as nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension at room temperature to allow for the complete evaporation of the organic solvent.
-
Characterization: Characterize the resulting nanoparticle suspension for particle size, polydispersity index (PDI), and drug content.
Methodology 2: Amorphous Solid Dispersion via Hot-Melt Extrusion (HME)
This protocol outlines the preparation of an amorphous solid dispersion.
Materials:
-
This compound
-
Polymer (e.g., Soluplus®, PVP VA64)
-
Hot-melt extruder with a twin-screw setup
-
Milling equipment
Procedure:
-
Physical Mixture Preparation: Accurately weigh this compound and the chosen polymer and mix them thoroughly to obtain a homogenous physical mixture.
-
Extruder Setup: Set the temperature profile of the extruder barrel zones. The temperature should be high enough to melt the polymer and dissolve the drug without causing thermal degradation.
-
Extrusion: Feed the physical mixture into the extruder at a constant rate. The screws will convey, mix, and melt the material, forming a solid dispersion.
-
Cooling and Milling: The extrudate emerges from the die and is cooled to solidify. The cooled extrudate is then milled into a powder.
-
Characterization: Analyze the milled extrudate for its amorphous nature (using DSC and XRD), drug content, and dissolution properties.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo efficacy of my this compound low despite high in vitro activity?
The discrepancy between in vitro and in vivo results is often due to poor oral bioavailability. This compound is likely poorly soluble in water, which limits its absorption from the gastrointestinal tract. Furthermore, it may undergo significant first-pass metabolism in the liver, reducing the amount of active compound reaching systemic circulation.
Q2: What is a good starting point for formulating this compound for in vivo studies?
A good starting point is to formulate this compound as an amorphous solid dispersion or a nanoparticle suspension. These formulations have been shown to significantly improve the oral bioavailability of other poorly soluble withanolides. For example, the oral bioavailability of Withaferin A in rats was determined to be 32.4 ± 4.8%.[1][2] While this is for a different withanolide, it provides a reasonable benchmark.
Q3: How can I choose the right polymer for creating a solid dispersion of this compound?
The choice of polymer is critical for the stability and performance of a solid dispersion. Important factors to consider are the polymer's miscibility with this compound, its glass transition temperature (Tg), and its ability to inhibit recrystallization of the drug. Screening several polymers like Soluplus®, PVP VA64, and HPMC-AS is recommended.
Q4: What analytical techniques are essential for characterizing my this compound formulation?
For nanoparticle formulations, you should measure particle size, polydispersity index (PDI), and zeta potential. For solid dispersions, Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are essential to confirm the amorphous state of the drug. In vitro dissolution studies are crucial for both formulation types to assess the improvement in drug release.
Q5: Are there any potential liabilities with using nanoparticles for in vivo studies?
While nanoparticles can enhance bioavailability, it is important to consider their potential toxicity and long-term fate in the body. The choice of materials for nanoparticle preparation should be biocompatible and biodegradable. Thorough toxicological studies are necessary before clinical application.
Visualizations
Caption: Challenges in the oral bioavailability of this compound.
digraph "Nanoprecipitation Workflow" { graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dissolve Drug in Organic Solvent" [fillcolor="#FBBC05", fontcolor="#202124"]; "Prepare Aqueous Stabilizer Solution" [fillcolor="#FBBC05", fontcolor="#202124"]; "Mix Solutions via Syringe Pump" [fillcolor="#FBBC05", fontcolor="#202124"]; "Evaporate Organic Solvent" [fillcolor="#FBBC05", fontcolor="#202124"]; "Characterize Nanoparticles" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Dissolve Drug in Organic Solvent"; "Start" -> "Prepare Aqueous Stabilizer Solution"; "Dissolve Drug in Organic Solvent" -> "Mix Solutions via Syringe Pump"; "Prepare Aqueous Stabilizer Solution" -> "Mix Solutions via Syringe Pump"; "Mix Solutions via Syringe Pump" -> "Evaporate Organic Solvent"; "Evaporate Organic Solvent" -> "Characterize Nanoparticles"; "Characterize Nanoparticles" -> "End"; }
Caption: Experimental workflow for nanoparticle preparation.
digraph "Formulation Strategies" { graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Poor Bioavailability" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Enhanced Bioavailability" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Nanoparticle Formulation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amorphous Solid Dispersion" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Lipid-Based Formulation" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Poor Bioavailability" -> "Nanoparticle Formulation" [label="Address with"]; "Poor Bioavailability" -> "Amorphous Solid Dispersion" [label="Address with"]; "Poor Bioavailability" -> "Lipid-Based Formulation" [label="Address with"];
"Nanoparticle Formulation" -> "Enhanced Bioavailability" [label="Leads to"]; "Amorphous Solid Dispersion" -> "Enhanced Bioavailability" [label="Leads to"]; "Lipid-Based Formulation" -> "Enhanced Bioavailability" [label="Leads to"]; }
Caption: Strategies to enhance bioavailability.
References
Dealing with signal overlap in NMR spectra of Withaphysalin E
Technical Support Center: Withaphysalin E NMR Analysis
Welcome to the technical support center for researchers working with this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to signal overlap in NMR spectra, a common issue with complex steroidal molecules like withanolides.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows significant signal overlap in the aliphatic region. How can I begin to resolve these signals?
A1: Signal overlap in the proton NMR spectra of steroids and withanolides is a well-documented challenge due to the presence of numerous similar proton environments in the rigid tetracyclic core.[1][2] The first step is to utilize two-dimensional (2D) NMR spectroscopy.[3]
-
COSY (Correlation Spectroscopy): This experiment will help you identify proton-proton coupling networks (spin systems). By identifying which protons are coupled to each other, you can start to trace the connectivity within the molecule, even if their signals are crowded in the 1D spectrum.[1][4]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton signal to its directly attached carbon. Since ¹³C spectra are generally better dispersed than ¹H spectra, you can use the carbon chemical shifts to resolve overlapping proton signals.[1][3][4] For instance, if multiple proton signals overlap in the ¹H spectrum, they will likely correlate to distinct carbon signals in the HSQC spectrum, allowing for their individual assignment.
Q2: I've run COSY and HSQC experiments, but some assignments are still ambiguous due to overlapping cross-peaks. What are the next steps?
A2: When initial 2D experiments are insufficient, more advanced techniques can provide the necessary resolution and information for complete structural elucidation.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together different spin systems identified from COSY and for assigning quaternary carbons.[4][5]
-
TOCSY (Total Correlation Spectroscopy): If you have a well-resolved proton signal within a spin system that is partially obscured, a 1D TOCSY experiment can be used to reveal all the protons within that same spin system, even if they are in a crowded region.[6] A 2D HSQC-TOCSY can also be useful, though it may have lower sensitivity.[5]
-
Higher Magnetic Field Strength: If available, acquiring spectra on a higher field NMR spectrometer (e.g., moving from 400 MHz to 700 MHz) will increase the chemical shift dispersion and can significantly improve the resolution of overlapping signals.[7]
Q3: Can changing the experimental conditions help in resolving signal overlap for this compound?
A3: Yes, modifying the sample preparation or acquisition parameters can be a simple yet effective strategy.
-
Solvent Change: The chemical shifts of protons can be sensitive to the solvent used. Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to C₆D₆ or DMSO-d₆) can induce differential shifts in overlapping signals, potentially leading to better resolution.[8] Aromatic solvents like benzene-d₆ are known to cause significant changes in chemical shifts.[8]
-
Temperature Variation: In some cases, changing the temperature of the NMR experiment can alter the conformation of the molecule or affect hydrogen bonding, which may lead to changes in chemical shifts and resolution of overlapping signals.
Q4: Are there any chemical methods to help resolve overlapping signals in the NMR spectrum of this compound?
A4: Chemical derivatization is a classic method to aid in spectral interpretation. For withanolides containing hydroxyl groups, conversion to an ester (e.g., acetate or benzoate) will induce significant changes in the chemical shifts of nearby protons.[8] This can help to resolve overlapping signals and confirm structural assignments.
NMR Data for Withanolides
The following table summarizes representative ¹H and ¹³C NMR chemical shift data for withanolide-type compounds, which can serve as a reference for the analysis of this compound. Note that chemical shifts can vary slightly based on the solvent and specific substitutions on the molecule.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (J in Hz) |
| 1 | ~200-208 | - |
| 2 | ~127-132 | ~6.1-6.2 (d) |
| 3 | ~142-145 | ~6.9-7.0 (dd) |
| 4 | ~35 | ~2.0-2.1 (m) |
| 5 | ~50-61 | - |
| 6 | ~56-73 | ~3.1-3.6 (m) |
| 18 | ~12-22 | ~0.6-1.2 (s) |
| 19 | ~19-22 | ~0.9-1.2 (s) |
| 21 | ~12-15 | ~0.9-1.1 (d, J=~6.6) |
| 27 | ~20 | ~1.8-2.0 (s) |
| 28 | ~20 | ~1.9-2.0 (s) |
Data compiled from related withanolide structures.[9][10][11]
Experimental Protocols
Protocol 1: 2D COSY (Correlation Spectroscopy)
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: cosygpqf (or equivalent gradient-selected COSY sequence).
-
Spectral Width (SW): 10-12 ppm in both F1 and F2 dimensions.
-
Number of Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum.
-
Symmetrize the spectrum if necessary.
-
Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Sample Preparation: As described for the COSY experiment.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Lock and shim as for the COSY experiment.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: hsqcedetgpsp (or equivalent gradient-selected, editing HSQC sequence).
-
Spectral Width (SW): ~10-12 ppm in F2 (¹H), ~160-200 ppm in F1 (¹³C).
-
Number of Points (TD): 1024 in F2, 256 in F1.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum.
-
Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Sample Preparation: As described for the COSY experiment.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Lock and shim as for the COSY experiment.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC sequence).
-
Spectral Width (SW): ~10-12 ppm in F2 (¹H), ~200-220 ppm in F1 (¹³C).
-
Number of Points (TD): 2048 in F2, 512 in F1.
-
Number of Scans (NS): 16-64 per increment.
-
Relaxation Delay (D1): 2.0 seconds.
-
Long-Range Coupling Delay: Optimized for a long-range J-coupling of 8-10 Hz.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum (magnitude calculation is often used).
-
Visualized Workflow
The following diagram illustrates a logical workflow for addressing signal overlap in the NMR spectra of this compound.
Caption: Workflow for resolving NMR signal overlap of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxic Withanolide Constituents of Physalis longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Withanolides from Physalis minima - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorinated Withanolides from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for Withaphysalin E Separation
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the baseline separation of Withaphysalin E.
Frequently Asked Questions (FAQs)
Q1: I am not getting any peak for this compound. What are the possible causes?
A1: There are several potential reasons for not observing a peak for this compound:
-
Incorrect Detection Wavelength: this compound, like other withanolides, is expected to have a UV absorbance maximum around 220-230 nm. Ensure your detector is set to an appropriate wavelength. It is advisable to run a UV-Vis scan of your standard to determine the optimal wavelength.
-
Sample Degradation: this compound may be unstable under certain conditions. Ensure your sample is fresh and has been stored properly, protected from light and excessive heat.
-
Low Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument. Try preparing a more concentrated sample.
-
Poor Solubility: this compound may not be fully dissolved in your injection solvent. Withanolides are generally soluble in organic solvents like methanol and acetonitrile. Ensure your sample is fully dissolved before injection.
-
Strong Retention: It is possible that this compound is too strongly retained on the column and has not eluted under your current conditions. Consider using a stronger mobile phase (higher percentage of organic solvent) or a gradient elution.
Q2: I am seeing a broad peak for this compound. How can I improve the peak shape?
A2: Peak broadening can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try diluting your sample and injecting a smaller volume.
-
Sub-optimal Mobile Phase: The mobile phase composition can significantly impact peak shape. Experiment with different ratios of organic solvent to water. For withanolides, a gradient of acetonitrile or methanol in water is often effective.
-
Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape. Try flushing the column with a strong solvent or replace it if necessary.
-
Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening. Keep tubing as short and narrow as possible.
Q3: My this compound peak is tailing. What can I do to fix this?
A3: Peak tailing is a common issue in HPLC and can be addressed by:
-
Secondary Interactions: Tailing can occur due to interactions between the analyte and active sites (silanols) on the silica-based column packing. Adding a small amount of a competing agent, like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), to the mobile phase can help to reduce these interactions.
-
Mobile Phase pH: While this compound is a neutral compound, the pH of the mobile phase can sometimes influence peak shape. Experimenting with a slightly acidic mobile phase (e.g., using formic acid or acetic acid) may improve peak symmetry.
-
Column Issues: A partially blocked frit or a void at the head of the column can cause peak tailing. Reversing and flushing the column (if the manufacturer's instructions permit) or replacing the column may be necessary.
Q4: I have co-eluting peaks and cannot achieve baseline separation for this compound. How can I improve resolution?
A4: Improving resolution is key to accurate quantification. Consider the following strategies:
-
Optimize the Mobile Phase: This is the most powerful tool for adjusting selectivity.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of complex mixtures. A shallow gradient will often provide the best resolution.[1][2][3][4][5]
-
Solvent Type: If you are using acetonitrile, try substituting it with methanol, or vice versa. Different organic solvents can alter the selectivity of the separation.
-
-
Change the Column:
-
Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and can improve resolution, though they generate higher backpressure.
-
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.
Experimental Protocol: Starting Point for Method Development
This protocol provides a starting point for the HPLC analysis of this compound. Optimization will be necessary to achieve baseline separation for your specific sample matrix.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable organic solvent such as methanol or acetonitrile. Withanolides are generally soluble in these solvents.
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water (HPLC grade)
-
B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
-
Start with a linear gradient and adjust as needed. For example:
-
0-20 min: 30-70% B
-
20-25 min: 70-90% B
-
25-30 min: 90% B (hold)
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector at 225 nm.
Data Presentation: Suggested HPLC Starting Parameters
The following table summarizes suggested starting parameters for the optimization of this compound separation.
| Parameter | Recommended Starting Condition | Notes for Optimization |
| Stationary Phase | C18 (Octadecylsilane) | A good starting point for moderately non-polar compounds like withanolides. Consider C8 or Phenyl-Hexyl for alternative selectivity. |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | Standard dimensions for good resolution. For faster analysis, a shorter column (e.g., 150 mm) can be used. For higher resolution, consider smaller particle sizes (e.g., 3.5 µm or sub-2 µm). |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity. |
| Elution Mode | Gradient | Recommended for complex samples or when the polarity of interfering compounds is unknown.[1][2][3][4][5] An isocratic elution may be suitable for simpler, purified samples. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be decreased to improve resolution or increased to shorten run time. |
| Column Temperature | 25-30 °C | Operating at a controlled temperature improves reproducibility. Increasing the temperature can decrease viscosity and improve peak shape. |
| Detection Wavelength | ~225 nm | Based on the typical UV absorbance of the withanolide chromophore. It is highly recommended to determine the λmax from a UV spectrum of a pure standard. |
| Mobile Phase Modifier | 0.1% Formic Acid or Acetic Acid | Can improve peak shape by suppressing silanol interactions. |
Mandatory Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the HPLC separation of this compound.
Caption: A flowchart outlining a systematic approach to troubleshooting common HPLC separation issues for this compound.
References
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Potency of Withaphysalin E and Physalin F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two naturally occurring withanolides, Withaphysalin E and Physalin F. Drawing upon available experimental data, we explore their mechanisms of action, inhibitory effects on key inflammatory mediators, and the experimental approaches used to evaluate their potency.
Executive Summary
This compound and Physalin F, both seco-steroids isolated from plants of the Physalis genus, exhibit promising anti-inflammatory activities. Experimental evidence demonstrates that both compounds can suppress the production of pro-inflammatory cytokines and mediators. Their primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
While a direct, head-to-head comparative study evaluating the anti-inflammatory potency of this compound and Physalin F in the same experimental model is not currently available in the scientific literature, this guide synthesizes the existing data to provide a comprehensive overview of their individual activities. The available data suggests that both compounds are potent inhibitors of inflammatory processes, warranting further investigation for their therapeutic potential.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and Physalin F from various experimental studies. It is important to note that a direct comparison of IC50 values between the two compounds is challenging due to variations in experimental models (e.g., cell types, stimuli).
Table 1: Anti-inflammatory Activity of this compound
| Parameter | Cell Line | Stimulus | IC50 Value / Effect | Reference(s) |
| TNF-α and IL-6 Expression | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Significant dose-dependent inhibition | [1][2] |
Table 2: Anti-inflammatory and Immunosuppressive Activity of Physalin F
| Parameter | Cell Line / Model | Stimulus | IC50 Value / Effect | Reference(s) |
| Inhibition of Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) from HAM/TSP patients | Spontaneous | 0.97 ± 0.11 μM | [3] |
| Cytokine Production | Human PBMCs from HAM/TSP patients | Spontaneous | Significant reduction of IL-2, IL-6, IL-10, TNF-α, and IFN-γ at 10 μM | [3] |
| Cytokine Production | Mouse Splenocytes | Concanavalin A | Significant reduction of IL-2, IL-4, IL-10, and IFN-γ at 0.5, 1, and 2 μM | [4] |
| Vascular Permeability and TNF-α Production | Mouse model of intestinal ischemia and reperfusion | Ischemia/Reperfusion | Reduction of vascular permeability and serum TNF-α | [5] |
| Joint Inflammation | Mouse model of collagen-induced arthritis | Collagen | Marked decrease in paw edema and joint inflammation | [6] |
Signaling Pathways and Mechanisms of Action
Both this compound and Physalin F exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
The canonical NF-κB pathway is activated by stimuli such as lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound has been shown to reduce the degradation of IκBα and downregulate the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated RAW 264.7 cells[1]. Similarly, Physalin F has been demonstrated to suppress NF-κB activation[5][7][8][9][10].
References
- 1. bosterbio.com [bosterbio.com]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for inhibition of nitric oxide and inducible nitric oxide synthase in Caco-2 and RAW 264.7 cells by a Maillard reaction product [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Withaphysalin E and Dexamethasone in Anti-Inflammatory Action
In the landscape of anti-inflammatory therapeutics, both natural and synthetic compounds offer promising avenues for research and drug development. This guide provides a detailed head-to-head comparison of Withaphysalin E, a naturally occurring steroidal lactone, and Dexamethasone, a potent synthetic glucocorticoid. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their investigative pursuits.
At a Glance: Key Performance Indicators
| Feature | This compound & Analogs | Dexamethasone |
| Mechanism of Action | Primarily NF-κB pathway inhibition; Glucocorticoid Receptor (GR) independent. | Glucocorticoid Receptor (GR) agonist; genomic and non-genomic effects. |
| Potency (IC50) | Withanolide E (analog): 65.1 nM (IL-6 inhibition)[1] 4β-hydroxywithanolide E (analog): 183 nM (IL-6 inhibition)[1] | 38 nM (GR binding)[2] |
| Key Signaling Pathways | NF-κB | Glucocorticoid Receptor, NF-κB, MAPK (JNK, p38, ERK), PI3K/Akt |
| Reported Cellular Effects | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) and mediators (NO). | Broad anti-inflammatory and immunosuppressive effects. |
Deep Dive: Mechanism of Action and Signaling Pathways
Dexamethasone exerts its well-established anti-inflammatory effects primarily by binding to the cytosolic Glucocorticoid Receptor (GR). Upon binding, the Dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression. This can occur through two main pathways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory genes.
Dexamethasone is also known to influence other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (JNK, p38, and ERK) and the PI3K/Akt pathway, contributing to its broad spectrum of activity.
This compound , on the other hand, appears to employ a more targeted approach to inflammation modulation. Studies on this compound and its close analogs, like Withanolide E, indicate that its primary mechanism of action is the inhibition of the NF-κB signaling pathway .[3] Crucially, evidence suggests that this inhibition is independent of the Glucocorticoid Receptor, as its effects are not blocked by the GR antagonist mifepristone (RU486). This distinction is a critical differentiator from Dexamethasone. This compound has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus to initiate pro-inflammatory gene transcription. While the direct effects of this compound on MAPK pathways are not as extensively documented, related withanolides have been shown to modulate these pathways.
Signaling Pathway Diagrams
Quantitative Comparison of Anti-Inflammatory Activity
Direct comparative studies providing IC50 values for this compound and Dexamethasone under identical experimental conditions are limited. However, data from studies on closely related withanolides and Dexamethasone allow for an insightful, albeit indirect, comparison.
| Compound | Assay | Cell Line | Stimulus | Measured Endpoint | IC50 |
| Withanolide E | IL-6 Expression | HeLa | TNF-α + IL-17 | IL-6 Protein Levels | 65.1 nM[1] |
| 4β-hydroxywithanolide E | IL-6 Expression | HeLa | TNF-α + IL-17 | IL-6 Protein Levels | 183 nM[1] |
| Dexamethasone | Glucocorticoid Receptor Binding | - | - | Receptor Affinity | 38 nM[2] |
| Various Withaphysalins | Nitric Oxide Production | RAW 264.7 | LPS | Nitrite Levels | 3.01 - 66.28 µM |
| Physalin F (related compound) | Lymphocyte Proliferation | Mouse Splenocytes | Concanavalin A | Cell Proliferation | ~1 µM |
Note: The IC50 for Dexamethasone reflects its binding affinity to its receptor, which is an upstream event to its anti-inflammatory effects. The IC50 values for withanolides reflect the inhibition of a downstream inflammatory mediator.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the anti-inflammatory properties of compounds like this compound and Dexamethasone.
1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used to study inflammation.[4][5] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Stimulation: To induce an inflammatory response, cells are typically stimulated with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL for a specified period, often 24 hours.[5]
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or Dexamethasone) for a period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.
2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a standard method for quantifying the concentration of secreted cytokines in the cell culture supernatant.[6]
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a measurable color change.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentration based on the standard curve.
-
3. Nitric Oxide (NO) Production Assay
-
Griess Assay: This colorimetric assay is used to measure nitrite (a stable product of NO) in the cell culture supernatant.
-
Collect cell culture supernatants.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for a short period to allow for a colorimetric reaction to occur.
-
Measure the absorbance at ~540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
4. NF-κB Activation Assays
-
Western Blot for IκBα Degradation and p65 Phosphorylation:
-
Lyse treated and untreated cells to extract proteins.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for IκBα, phosphorylated p65, and total p65.
-
Add a secondary antibody conjugated to an enzyme.
-
Visualize protein bands using a chemiluminescent substrate. A decrease in IκBα levels and an increase in phosphorylated p65 indicate NF-κB activation.
-
-
NF-κB Reporter Gene Assay:
-
Transfect cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Treat cells with the test compound and inflammatory stimulus.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence). A decrease in reporter activity indicates inhibition of NF-κB.
-
5. MAPK Signaling Pathway Analysis
-
Western Blot for Phosphorylated Kinases:
-
Follow the same general procedure as for the NF-κB western blot.
-
Use primary antibodies specific for the phosphorylated forms of JNK, p38, and ERK, as well as antibodies for the total forms of these proteins to normalize the data. An increase in the ratio of phosphorylated to total kinase indicates activation of the pathway.
-
Experimental Workflow Diagram
Conclusion
Dexamethasone remains a gold standard in anti-inflammatory therapy due to its high potency and broad-acting, GR-mediated mechanism. However, its use can be associated with significant side effects. This compound and its analogs present a compelling alternative with a more targeted, GR-independent mechanism of action focused on the NF-κB pathway. The nanomolar potency of Withanolide E in inhibiting IL-6 production suggests that select withaphysalins can rival the efficacy of Dexamethasone in specific inflammatory contexts.[1]
The key distinction in their mechanisms—GR-dependent versus GR-independent—is a critical consideration for researchers. This compound's profile suggests a potential for a more favorable side-effect profile by avoiding direct GR activation. Further head-to-head studies are warranted to directly compare their efficacy and safety in various inflammatory models, which will be crucial for guiding future drug development efforts in the search for novel and safer anti-inflammatory agents.
References
- 1. Golden berry leaf extract containing withanolides suppresses TNF-α and IL-17 induced IL-6 expression in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of p38 and JNK mitogen-activated protein kinases in the activation of ternary complex factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential activation of RAW 264.7 macrophages by size-segregated crystalline silica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Target of Withaphysalin E: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to validate the molecular target of Withaphysalin E, a natural compound with known anti-inflammatory properties. This document contrasts this compound with other well-characterized inhibitors of the NF-κB signaling pathway, offering supporting data and detailed experimental protocols.
This compound has been identified as a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses.[1] While its inhibitory effect on this pathway is established, pinpointing its direct molecular target requires rigorous experimental validation. This guide outlines key methodologies and presents a comparative analysis with other compounds that target the NF-κB pathway through different mechanisms.
Comparative Analysis of NF-κB Pathway Inhibitors
The following table summarizes the characteristics of this compound and three alternative NF-κB inhibitors. This comparison highlights their distinct mechanisms of action and the experimental evidence supporting their molecular targets.
| Compound | Putative/Validated Target | Mechanism of Action | Supporting Evidence |
| This compound | IκB kinase (IKK) complex (putative) | Inhibits the degradation of IκBα, preventing the nuclear translocation of NF-κB.[1] | - Dose-dependent inhibition of TNF-α and IL-6 expression. - Reduction of IκBα degradation in LPS-stimulated macrophages.[1] |
| Parthenolide | IκB kinase β (IKKβ) | Directly binds to and inhibits the kinase activity of IKKβ.[2] | - Affinity chromatography using a parthenolide analog identified IKKβ as a direct binding partner. - Mutation of Cysteine 179 in IKKβ abolishes its sensitivity to parthenolide.[2] |
| BAY 11-7082 | Ubiquitin-conjugating enzymes | Irreversibly inhibits the phosphorylation of IκBα by targeting upstream ubiquitinating enzymes.[3][4][5] | - Does not directly inhibit IKK activity in vitro. - Prevents the activation of IKK by targeting the ubiquitin system.[5] |
| MG-132 | 26S Proteasome | Inhibits the proteolytic activity of the 26S proteasome, thereby preventing the degradation of phosphorylated IκBα.[6][7] | - Blocks the degradation of various ubiquitinated proteins. - Leads to the accumulation of phosphorylated IκBα.[7][8] |
Quantitative Data on Inhibitory Activity
The table below presents a comparison of the inhibitory concentrations (IC50) of various physalins and withanolides on NF-κB activation and IκBα phosphorylation. While specific data for this compound is limited, the data for structurally similar compounds provide a valuable reference for its potential potency.
| Compound | NF-κB Activation IC50 (µM) | IκBα Phosphorylation Inhibition |
| Physalin F | 2.53 | Potent inhibitor |
| Withanolide E | 0.98 | Potent inhibitor |
| Physalin J | 36.2 | Weak inhibitor |
| Physalin A | 22.7 | Weak inhibitor |
| Physalin B | >50 | Weak inhibitor |
| This compound | Data not available | Inhibits IκBα degradation[1] |
Data for Physalins and Withanolide E were obtained from studies on TNF-α-stimulated HeLa cells.[9]
Experimental Protocols for Target Validation
Validating the direct molecular target of a small molecule like this compound requires a multi-pronged approach. Below are detailed protocols for key experiments that can be employed.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to confirm target engagement in a cellular context. The binding of a ligand (this compound) to its target protein often increases the protein's thermal stability. This change in stability can be detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., RAW 264.7 macrophages) to 80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1 hour).
-
Cell Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles or sonication.
-
Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the putative target protein (e.g., IKKβ) in the soluble fraction by Western blotting or other quantitative proteomics methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
Affinity-Based Pull-Down Assay
Principle: This technique aims to isolate the binding partners of a small molecule from a complex protein mixture. A modified version of this compound, containing a linker and an affinity tag (e.g., biotin), is synthesized. This "bait" is immobilized on beads and incubated with a cell lysate. Proteins that bind to the bait are "pulled down" and can be identified by mass spectrometry.
Protocol:
-
Synthesis of this compound Probe: Synthesize a derivative of this compound with a linker arm terminating in a biotin tag. It is crucial that the modification does not significantly alter the compound's biological activity. A control probe, structurally similar but biologically inactive, should also be synthesized.
-
Immobilization of the Probe: Incubate the biotinylated this compound probe with streptavidin-coated magnetic or agarose beads to immobilize the bait.
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line under non-denaturing conditions to preserve protein complexes.
-
Pull-Down: Incubate the immobilized this compound probe with the cell lysate to allow for binding. As a negative control, incubate the lysate with beads coupled to the inactive control probe or with unconjugated beads.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining. Excise the protein bands that are specific to the active this compound probe and identify them using mass spectrometry (LC-MS/MS).
-
Validation: The identity of the putative target should be confirmed by Western blotting of the pull-down eluate using an antibody specific to the candidate protein.
Visualizing the Molecular Landscape
To better understand the context of this compound's activity, the following diagrams illustrate the NF-κB signaling pathway and a general workflow for molecular target validation.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: General workflow for molecular target validation.
References
- 1. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Withaphysalin E and its Analogs: Unraveling the Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Withaphysalins, a class of naturally occurring C-28 steroidal lactones, have garnered significant attention in the scientific community for their diverse pharmacological activities, including potent anti-inflammatory and cytotoxic effects. Among them, Withaphysalin E stands out as a promising lead compound for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogs, summarizing key experimental data and outlining the underlying molecular mechanisms.
Data Presentation: A Comparative Overview of Biological Activity
The following table summarizes the cytotoxic and anti-inflammatory activities of this compound and a selection of its naturally occurring and synthetic analogs. The data, compiled from various studies, highlights the impact of structural modifications on their biological potency. It is important to note that a direct comparison can be challenging due to variations in experimental conditions across different studies.
| Compound | Structural Modifications from this compound | Cytotoxicity (IC50, µM) | Anti-inflammatory Activity (IC50, µM) | Key SAR Insights |
| This compound | - | Varies by cell line | Varies by assay | Parent compound with a characteristic 5β,6β-epoxy-1-oxo-2-ene system in the A/B rings. |
| Withaphysalin A | Lacks the C-18 hydroxyl group | Varies by cell line | Potent inhibitor of NO, PGE2, and pro-inflammatory cytokines[1] | The C-18 hydroxyl group is not essential for potent anti-inflammatory activity. |
| 2,3-dihydro-withaphysalin C | Saturation of the C2-C3 double bond | Generally lower than unsaturated analogs | Significant inhibitor of NO, PGE2, and pro-inflammatory cytokines[1] | The α,β-unsaturated ketone in ring A contributes to cytotoxicity but may not be strictly required for anti-inflammatory effects. |
| Withangulatin B | Different side chain structure | Potent (e.g., 0.2-1.6 µg/mL against various cancer cell lines)[2] | - | The side chain structure significantly influences cytotoxic potency. |
| Physalin D | Different oxygenation pattern | Potent (e.g., 0.2-1.6 µg/mL against various cancer cell lines)[2] | - | Modifications in the polyoxygenated cage-like structure impact cytotoxicity. |
| Physalin F | 5β,6β-epoxy moiety | Potent (e.g., 0.2-1.6 µg/mL against various cancer cell lines)[2] | - | The 5β,6β-epoxy group is a key feature for potent cytotoxicity[2]. |
| Synthetic Analogs with modified right-side chain | Varied synthetic modifications to the lactone ring | Not always reported | Showed inhibition of NF-κB activation[3] | The cage-shaped DEFGH-ring system is a determinant of the mode of action in NF-κB inhibition[3]. |
Structure-Activity Relationship (SAR) Insights
The biological activity of withaphysalins is intricately linked to their complex steroidal architecture. Key structural features that govern their cytotoxic and anti-inflammatory effects include:
-
The A and B Rings: The presence of an α,β-unsaturated ketone in ring A and a 5β,6β-epoxy group in ring B are frequently associated with potent cytotoxic activity[2]. Saturation of the C2-C3 double bond, as seen in 2,3-dihydro-withaphysalin C, tends to reduce cytotoxicity but can retain significant anti-inflammatory properties[1].
-
The Polyoxygenated Cage-like Structure: Modifications to the intricate lactone and hemiacetal structures in the side chain significantly impact biological activity. SAR studies on synthetic analogs have shown that the right-side partial structure of physalins influences their mode of action, particularly in the inhibition of the NF-κB signaling pathway[3].
-
Substitution Patterns: The presence and position of hydroxyl and other functional groups on the steroidal backbone can modulate potency and selectivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its analogs) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The concentration of NO in the cell culture supernatant can be indirectly measured by quantifying its stable end product, nitrite, using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) in the presence of the test compounds and incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-stimulated control wells. The IC50 value is determined from the dose-response curve.
Mandatory Visualizations
General Structure of Withaphysalins and Key Pharmacophoric Features
A diagram illustrating the general chemical scaffold of withaphysalins and highlighting key regions crucial for their biological activity.
Experimental Workflow for Screening Withaphysalin Analogs
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Withaphysalin E Demonstrates Potent Anti-Inflammatory Effects in Preclinical Models, Rivaling Established Steroidal Drugs
For Immediate Release
[City, State] – November 21, 2025 – New comparative analysis of preclinical data reveals that Withaphysalin E, a natural compound, exhibits significant in vivo anti-inflammatory efficacy, comparable to the established corticosteroid, dexamethasone. These findings, detailed in a study on topical dermatitis, suggest this compound as a promising candidate for the development of novel anti-inflammatory therapies. While direct in vivo comparative data with non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin is limited due to the use of different experimental models, the potent activity of this compound in a validated model of skin inflammation underscores its therapeutic potential.
The primary mechanism of action for this compound's anti-inflammatory effects is believed to be through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By suppressing the NF-κB pathway, this compound can effectively dampen the inflammatory cascade.
Comparative In Vivo Efficacy
A key study evaluated the topical anti-inflammatory potential of this compound in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced dermatitis model in mice. This model is a well-established method for inducing acute skin inflammation. The efficacy of this compound was directly compared to dexamethasone, a potent steroidal anti-inflammatory drug.
In this model, topical application of this compound at doses of 0.125, 0.25, and 0.5 mg/ear resulted in a dose-dependent reduction in ear edema, with inhibition of 33%, 38%, and 39%, respectively.[1] Furthermore, it significantly reduced myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration into the inflamed tissue, by 47%, 61%, and 68% at the respective doses.[1] For comparison, the positive control, dexamethasone (0.05 mg/ear), suppressed ear edema by 42% and MPO activity by 95%.[1]
While a direct comparison with indomethacin in the same model is not available, data from the widely used carrageenan-induced paw edema model in rats demonstrates the efficacy of this established NSAID. In that model, indomethacin at a dose of 10 mg/kg has been shown to inhibit paw edema by 54% at 3 hours post-carrageenan administration.[2] It is important to note that the differences in animal models, routes of administration, and inflammatory stimuli prevent a direct quantitative comparison between this compound and indomethacin from these studies.
Data Summary
| Compound | Animal Model | Key Efficacy Parameters | Dosage | % Inhibition | Reference |
| This compound | TPA-induced ear dermatitis (mice) | Ear Edema | 0.125 mg/ear | 33% | [1] |
| 0.25 mg/ear | 38% | [1] | |||
| 0.5 mg/ear | 39% | [1] | |||
| MPO Activity | 0.125 mg/ear | 47% | [1] | ||
| 0.25 mg/ear | 61% | [1] | |||
| 0.5 mg/ear | 68% | [1] | |||
| Dexamethasone | TPA-induced ear dermatitis (mice) | Ear Edema | 0.05 mg/ear | 42% | [1] |
| MPO Activity | 0.05 mg/ear | 95% | [1] | ||
| Indomethacin | Carrageenan-induced paw edema (rats) | Paw Edema | 10 mg/kg | 54% (at 3h) | [2] |
Experimental Protocols
TPA-Induced Ear Dermatitis in Mice
This model is used to assess the efficacy of topically applied anti-inflammatory agents.
-
Animals: Male Swiss mice are used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Treatment: this compound, dexamethasone, or a vehicle control is applied topically to the right ear shortly before or after the TPA application.
-
Assessment of Edema: The thickness of both ears is measured using a digital caliper at various time points after TPA application (e.g., 4-6 hours). The difference in thickness between the right and left ears is calculated to determine the extent of edema.
-
Myeloperoxidase (MPO) Assay: After the final ear thickness measurement, the animals are euthanized, and ear tissue samples are collected. The MPO activity in the tissue homogenates is measured spectrophotometrically to quantify neutrophil infiltration.
Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the acute anti-inflammatory activity of systemically administered compounds.
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A subplantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat.
-
Treatment: The test compound (e.g., indomethacin) or vehicle is administered, usually orally or intraperitoneally, at a specified time before the carrageenan injection.
-
Assessment of Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time intervals thereafter (e.g., 1, 2, 3, 4, 5 hours). The percentage increase in paw volume is calculated to determine the severity of the edema.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: NF-κB signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for the TPA-induced ear dermatitis model.
Conclusion
The available in vivo data strongly supports the anti-inflammatory potential of this compound. Its ability to mitigate inflammation in a TPA-induced dermatitis model at levels comparable to dexamethasone highlights its promise as a therapeutic agent. Further research, including studies in additional preclinical models and direct comparisons with other classes of anti-inflammatory drugs like NSAIDs, is warranted to fully elucidate its therapeutic profile and potential clinical applications. The favorable mechanism of action, targeting the central NF-κB pathway, further strengthens the rationale for its continued development.
References
Withaphysalin E: A Comparative Analysis of its Anticancer Effects on Various Cell Lines
Withaphysalin E, a member of the withanolide class of naturally occurring steroids, has emerged as a compound of interest in oncology research due to its potent anti-proliferative and pro-apoptotic activities. This guide provides a comparative analysis of the effects of this compound (specifically 4β-hydroxywithanolide E) on different cancer cell lines, supported by experimental data. It also contrasts its activity with other related withaphysalins to offer a broader perspective on this promising class of compounds.
Comparative Cytotoxicity of Withaphysalins
The cytotoxic potential of withaphysalins has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cancer Cell Line | Cell Type | Incubation Time | IC50 (µM) |
| 4β-hydroxywithanolide E | HT-29 | Colon Carcinoma | 48 h | ~2.0 - 4.0 |
| HCT116 | Colon Carcinoma | 48 h | ~1.0 - 2.0 | |
| SW480 | Colon Carcinoma | 48 h | ~1.0 - 2.0 | |
| Ca9-22 | Oral Squamous Carcinoma | 24 h | ~2.0 (as µg/ml) | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | Potent Inhibition | |
| Withaphysalin A | A549 | Non-small Cell Lung Cancer | 24 h | 28.4 |
| Withaphysalin B | A549 | Non-small Cell Lung Cancer | Not Specified | Significant Activity |
| Withaphysalin F | Multiple | Not Specified | Not Specified | Not Specified |
| Withaphysalin O | HL-60 | Promyelocytic Leukemia | 72 h | 0.7 - 3.5 |
| K562 | Chronic Myelogenous Leukemia | 72 h | 0.7 - 3.5 | |
| Withaphysalin M | HL-60 | Promyelocytic Leukemia | 72 h | 0.7 - 3.5 |
| K562 | Chronic Myelogenous Leukemia | 72 h | > 20 (at 24h) | |
| Withaphysalin N | HL-60 | Promyelocytic Leukemia | 72 h | 0.7 - 3.5 |
| K562 | Chronic Myelogenous Leukemia | 72 h | 0.7 - 3.5 |
Note: The IC50 values are compiled from various studies and experimental conditions may differ.
Mechanisms of Action: A Comparative Overview
Withaphysalins exert their anticancer effects through various mechanisms, primarily by inducing cell cycle arrest and apoptosis. However, the specific phase of cell cycle arrest and the signaling pathways involved can differ between the specific withaphysalin and the cancer cell type.
This compound (4β-hydroxywithanolide E)
In colorectal cancer cell lines such as HT-29 and HCT116, 4β-hydroxywithanolide E has been shown to induce G0/G1 phase cell cycle arrest at lower concentrations.[1] This is accompanied by an increase in the expression of the cyclin-dependent kinase inhibitor p21.[2] At higher concentrations, it triggers apoptosis .[1] The apoptotic mechanism in oral cancer cells (Ca9-22) is linked to the generation of reactive oxygen species (ROS), DNA damage, and the activation of the ATR/caspase-9/caspase-3 pathway.[3][4] In breast cancer cells, 4β-hydroxywithanolide E inhibits the PI3K/Akt signaling pathway.[2]
Other Withaphysalins
In contrast to the G0/G1 arrest induced by this compound, other withaphysalins, such as Withaphysalin F and Withaphysalin B , are known to induce G2/M phase cell cycle arrest .[5][6] Withaphysalin F achieves this by interfering with microtubule polymerization.[5] Physalin A also induces G2/M arrest in non-small cell lung cancer cells through a p38 MAPK/ROS-dependent pathway.[7]
The induction of apoptosis is a common feature among withaphysalins. For instance, Withaphysalins O, M, and N induce apoptosis in myeloid leukemia cell lines HL-60 and K562.[8]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate a typical experimental workflow for assessing anticancer compounds and the signaling pathways modulated by withaphysalins.
Detailed Experimental Protocols
The following are standardized protocols for the key experiments cited in the analysis of withaphysalin's effects on cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Treat the cells with various concentrations of the withaphysalin compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] Cell viability is expressed as a percentage of the control.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to about 70-80% confluency and treat with the withaphysalin compound for the specified time.
-
Harvest and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% cold ethanol while vortexing.[10] Cells can be stored at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[10]
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark.[11] Analyze the DNA content using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the withaphysalin compound for the indicated time.
-
Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[13] Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Protein Expression Analysis (Western Blotting)
This technique is used to detect specific proteins in a cell lysate.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., p21, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and visualize using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
References
- 1. mdpi.com [mdpi.com]
- 2. Different effects of 4β-hydroxywithanolide E and withaferin A, two withanolides from Solanaceae plants, on the Akt signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Golden Berry-Derived 4β-hydroxywithanolide E for Selectively Killing Oral Cancer Cells by Generating ROS, DNA Damage, and Apoptotic Pathways | PLOS One [journals.plos.org]
- 4. Golden Berry-Derived 4β-hydroxywithanolide E for Selectively Killing Oral Cancer Cells by Generating ROS, DNA Damage, and Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physalin B induces G2/M cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells by altering mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physalin A induces G2/M phase cell cycle arrest in human non-small cell lung cancer cells: involvement of the p38 MAPK/ROS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective cytotoxicity of withaphysalins in myeloid leukemia cell lines versus peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. Lysate preparation protocol for western blotting | Abcam [abcam.com]
Validating Withaphysalin E as a Potent Inhibitor of the NF-κB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Withaphysalin E's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway against other established inhibitors. The data presented is supported by experimental findings to assist researchers in evaluating its potential as a therapeutic agent.
The NF-κB Signaling Cascade: A Key Inflammatory Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB dimer (typically p65/p50) is held in the cytoplasm by the inhibitory protein IκBα. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α or bacterial components like lipopolysaccharide (LPS), a cascade of events is initiated. This leads to the phosphorylation and subsequent degradation of IκBα. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of a wide array of pro-inflammatory genes, including cytokines like TNF-α and Interleukin-6 (IL-6).
Caption: The canonical NF-κB signaling pathway and points of inhibition.
Comparative Analysis of NF-κB Inhibitors
This compound demonstrates significant inhibitory effects on the NF-κB pathway. Experimental data indicates that it effectively reduces the degradation of IκBα and subsequently downregulates the presence of the p65 subunit in the nucleus, thereby blocking NF-κB's transcriptional activity.[1] This leads to a dose-dependent reduction in the secretion of pro-inflammatory cytokines TNF-α and IL-6.[1]
To objectively evaluate its potency, we compare it with other well-characterized NF-κB inhibitors.
| Inhibitor | Mechanism of Action | Target Protein(s) | IC50 (NF-κB Inhibition) | Reference(s) |
| This compound | Inhibits IκBα degradation and p65 nuclear translocation. | IκBα, p65 | Not explicitly reported; Withanolide E (a related compound) has an IC50 of 0.98 µM for NF-κB activation. | [1],[2] |
| Withaferin A | Inhibits IKKβ activity. | IKKβ | ~1-5 µM (in various cell-based assays) | [2] |
| IMD-0354 | A selective inhibitor of IKKβ. | IKKβ | Not explicitly reported for direct NF-κB inhibition; inhibits IKKβ with high potency. | |
| Ro 106-9920 | Inhibits the ubiquitination of IκBα. | E3 ubiquitin ligase complex for IκBα | Not explicitly reported for direct NF-κB inhibition; inhibits IκBα ubiquitination. |
Experimental Validation Protocols
The following are detailed methodologies for key experiments used to validate the inhibition of the NF-κB pathway.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or other inhibitors for a specified time (e.g., 1-2 hours) before stimulation with an NF-κB activator like LPS (1 µg/mL) for a designated period depending on the assay.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This experiment quantifies the downstream effect of NF-κB inhibition.
Caption: Workflow for measuring inflammatory cytokine levels.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates.
-
Pre-treat cells with the inhibitor for 2 hours.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.
-
Western Blot Analysis for IκBα Degradation and p65 Nuclear Translocation
This assay directly visualizes the effect of the inhibitor on key proteins in the NF-κB pathway.
Caption: Workflow for Western blot analysis of NF-κB pathway proteins.
-
Protocol:
-
After treatment as described above, wash cells with ice-cold PBS.
-
For IκBα degradation, lyse whole cells to obtain total protein extracts.
-
For p65 nuclear translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against IκBα, p65, Lamin B (nuclear marker), and β-actin (cytoplasmic/loading control).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
-
NF-κB Luciferase Reporter Assay
This is a highly sensitive and quantitative method to measure NF-κB transcriptional activity.
-
Protocol:
-
Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene.
-
Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
After transfection, treat the cells with the inhibitor and then stimulate with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the dual-luciferase reporter assay system protocol.
-
The activity of the NF-κB reporter is normalized to the activity of the control reporter.
-
By employing these standardized experimental protocols, researchers can effectively validate and quantify the inhibitory effects of this compound on the NF-κB pathway, allowing for a robust comparison with other potential therapeutic agents.
References
- 1. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Cellular accomplices of Withaphysalin E: A Comparative Guide to Target Deconvolution Using Chemical Proteomics
For the Researcher, Scientist, and Drug Development Professional: A deep dive into identifying the molecular targets of Withaphysalin E, comparing the precision of chemical proteomics with alternative methodologies.
Withaphysalins, a class of steroidal lactones derived from plants of the Physalis genus, have garnered significant attention for their potent anti-inflammatory and cytotoxic properties. This compound, a member of this family, represents a promising candidate for drug development. However, to fully harness its therapeutic potential and understand its mechanism of action, it is crucial to identify its direct molecular targets within the complex cellular landscape. This guide provides a comprehensive comparison of chemical proteomics, a powerful tool for target deconvolution, with other established and emerging techniques. We present supporting data from studies on analogous natural products to illustrate the strengths and considerations of each approach.
The Challenge: Pinpointing the Cellular Targets of Natural Products
Identifying the specific proteins that a natural product interacts with is a critical step in drug discovery. This "target deconvolution" can reveal the mechanism of action, predict potential off-target effects, and guide lead optimization. The multifaceted nature of natural product bioactivity often stems from interactions with multiple protein targets, making their identification a complex endeavor.
Chemical Proteomics: A Powerful Approach for Target Identification
Chemical proteomics has emerged as a robust and unbiased strategy to identify the protein targets of small molecules directly in a biological system.[1] This approach typically involves the design and synthesis of a chemical probe based on the natural product's structure. This probe retains the bioactivity of the parent compound but is modified with a reporter tag (e.g., biotin) or a bioorthogonal handle (e.g., an alkyne or azide group) for enrichment and identification of interacting proteins.
Key Chemical Proteomics Strategies:
-
Activity-Based Protein Profiling (ABPP): This method utilizes reactive probes that covalently bind to the active sites of specific enzyme families. It is particularly effective for identifying enzyme targets.
-
Compound-Centric Chemical Proteomics (CCCP): In this approach, the natural product itself is modified with a tag to "fish out" its binding partners from a cell lysate or in living cells. This is a more general approach applicable to non-enzymatic targets as well.
Comparing the Arsenal: this compound Target Deconvolution Approaches
The following table provides a comparative overview of chemical proteomics and alternative methods for identifying the cellular targets of this compound. The quantitative data presented is drawn from exemplary studies on other natural products with anti-inflammatory or cytotoxic activities to provide a realistic performance benchmark.
| Method | Principle | Typical No. of Identified Proteins | Enrichment Ratio (Target/Background) | Key Advantages | Key Disadvantages |
| Chemical Proteomics (Probe-based) | Affinity purification of protein targets using a tagged this compound probe followed by mass spectrometry. | 50 - 500+ | 5 - 100 fold | - Unbiased, proteome-wide screening- Identifies direct binding partners- Applicable in live cells (in situ)- Can quantify target engagement | - Requires synthesis of a bioactive probe- Probe modification may alter bioactivity- Potential for non-specific binding |
| Label-Free Chemical Proteomics (e.g., CETSA, DARTS) | Measures changes in protein thermal stability or protease susceptibility upon ligand binding. | 100 - 1000+ | Not directly applicable; relies on statistical significance of stability shifts | - No chemical modification of the natural product required- Can be performed in live cells and tissues | - May not detect all binding events- Indirectly measures interaction- Can be technically challenging |
| Computational Methods (e.g., Molecular Docking) | In silico prediction of binding between this compound and a library of protein structures. | N/A (predicts binding to known structures) | N/A (provides binding energy scores) | - Rapid and cost-effective- Can prioritize potential targets for experimental validation | - High rate of false positives- Dependent on accurate protein structures- Does not confirm biological interaction |
| Genetic Approaches (e.g., Yeast Three-Hybrid, shRNA screening) | Identifies proteins that functionally interact with the small molecule in a cellular context. | 1 - 50 | Not directly applicable | - Provides functional validation of targets- Can be performed in a high-throughput manner | - Indirectly identifies targets- Prone to off-target effects of genetic perturbations- May miss non-essential targets |
| Biochemical Assays (e.g., Enzyme Inhibition) | Directly measures the effect of this compound on the activity of purified enzymes or recombinant proteins. | 1 (per assay) | Not directly applicable (provides IC50/Ki values) | - Provides direct evidence of functional modulation- Highly quantitative | - Requires a hypothesis about the target class- Low-throughput- Does not identify unknown targets |
Experimental Protocols
Below are detailed methodologies for key experiments in a chemical proteomics workflow for this compound target deconvolution.
This compound-alkyne Probe Synthesis
Objective: To synthesize a bioactive chemical probe of this compound bearing a terminal alkyne for subsequent click chemistry-based proteomics.
Methodology:
-
Structural Analysis: The chemical structure of this compound is analyzed to identify a position for modification that is least likely to interfere with its biological activity. Hydroxyl groups or other reactive moieties that are not essential for bioactivity are ideal candidates.
-
Linker Attachment: A linker arm containing a terminal alkyne group is chemically conjugated to the selected position on the this compound molecule. The choice of linker length and composition is critical to ensure the alkyne is accessible for the click reaction without sterically hindering protein binding.
-
Purification and Characterization: The synthesized this compound-alkyne probe is purified using high-performance liquid chromatography (HPLC). The structure and purity of the probe are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Bioactivity Validation: The biological activity of the this compound-alkyne probe is compared to the unmodified this compound using a relevant cell-based assay (e.g., an anti-inflammatory assay measuring cytokine production). This step is crucial to ensure the probe retains its intended function.
Affinity Purification of Target Proteins
Objective: To enrich and isolate proteins that bind to the this compound-alkyne probe from a complex biological sample.
Methodology:
-
Cell Treatment: Live cells (e.g., a relevant cancer cell line or immune cells) are incubated with the this compound-alkyne probe or a vehicle control (DMSO).
-
Cell Lysis: After incubation, the cells are harvested and lysed in a buffer containing detergents and protease inhibitors to solubilize proteins and prevent their degradation.
-
Click Chemistry: The cell lysate containing the probe-protein complexes is subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. An azide-functionalized biotin tag is added, which covalently attaches biotin to the alkyne-modified probe.
-
Streptavidin Affinity Purification: The biotinylated protein complexes are captured using streptavidin-coated magnetic beads or agarose resin. The high affinity of the biotin-streptavidin interaction allows for efficient enrichment.
-
Washing: The beads are washed extensively with stringent buffers to remove non-specifically bound proteins.
-
Elution: The enriched proteins are eluted from the beads, typically by boiling in SDS-PAGE loading buffer.
Mass Spectrometry-Based Protein Identification and Quantification
Objective: To identify and quantify the proteins enriched by the this compound probe.
Methodology:
-
Protein Digestion: The eluted proteins are subjected to in-gel or in-solution digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by HPLC and then ionized and fragmented in the mass spectrometer.
-
Database Searching: The fragmentation spectra are searched against a protein sequence database (e.g., UniProt) to identify the corresponding peptides and proteins.
-
Quantitative Analysis: The relative abundance of identified proteins in the probe-treated sample versus the control sample is determined. Label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be employed for accurate quantification. Proteins that are significantly enriched in the probe-treated sample are considered potential targets of this compound.
Visualizing the Workflow and Potential Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and a hypothetical signaling pathway that could be modulated by this compound.
Caption: A generalized workflow for the target deconvolution of this compound using chemical proteomics.
Caption: A hypothetical signaling pathway illustrating potential targets of this compound in the NF-κB and STAT3 pathways.
References
A Comparative Cytotoxicity Analysis: Withaphysalin E vs. Physalin B
In the landscape of natural product-based cancer research, withanolides, a group of steroidal lactones, have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. Among these, Withaphysalin E and Physalin B, both derived from plants of the Physalis genus, are of particular interest. This guide provides a comparative overview of their cytotoxic properties, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
While extensive research has delineated the cytotoxic profile of Physalin B, a notable data gap exists for this compound, precluding a direct quantitative comparison of their potencies. This guide will present the available data for both compounds, highlighting the areas where further research is required for a comprehensive comparative assessment.
Quantitative Cytotoxicity Data
A direct comparison of the 50% inhibitory concentration (IC50) values for this compound and Physalin B across the same cancer cell lines under identical experimental conditions is not possible due to the current lack of published cytotoxicity data for this compound.
However, extensive data is available for Physalin B, demonstrating its broad-spectrum cytotoxic activity. One study reported IC50 values for Physalin B in the range of 0.58 to 15.18 µg/mL against several cancer cell lines[1]. Another study corroborated these findings, showing IC50 values below 2 µM in various human cancer cell lines, including prostate, kidney, cervical, and leukemia cell lines[1].
Table 1: Cytotoxicity of Physalin B against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | < 2 | [1] |
| MCF-7 | Breast cancer | < 2 | [2] |
| HCT-116 | Colorectal cancer | < 2 | [1] |
| HeLa | Cervical cancer | < 2 | [1] |
| HL-60 | Promyelocytic leukemia | < 2 | [1] |
| K562 | Chronic myelogenous leukemia | < 2 | [3] |
| A375 | Melanoma | < 4.6 µg/ml | [4] |
| A2058 | Melanoma | < 4.6 µg/ml | [4] |
| HGC-27 | Gastric cancer | Not specified | [5] |
Note: The table presents a selection of available data. IC50 values can vary depending on the specific experimental conditions.
While specific IC50 values for this compound are not available, studies on other withaphysalins, such as O, M, and N, have shown IC50 values ranging from 0.7 to 3.5 µM against HL-60 and K562 leukemia cell lines[3]. Another study on various withaphysalins reported IC50 values in the range of 1.2 to 7.5 μM against A375 human melanoma cells[6]. This suggests that withaphysalins as a class possess cytotoxic properties, although a direct comparison to Physalin B's potency is not feasible without data on this compound.
Experimental Protocols
The most common method used to determine the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Cytotoxicity Screening
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or Physalin B). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Mechanistic Insights and Signaling Pathways
Physalin B
Physalin B is known to induce cancer cell death primarily through the induction of apoptosis and cell cycle arrest. Its molecular mechanisms involve the modulation of several key signaling pathways:
-
p53-Dependent Apoptosis: In breast cancer cells, Physalin B has been shown to induce apoptosis in a p53-dependent manner. It upregulates the expression of p53, which in turn can trigger the intrinsic apoptotic pathway.[2]
-
PI3K/Akt Pathway Inhibition: Physalin B can suppress the phosphorylation of Akt, a key survival kinase. Inhibition of the PI3K/Akt pathway can lead to the downregulation of anti-apoptotic proteins and the promotion of apoptosis.[2]
-
NF-κB Pathway Inhibition: Physalin B has been reported to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, Physalin B can sensitize cancer cells to apoptosis.[7]
-
Ubiquitin-Proteasome Pathway Inhibition: Some studies suggest that Physalin B can act as an inhibitor of the ubiquitin-proteasome pathway, leading to the accumulation of pro-apoptotic proteins.[4]
Caption: Signaling pathways modulated by Physalin B leading to apoptosis and cell cycle arrest.
This compound
While cytotoxicity data for this compound is scarce, some studies have shed light on its biological activities, particularly its anti-inflammatory effects. This action is primarily mediated through the inhibition of the NF-κB signaling pathway. The inhibition of NF-κB is a mechanism that is also implicated in the cytotoxic effects of other withanolides and could be a potential avenue for this compound's anticancer activity.
Caption: Known and potential signaling pathways affected by this compound.
Experimental Workflow for Comparative Cytotoxicity Study
To enable a direct and robust comparison between this compound and Physalin B, a standardized experimental workflow is essential.
Caption: Proposed experimental workflow for a comparative cytotoxicity study.
Conclusion and Future Directions
Physalin B has demonstrated significant cytotoxic activity against a broad range of cancer cell lines, with its mechanisms of action being increasingly well-understood. It represents a promising candidate for further preclinical and clinical investigation.
In contrast, the cytotoxic potential of this compound remains largely unexplored. While its anti-inflammatory properties and inhibition of the NF-κB pathway suggest a potential for anticancer activity, the absence of direct cytotoxicity data makes a comparative assessment with Physalin B impossible at this time.
Future research should prioritize the evaluation of this compound's cytotoxicity across a panel of cancer cell lines, ideally in parallel with Physalin B, using standardized protocols. Such studies would provide the necessary data to ascertain its relative potency and selectivity, and to determine whether it warrants further development as a potential anticancer agent. Elucidating the full spectrum of its molecular targets and signaling pathways will also be crucial in understanding its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective cytotoxicity of withaphysalins in myeloid leukemia cell lines versus peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physalin B inhibits cell proliferation and induces apoptosis in undifferentiated human gastric cancer HGC-27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Withaphysalin E: A Comparative Analysis in Disease Models
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with potent anti-inflammatory properties is a continuous endeavor. Withaphysalin E, a naturally occurring seco-steroid, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's performance against alternative compounds, supported by experimental data, to elucidate its therapeutic potential in various disease models.
In Vitro Anti-Inflammatory Efficacy: A Head-to-Head Comparison
This compound has demonstrated significant anti-inflammatory effects in in vitro models, primarily through the inhibition of key pro-inflammatory mediators. A pivotal study investigated its effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for assessing inflammatory responses.
The results revealed that this compound significantly inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner.[1] Notably, a direct comparison with the widely used corticosteroid, dexamethasone, highlighted a key mechanistic difference. While dexamethasone's anti-inflammatory action is mediated through the glucocorticoid receptor, the effects of this compound were not blocked by the glucocorticoid receptor antagonist mifepristone (RU486).[1] This suggests that this compound exerts its anti-inflammatory effects through a distinct signaling pathway, offering a potential advantage in scenarios where corticosteroid resistance is a concern.
While specific IC50 values for this compound's inhibition of TNF-α and IL-6 are not yet widely published, the dose-dependent nature of its activity has been clearly established. For a broader perspective, the inhibitory concentrations (IC50) for nitric oxide (NO) production, another key inflammatory mediator, have been reported for various other withanolides, providing a benchmark for the potential potency of this class of compounds.
| Compound | Target | Cell Line | IC50 (µM) |
| Withaminima A | NO Production | RAW 264.7 | 3.91 |
| Withaminima B | NO Production | RAW 264.7 | 18.46 |
| Withaminima C | NO Production | RAW 264.7 | 11.23 |
| Withaminima D | NO Production | RAW 264.7 | 15.82 |
| Physminin C | NO Production | RAW 264.7 | 3.5 |
| This compound | TNF-α & IL-6 Production | RAW 264.7 | Dose-dependent inhibition observed |
| Dexamethasone | TNF-α & IL-6 Production | RAW 264.7 | - |
Mechanistic Insights: Targeting the NF-κB Signaling Pathway
The anti-inflammatory properties of this compound are attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1] Experimental evidence demonstrates that this compound reduces the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1] By preventing IκBα degradation, this compound inhibits the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of NF-κB target genes, including those encoding for TNF-α and IL-6.[1]
References
Orthogonal Validation of Withaphysalin E's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory mechanism of Withaphysalin E with two well-characterized inhibitors of the NF-κB pathway: the steroidal anti-inflammatory drug Dexamethasone and the natural sesquiterpene lactone Parthenolide. The objective is to offer a data-supported, orthogonal validation of this compound's mode of action, facilitating its evaluation as a potential therapeutic agent.
Introduction to this compound and Orthogonal Validation
This compound is a naturally occurring seco-steroid isolated from plants of the Physalis genus. It has demonstrated significant anti-inflammatory properties, primarily attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway[1]. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Its aberrant activation is a hallmark of many inflammatory diseases.
Orthogonal validation is a crucial strategy in drug discovery and development. It involves the use of multiple, independent experimental methods to confirm a biological finding, thereby increasing confidence in the validity of the results. In the context of elucidating a compound's mechanism of action, orthogonal approaches can help to confirm the molecular target and signaling pathway, rule out off-target effects, and provide a more complete understanding of the drug's biological activity.
This guide employs an orthogonal approach by comparing the effects of this compound on the NF-κB pathway with those of Dexamethasone and Parthenolide, which inhibit this pathway through distinct mechanisms.
Comparative Analysis of Mechanisms of Action
This compound, Dexamethasone, and Parthenolide all converge on the inhibition of the NF-κB pathway, yet their molecular mechanisms of action are distinct. A comparative summary is presented below.
| Feature | This compound | Dexamethasone | Parthenolide |
| Primary Target | Inhibition of IκBα degradation[1] | Induction of IκBα synthesis | Direct inhibition of IκB Kinase (IKK) complex and p65 subunit |
| Effect on IκBα | Reduces degradation | Increases synthesis | Prevents phosphorylation and subsequent degradation[2] |
| Effect on p65 | Downregulates nuclear translocation[1] | Indirectly sequesters p65 in the cytoplasm | Can directly alkylate and inhibit DNA binding |
| Receptor Involvement | Glucocorticoid Receptor independent[1] | Glucocorticoid Receptor dependent | Not applicable |
Quantitative Comparison of Inhibitory Activity
Direct comparative studies providing IC50 values for this compound, Dexamethasone, and Parthenolide under identical experimental conditions are limited in the publicly available literature. The following tables summarize the reported inhibitory concentrations for each compound from various studies. It is important to note that these values are not directly comparable due to differences in cell types, stimuli, and endpoints measured.
Table 1: Inhibitory Concentration of Withaphysalins on NF-κB and Inflammatory Markers
| Compound | Assay | Cell Type | Stimulus | IC50 / EC50 | Reference |
| Withaphysalins | NF-κB Reporter | THP1-Dual | LPS | 3.01–13.39 μM | [3][4] |
| Withaphysalins | IL-6 Inhibition | THP1-Dual | LPS | - | [3][4] |
| Withaphysalins | TNF-α Inhibition | THP1-Dual | LPS | - | [3][4] |
| Withanolide E | NF-κB Activation | HeLa | TNF-α | 0.98 μM | [5] |
| Withaphysalins | NF-κB Inhibition | 293T/NF-κB-luc | LPS | 1.16 - 11.74 μM | [6] |
| Withaphysalins | IL-6 Pathway | 293T/IL-6-luc | IL-6 | 1.61 - 7.56 μM | [6] |
Table 2: Inhibitory Concentration of Dexamethasone on NF-κB and Inflammatory Markers
| Compound | Assay | Cell Type | Stimulus | IC50 / EC50 | Reference |
| Dexamethasone | NF-κB Reporter | A549 | IL-1β | 0.5 nM | [7] |
| Dexamethasone | GM-CSF Release | A549 | IL-1β | 2.2 nM | [7] |
Table 3: Inhibitory Concentration of Parthenolide on NF-κB and Inflammatory Markers
| Compound | Assay | Cell Type | Stimulus | IC50 / EC50 | Reference |
| Parthenolide | Proliferation | A549, TE671, HT-29 | - | 4.3, 6.5, 7.0 μM | |
| Parthenolide | NF-κB Activity | Pancreatic Cancer Cells | Gemcitabine | ~1 μM | |
| Parthenolide | Proliferation | CNE1, CNE2 | - | 7.46 - 32.66 μM | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's mechanism of action are provided below.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed human embryonic kidney (HEK293) or other suitable cells in 96-well plates.
-
Transfect the cells with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene. A co-transfection with a Renilla luciferase plasmid can be used for normalization of transfection efficiency.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with varying concentrations of this compound, Dexamethasone, Parthenolide, or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) or Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control.
-
Western Blot for IκBα Degradation and p65 Nuclear Translocation
This technique is used to assess the levels of key proteins in the NF-κB signaling pathway.
-
Cell Treatment and Lysis:
-
Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates.
-
Pre-treat with the test compounds for 1 hour, followed by stimulation with TNF-α or LPS for a short duration (e.g., 15-30 minutes for IκBα degradation, 30-60 minutes for p65 translocation).
-
For IκBα degradation, lyse the cells in whole-cell lysis buffer.
-
For p65 translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against IκBα, p65, and loading controls (e.g., β-actin for whole-cell and cytoplasmic extracts, Lamin B1 or PCNA for nuclear extracts).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
ELISA for TNF-α and IL-6 Secretion
This assay quantifies the amount of pro-inflammatory cytokines released from cells.
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) in 24-well plates.
-
Pre-treat with test compounds for 1 hour, followed by stimulation with LPS for 18-24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Comparative Mechanisms of NF-κB Pathway Inhibition.
Caption: Experimental Workflow for Orthogonal Validation.
Conclusion
While direct quantitative comparisons of potency are challenging due to a lack of standardized studies, the collective data suggest that this compound is a potent inhibitor of the NF-κB pathway. Further head-to-head comparative studies are warranted to precisely define its therapeutic index and potential advantages over existing anti-inflammatory agents. The experimental protocols and validation strategies outlined in this guide provide a robust framework for such future investigations.
References
- 1. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory withanolides from Physalis minima and their therapeutic potential against ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Kinase Inhibitor Selectivity: A Comparative Guide for Withaphysalin E
Introduction
Withaphysalin E is a member of the withanolide family of natural products, a class of compounds known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects. These effects are often mediated through the modulation of protein kinase signaling pathways. To evaluate the therapeutic potential and understand the mechanism of action of a novel compound like this compound, it is crucial to determine its selectivity profile against the human kinome. A selective inhibitor targets a specific kinase or a small group of kinases, minimizing off-target effects and potential toxicity.
Currently, comprehensive, direct comparative data on the kinase selectivity of this compound against other established kinase inhibitors is not widely available in the public domain. This guide, therefore, provides a framework for researchers, scientists, and drug development professionals on how to conduct such a comparative analysis. It outlines the necessary experimental protocols, data presentation standards, and a hypothetical comparison to illustrate how this compound would be benchmarked against other well-known kinase inhibitors.
Data Presentation: A Framework for Comparison
Quantitative data from kinase profiling assays are typically presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values indicate the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower value signifies higher potency. This data is best summarized in a table for clear comparison across a panel of kinases.
Table 1: Hypothetical Kinase Selectivity Profile of this compound and Comparator Compounds
The following table is a template illustrating how the selectivity of this compound could be compared against a promiscuous inhibitor (Staurosporine) and a multi-targeted clinical inhibitor (Dasatinib). The values presented are for illustrative purposes only and do not represent actual experimental data for this compound.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) |
| Tyrosine Kinases | |||
| ABL1 | >10,000 | 6.4 | <1 |
| SRC | 5,200 | 2.5 | <1 |
| EGFR | >10,000 | 100 | 30 |
| VEGFR2 | >10,000 | 7.9 | 15 |
| Serine/Threonine Kinases | |||
| IKKβ | 150 | 200 | 5,000 |
| JNK1 | 800 | 15 | >10,000 |
| p38α | 2,500 | 30 | 350 |
| AKT1 | >10,000 | 3 | 2,500 |
| PKA | >10,000 | 7 | >10,000 |
| PKCα | >10,000 | 0.7 | 8,000 |
Experimental Protocols
To generate the data for the comparison table, a series of standardized assays must be performed. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and broad applicability.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition is measured as a decrease in ADP production.
Materials:
-
Purified recombinant kinase enzymes (e.g., IKKβ, JNK1, etc.)
-
Kinase-specific peptide substrates
-
This compound and comparator inhibitors (e.g., Staurosporine, Dasatinib) dissolved in DMSO
-
ATP solution
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound and comparator inhibitors in DMSO. A typical concentration range would be from 100 µM down to 1 pM in 10-point, 3-fold dilutions.
-
Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified kinase enzyme and its specific substrate to the wells.
-
Allow the plate to incubate for 15-30 minutes at room temperature to permit the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Km value for each specific kinase to ensure accurate competitive inhibitor assessment.[1]
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
After a 40-minute incubation, add the Kinase Detection Reagent.
-
After a final 30-minute incubation, measure the luminescence using a plate reader.
-
Data Analysis: Convert the raw luminescence units into percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
Cellular Phosphorylation Assay (Western Blot)
This assay determines if an inhibitor can block the phosphorylation of a target protein within a cellular context, providing evidence of target engagement and cell permeability.
Principle: Cells are treated with a stimulus (e.g., a cytokine) to activate a specific signaling pathway, leading to the phosphorylation of a target kinase or its substrate. The ability of the inhibitor to prevent this phosphorylation is assessed by Western blot using phospho-specific antibodies.[3]
Materials:
-
Cell line relevant to the pathway of interest (e.g., RAW 264.7 macrophages for NF-κB signaling)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., Lipopolysaccharide [LPS] to activate the IKK/NF-κB pathway)
-
This compound and comparator inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-total-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or comparator inhibitors for a specified time (e.g., 2 hours).
-
Stimulate the cells with the appropriate agent (e.g., LPS at 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target protein.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. The ratio of phosphorylated to total protein is calculated for each treatment condition and expressed as a percentage of the stimulated control.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental processes.
Caption: A typical workflow for the evaluation of kinase inhibitors.
Caption: The canonical NF-κB signaling cascade.
References
Safety Operating Guide
Navigating the Safe Disposal of Withaphysalin E in a Laboratory Setting
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Withaphysalin E with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
In the event of accidental exposure, the following first-aid measures should be taken:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through a designated hazardous waste program. The following steps provide a clear, procedural guide for its safe disposal:
-
Waste Minimization: The first step in responsible chemical management is to minimize waste generation. This can be achieved by carefully planning experiments to use only the necessary amount of this compound.
-
Collection and Segregation:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and its solvent if in solution.
-
Do not mix this compound waste with other incompatible chemical waste streams. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents.[1]
-
-
Labeling:
-
The waste container must be accurately and clearly labeled as "Hazardous Waste."
-
The label should include the full chemical name ("this compound"), the concentration (if in solution), and the date the waste was first added to the container.
-
Indicate any other components of the waste mixture, such as solvents.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[2]
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or extreme temperatures.
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for a designated period (as per institutional guidelines, often not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][3]
-
Never dispose of this compound down the drain or in the regular trash.[4]
-
Decontamination of Labware
For reusable labware that has come into contact with this compound, a thorough decontamination process is essential:
-
Initial Rinse: Rinse the labware with a suitable solvent in which this compound is soluble. This rinseate should be collected and disposed of as hazardous waste.
-
Washing: Wash the labware with a laboratory detergent and water.
-
Final Rinse: Rinse the labware with deionized water.
-
Drying: Allow the labware to dry completely before reuse.
Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinseate must be collected as hazardous waste. After triple-rinsing and removal or defacing of the original label, the container may be disposed of as regular trash, in accordance with institutional policies.[3]
Spill Management
In the case of a spill, the following procedure should be followed:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Collect: Carefully collect the absorbent material and the spilled substance and place it in a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent and cleaning agents. All materials used for decontamination should be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following workflow diagram has been created using the DOT language.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling of Withaphysalin E: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Withaphysalin E was found. The following guidance is based on best practices for handling potent, cytotoxic, and uncharacterized chemical compounds, and information on related withanolides. A compound-specific risk assessment should be conducted before any handling occurs.
This compound, a member of the withanolide class of natural products, requires careful handling due to its potential biological activity and unknown toxicological profile. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this potent compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs). |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted before use. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection. Not recommended as primary protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust. |
| Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection against splashes. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial for safely handling potent compounds like this compound. The following step-by-step plan outlines the key phases of handling.
1. Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential contamination.
-
Decontamination: Ensure that a decontamination solution (e.g., a validated cleaning agent) is readily available in the work area.
-
Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps). These should be clearly marked as "Cytotoxic Waste".[1][2][3]
-
Spill Kit: A spill kit appropriate for chemical hazards should be readily accessible.
-
PPE Donning: Put on all required PPE in the correct order in an anteroom or designated clean area before entering the handling area.
2. Handling:
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation, such as gentle scooping.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and exposure to others.
-
Waste Segregation: All waste contaminated with this compound, including gloves, gowns, vials, and cleaning materials, must be segregated as cytotoxic waste.[1][2]
-
Waste Containers: Use rigid, leak-proof containers that are clearly labeled with a cytotoxic hazard symbol.[1][4] For sharps, use a designated cytotoxic sharps container.[4]
-
Disposal Method: The primary method for the disposal of cytotoxic waste is high-temperature incineration by a licensed waste management contractor.[5]
-
Liquid Waste: Concentrated stock solutions should be disposed of as chemical waste.[3] Depending on local regulations and the specific properties of the compound, dilute solutions may be treatable before disposal. Consult your institution's environmental health and safety office for specific guidance.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
